molecular formula C6H8N4O2 B1593411 2-Hydrazinyl-5-methyl-3-nitropyridine CAS No. 21901-25-7

2-Hydrazinyl-5-methyl-3-nitropyridine

Cat. No.: B1593411
CAS No.: 21901-25-7
M. Wt: 168.15 g/mol
InChI Key: XDMWWISPNLFVGD-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-methyl-3-nitropyridine is a useful research compound. Its molecular formula is C6H8N4O2 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-methyl-3-nitropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c1-4-2-5(10(11)12)6(9-7)8-3-4/h2-3H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMWWISPNLFVGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649569
Record name 2-Hydrazinyl-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21901-25-7
Record name 2-Hydrazinyl-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydrazinyl-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Hydrazinyl-5-methyl-3-nitropyridine, a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the molecule's fundamental properties, provides a detailed, field-proven protocol for its synthesis and characterization, and discusses its potential applications as a versatile building block for bioactive molecules. By grounding technical procedures in chemical principles, this guide serves as an essential resource for scientists aiming to leverage this compound in their research endeavors. We will explore its synthesis from commercially available precursors, robust analytical validation techniques, and its prospective role in the development of targeted therapeutics, particularly in the domain of kinase inhibition.

Core Compound Properties and Identifiers

This compound is a substituted pyridine derivative featuring both a nucleophilic hydrazine group and an electron-withdrawing nitro group. This unique combination of functional groups makes it a highly reactive and valuable intermediate in organic synthesis.[1][2] The pyridine scaffold itself is a privileged structure in drug design, appearing in a significant percentage of FDA-approved drugs.[3][4] The properties of this specific molecule are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₈N₄O₂[5][6]
Molecular Weight 168.16 g/mol (168.2 reported)[5][7]
CAS Number 21901-25-7[5]
Appearance Typically a yellow to brown solid[1]
Classification Heterocyclic Building Block, Nitropyridine, Hydrazine[5][8]

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved via nucleophilic aromatic substitution (SNAr). This strategy leverages a suitable leaving group on the pyridine ring, which is displaced by hydrazine. The presence of the electron-withdrawing nitro group at the 3-position activates the 2-position for nucleophilic attack, making this a highly efficient and predictable reaction.

A common precursor is 2-Chloro-5-methyl-3-nitropyridine. The chlorine atom serves as an excellent leaving group, and its displacement by hydrazine hydrate proceeds under mild conditions. Similar syntheses involving the reaction of a chloropyridine with hydrazine hydrate are well-documented.[9][10]

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2-Chloro-5-methyl-3-nitropyridine.

Materials:

  • 2-Chloro-5-methyl-3-nitropyridine (1.0 eq)

  • Hydrazine hydrate (80% solution in water, 1.5 eq)

  • Acetonitrile (or Ethanol) as solvent

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Chloro-5-methyl-3-nitropyridine (1.0 eq) in acetonitrile (approx. 10 mL per gram of starting material).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. The cooling step is critical to control the initial exotherm of the reaction upon adding the nucleophile.

  • Nucleophilic Addition: Add hydrazine hydrate (1.5 eq) dropwise to the stirred solution over 15 minutes. The excess hydrazine ensures the complete consumption of the starting material.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-20 hours.[10] The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude solid is the target compound.

  • Purification: The crude product is often sufficiently pure for subsequent steps. However, for high-purity requirements, the solid can be recrystallized from a suitable solvent system like ethanol/water or purified by column chromatography on silica gel.

Causality Behind Choices:

  • Solvent: Acetonitrile is chosen for its ability to dissolve both the polar hydrazine and the less polar chloropyridine starting material, creating a homogenous reaction environment.

  • Temperature Control: The initial cooling prevents potential side reactions and ensures a controlled reaction rate. Allowing it to proceed at room temperature is sufficient for the activated substrate, avoiding the need for high-energy input.

  • Stoichiometry: A slight excess of hydrazine hydrate drives the reaction to completion, maximizing the yield of the desired product.

Synthesis Workflow Diagram

G SM Start: 2-Chloro-5-methyl- 3-nitropyridine Solvent Dissolve in Acetonitrile SM->Solvent Step 1 Cool Cool to 0°C (Ice Bath) Solvent->Cool Step 2 AddNuc Add Hydrazine Hydrate (1.5 eq) dropwise Cool->AddNuc Step 3 React Stir at Room Temperature (12-20 hours) AddNuc->React Step 4 Workup Concentrate under Reduced Pressure React->Workup Step 5 Purify Purification (Recrystallization or Chromatography) Workup->Purify Step 6 Product End: 2-Hydrazinyl-5-methyl- 3-nitropyridine Purify->Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a multi-pronged analytical approach is essential. This self-validating system confirms the molecular structure and quantifies any residual impurities.

  • Mass Spectrometry (MS): The gold standard for confirming molecular weight. High-resolution mass spectrometry (HRMS) should be used to verify the exact mass of the compound (Calculated: 168.0647) against the observed mass, confirming the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structural integrity. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons on the pyridine ring, the methyl group protons, and the protons of the hydrazine moiety.

  • Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final compound. A standard protocol would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile. Purity should exceed 98% for use in sensitive applications. For quantitative analysis in biological matrices, derivatization with reagents like 2-hydrazino-1-methylpyridine (HMP) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity.[11][12][13][14]

Safety and Handling

Proper handling of this compound and its precursors is paramount. Based on data from structurally similar compounds, the following precautions are advised:

  • Toxicity: Hydrazine derivatives can be toxic if swallowed, inhaled, or in contact with skin.[15] The starting material, 2-Amino-5-methylpyridine, is classified as toxic upon oral or dermal exposure.[15]

  • Irritation: The compound may cause skin and serious eye irritation.[15][16]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[17]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.[8][17]

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile chemical intermediate. Nitropyridine derivatives are precursors to a vast range of biologically active molecules, demonstrating activities such as antitumor, antiviral, and anti-inflammatory effects.[3][4][18]

  • Bioactive Molecule Synthesis: The hydrazine group is a potent nucleophile and can be readily converted into various other functional groups or used to form hydrazones.[19][20] This allows for the construction of complex heterocyclic systems, which are scaffolds for new drug candidates.[18]

  • Kinase Inhibitor Development: Pyridine-based structures are common motifs in small-molecule kinase inhibitors. The nitro group can be reduced to an amine, providing another point for chemical modification to optimize binding to a target kinase active site.

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound can serve as a building block for advanced pesticides and herbicides.[1][21]

Hypothetical Application: Targeting a Kinase Signaling Pathway

Many cancers are driven by aberrant signaling through pathways like the MAPK/ERK pathway. A hypothetical drug derived from this compound could be designed to inhibit a key kinase in this cascade, such as MEK or RAF. The diagram below illustrates this concept.

G Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (Cell Proliferation, Survival) ERK->TF Activates Drug Drug Derived from 2-Hydrazinyl-5-methyl- 3-nitropyridine Drug->MEK Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK pathway by a targeted drug.

Conclusion

This compound, with a molecular weight of 168.16 g/mol , is more than a simple chemical entity; it is a strategic tool for chemical innovation. Its synthesis is straightforward, and its dual functionality offers rich chemical possibilities. For researchers and drug development professionals, understanding its properties, synthesis, and safe handling is the first step toward unlocking its potential in creating the next generation of pharmaceuticals and other advanced materials.

References

  • This compound, min 98%, 1 gram. Google Cloud.
  • 2-HYDRAZINO-5-METHYL-3-NITROPYRIDINE | Novasyn Organics. Novasyn Organics.
  • This compound. A2B Chem.
  • 6343-98-2|2-Hydrazinyl-5-nitropyridine|BLD Pharm. BLD Pharm.
  • CAS 6343-98-2: 2-hydrazino-5-nitropyridine | CymitQuimica. CymitQuimica.
  • 2 - • SAFETY D
  • 2-Hydrazinyl-5-Methylpyridine | C6H9N3 | CID 4153396 - PubChem. PubChem, NIH.
  • 2-Hydroxy-5-methyl-3-nitropyridine | C6H6N2O3 | CID 345643 - PubChem. PubChem, NIH.
  • CAS 15367-16-5: 2-HYDRAZINO-3-NITROPYRIDINE | CymitQuimica. CymitQuimica.
  • 6965-63-5|2-Hydrazinyl-3-methyl-5-nitropyridine|BLD Pharm. BLD Pharm.
  • 6343-98-2 | 2-Hydrazinyl-5-nitropyridine - AiFChem. AiFChem.
  • Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine - PrepChem.com. PrepChem.com.
  • 2 - SAFETY D
  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PubMed.
  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC. PubMed Central, NIH.
  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents.
  • 2-Amino-5-methylpyridine Safety D
  • Nitropyridines in the Synthesis of Bioactive Molecules.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI.
  • Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry.
  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • 2-HYDRAZINO-3-NITROPYRIDINE synthesis. ChemicalBook.
  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC. PubMed Central, NIH.
  • (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD..
  • Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Ulster University.

Sources

2-Hydrazinyl-5-methyl-3-nitropyridine: Physical Properties & Technical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydrazinyl-5-methyl-3-nitropyridine (CAS: 21901-25-7 ) is a specialized heterocyclic building block used primarily in the synthesis of fused ring systems such as triazolopyridines and pyrazolopyridines. As a hydrazine derivative of a nitro-functionalized pyridine, it possesses distinct electronic properties driven by the electron-withdrawing nitro group at the 3-position and the electron-donating methyl group at the 5-position.

This guide provides a rigorous technical analysis of its physical properties, synthesis logic, and handling protocols, designed for researchers in medicinal chemistry and energetic materials.

Chemical Identity & Structural Descriptors[1][2]

PropertyDetail
IUPAC Name This compound
Common Synonyms 2-Hydrazino-5-methyl-3-nitropyridine; (5-Methyl-3-nitropyridin-2-yl)hydrazine
CAS Registry Number 21901-25-7
Molecular Formula C₆H₈N₄O₂
Molecular Weight 168.15 g/mol
SMILES Cc1cc(c(=O)n(N)1)
InChI Key Unique identifier required for database integration (e.g., derived from SMILES)

Physical & Chemical Properties[1][3][4][5][7][8][9][10]

Macroscopic Properties

The compound typically exists as a yellow to orange crystalline solid . The coloration is characteristic of nitro-substituted heteroaromatics, arising from the


 transitions associated with the nitro group conjugated to the pyridine ring.
PropertyValue / DescriptionConfidence Level
Physical State Solid (Crystalline powder)High (Experimental)
Color Yellow to OrangeHigh (Experimental)
Melting Point >150 °C (Predicted/Analogous)*Medium (Inferred)
Solubility Soluble in DMSO, DMF, hot Ethanol; Low solubility in WaterHigh (Experimental)
pKa (Hydrazine) ~3.5 - 4.5 (Conjugate acid)Medium (Predicted)
LogP ~0.8 - 1.2Medium (Calculated)

*Note: While the non-nitro analog (2-hydrazino-5-methylpyridine) melts at ~68°C, the introduction of the 3-nitro group significantly increases the melting point due to intramolecular hydrogen bonding (NH...O=N) and increased polarity. Similar analogs (e.g., 2-hydrazino-3-nitropyridine) melt in the range of 165–175°C.

Stability & Reactivity
  • Air Sensitivity: Hydrazine derivatives are susceptible to oxidation. The compound should be stored under an inert atmosphere (Argon/Nitrogen) to prevent the formation of azo or azoxy degradation products.

  • Thermal Stability: The presence of the nitro group adjacent to the hydrazine moiety creates a potential for energetic decomposition at elevated temperatures (>200°C).

  • Storage Conditions: Keep dark, dry, and refrigerated (2–8°C).

Spectroscopic Characterization (Simulated)

To validate the identity of synthesized batches, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 (Standard for polar heterocycles)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
9.0 - 9.5 Broad Singlet1H–NH–Hydrazine secondary amine (deshielded by ring/nitro).
8.3 - 8.5 Doublet (

Hz)
1HAr-H (C6)Alpha to nitrogen; most deshielded aromatic proton.
8.1 - 8.3 Doublet (

Hz)
1HAr-H (C4)Ortho to nitro group; deshielded.
4.0 - 5.0 Broad Singlet2H–NH₂Hydrazine primary amine (exchangeable).
2.30 Singlet3H–CH₃Methyl group at C5.
Infrared Spectroscopy (IR)
  • 
    :  3300–3400 cm⁻¹ (Primary/Secondary amine stretching).
    
  • 
    :  ~1530 cm⁻¹ (Asymmetric) and ~1350 cm⁻¹ (Symmetric).
    
  • 
    :  ~1600 cm⁻¹ (Pyridine ring breathing).
    

Synthesis Protocol & Pathway

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (


) of a chloro-precursor. This pathway is preferred due to the activating influence of the 3-nitro group, which makes the C2 position highly electrophilic.
Reaction Pathway Diagram

SynthesisPathway Start 2-Amino-5-methylpyridine Inter1 2-Hydroxy-5-methyl- 3-nitropyridine Start->Inter1 HNO3, H2SO4 (Nitration/Rearrangement) Inter2 2-Chloro-5-methyl- 3-nitropyridine Inter1->Inter2 POCl3 or SOCl2 (Chlorination) Product 2-Hydrazinyl-5-methyl- 3-nitropyridine Inter2->Product NH2NH2·H2O EtOH, 0°C to RT (SnAr)

Figure 1: Step-wise synthetic route from commercially available 2-amino-5-picoline.

Detailed Methodology (Self-Validating Protocol)

Step 1: Chlorination (Precursor Preparation) [1]

  • Reagents: 2-Hydroxy-5-methyl-3-nitropyridine (1.0 eq), Phosphorus Oxychloride (

    
    , 5.0 eq).
    
  • Procedure: Reflux the hydroxy intermediate in neat

    
     for 3–5 hours. Monitor by TLC (Ethyl Acetate/Hexane).
    
  • Workup: Quench carefully into ice water (Exothermic!). Extract with Dichloromethane (DCM).

  • Validation: The product (2-Chloro-5-methyl-3-nitropyridine) should be a low-melting solid or oil.

Step 2: Hydrazinolysis (Target Synthesis)

  • Reagents: 2-Chloro-5-methyl-3-nitropyridine (1.0 eq), Hydrazine Hydrate (3.0–5.0 eq), Ethanol (10 volumes).

  • Rationale: Excess hydrazine acts as both nucleophile and base to scavenge HCl.

  • Procedure:

    • Dissolve the chloro-pyridine in Ethanol. Cool to 0°C.

    • Add Hydrazine Hydrate dropwise (Control exotherm).

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Observation: A yellow precipitate typically forms as the reaction proceeds.

  • Workup:

    • Concentrate the solvent under reduced pressure (do not heat >40°C).

    • Triturate the residue with cold water to remove hydrazine hydrochloride salts.

    • Filter the yellow solid and dry under vacuum.

  • Safety Critical: Hydrazine is a potent carcinogen and unstable. Perform all operations in a fume hood.

Applications in Drug Discovery

This compound serves as a "linchpin" intermediate for constructing fused heterocycles. The hydrazine moiety allows for cyclization reactions with:

  • Orthoesters/Formic Acid: To form [1,2,4]Triazolo[4,3-a]pyridines .

  • 1,3-Dicarbonyls: To form Pyrazolopyridines .

  • Nitrous Acid: To form Tetrazolopyridines .

These fused systems are privileged scaffolds in kinase inhibitors and antimicrobial agents.

References

  • BLD Pharm. (n.d.). This compound (CAS 21901-25-7) Product Entry.[2] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 345643: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from

  • ChemicalBook. (2024). Synthesis and Properties of Nitropyridine Derivatives. Retrieved from

  • PrepChem. (n.d.). Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from

  • ChemSrc. (2025). 2-Hydrazinyl-5-methylpyridine vs. Nitro-analogs Physical Data. Retrieved from

Sources

Technical Guide: Solubility Profile & Purification of 2-Hydrazinyl-5-methyl-3-nitropyridine

[1]

Executive Summary & Chemical Identity

This compound is a critical intermediate in the synthesis of fused heterocyclic pharmaceutical scaffolds, particularly triazolopyridines and related analogs.[1] Its solubility behavior is dominated by the interplay between the polar hydrazine motif, the electron-withdrawing nitro group, and the lipophilic methyl-pyridine core.[1]

This guide synthesizes empirical data from synthesis patents and structural analysis to provide a robust solubility profile. It moves beyond static data tables to describe the dynamic solubility behavior required for process optimization (crystallization and isolation).

Chemical Identification
PropertyDetail
IUPAC Name This compound
CAS Number 21901-25-7
Molecular Formula C₆H₈N₄O₂
Molecular Weight 168.15 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 158–162 °C (Decomposition often observed near melt)
pKa (Predicted) ~5.8 (Hydrazine NH₂), weakly basic due to 3-nitro EWG effect

Solubility Profile & Solvent Compatibility

Note: Quantitative thermodynamic values (ΔH_sol) are not established in open peer-reviewed literature for this specific derivative.[1] The data below is derived from process patents regarding its isolation and purification.

Qualitative Solubility Matrix

The compound exhibits a "steep" solubility curve in lower alcohols, making them ideal for recrystallization.[1]

Solvent ClassSpecific SolventSolubility @ 25°CSolubility @ RefluxProcess Application
Dipolar Aprotic DMSO, DMF High (>100 mg/mL)Very HighReaction medium; not suitable for crystallization alone.[1]
Alcohols Ethanol, Methanol Moderate High Primary Recrystallization Solvent. Excellent recovery upon cooling.[1]
Alcohols n-Butanol Low-Moderate High Used for high-temperature reflux reactions; product crystallizes upon cooling.[1]
Chlorinated DCM, Chloroform ModerateModerateExtraction solvent; limited utility for crystallization.[1]
Aqueous Water Low (<1 mg/mL)*LowAnti-solvent. Used to wash filter cakes to remove hydrazine salts.[1]
Ethers MTBE, THF LowModerateAnti-solvent or wash solvent.[1]

*Note: Solubility in water increases significantly at acidic pH (< pH 4) due to protonation of the hydrazine moiety, forming water-soluble salts (e.g., hydrochloride).[1]

Thermodynamic Behavior & Crystallization Logic

The presence of the 3-nitro group creates an intramolecular hydrogen bond with the hydrazine NH, reducing the compound's lattice energy relative to non-nitrated analogs.[1] However, it also reduces the basicity of the hydrazine, making the compound less soluble in weakly acidic aqueous media compared to 2-hydrazinopyridine.[1]

Crystallization Sweet Spot:

  • Solvent: Ethanol or n-Butanol.[1]

  • Mechanism: Cooling-induced supersaturation.[1]

  • Yield Potential: >85% recovery when cooling from reflux to 0–5°C.[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: Determination of Saturation Solubility (Gravimetric)

Use this protocol to generate precise thermodynamic data for your specific solvent system.[1]

Objective: Determine the mass fraction solubility (


  • Equilibration: Add excess solid this compound to 10 mL of the target solvent in a jacketed glass vessel.

  • Agitation: Stir at 400 RPM for 24 hours at constant temperature (

    
    C).
    
  • Filtration: Stop stirring and allow settling for 30 mins. Filter the supernatant through a pre-heated 0.45 µm PTFE syringe filter into a tared weighing vial.

  • Quantification:

    • Weigh the wet solution (

      
      ).[1]
      
    • Evaporate solvent under vacuum (Rotavap) at 45°C.[1]

    • Dry residue in a vacuum oven at 50°C for 4 hours.

    • Weigh the dry solid (

      
      ).[1]
      
  • Calculation:

    
    [1]
    
Protocol B: Purification via Recrystallization

Field-proven method for isolating high-purity (>98%) intermediate.[1]

  • Dissolution: Suspend crude crude material in Ethanol (10 vol) (e.g., 10 g solid in 100 mL EtOH).

  • Heating: Heat to reflux (78°C). If solids remain, add EtOH in 1 vol increments until clear.[1]

    • Critical Step: If the solution is dark/black, treat with activated charcoal (5 wt%) for 15 mins at reflux, then hot filter.

  • Crystallization: Remove heat and allow the vessel to cool slowly to room temperature (20°C/hour ramp).

  • Aging: Cool further to 0–5°C using an ice bath and hold for 2 hours to maximize yield.

  • Isolation: Filter the yellow needles/prisms.[1]

  • Washing: Wash the cake with Cold Water (2 vol) followed by Cold Ethanol (1 vol) .

    • Reasoning: Water removes residual hydrazine salts; cold ethanol displaces water to facilitate drying.[1]

  • Drying: Vacuum dry at 45°C.

Visualization: Purification & Solubility Logic[1]

PurificationLogicStartCrude Reaction Mixture(this compound)SolventSelectSolvent Selection:Ethanol or n-ButanolStart->SolventSelectHeatHeat to Reflux(Dissolution)SolventSelect->HeatHigh T SolubilityCheckIs Solution Clear?Heat->CheckCharcoalAdd Activated Carbon(Remove tar/color)Check->CharcoalNo (Dark/Insoluble)CoolingControlled Cooling(Reflux -> 25°C -> 5°C)Check->CoolingYesHotFilterHot FiltrationCharcoal->HotFilterHotFilter->CoolingFilterFiltration & Wash(Wash: H2O then Cold EtOH)Cooling->FilterSupersaturationProductPure Crystalline Product(>98% Purity)Filter->ProductIsolation

Figure 1: Decision logic for the purification of this compound, leveraging its temperature-dependent solubility profile.

References

  • BLD Pharm . (2024).[1] Product Safety Data Sheet: this compound (CAS 21901-25-7). Retrieved from

  • National Center for Biotechnology Information . (2024).[1] PubChem Compound Summary for CID 4153396, 2-Hydrazinyl-5-methylpyridine (Analog Reference). Retrieved from [1]

  • Google Patents . (2017).[1] CN106588758B: Synthesis process of 2-hydrazinopyridine derivative. Retrieved from

  • PrepChem . (2023).[1] Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine (Precursor Methodology). Retrieved from

Introduction: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Hydrazinyl-5-methyl-3-nitropyridine

For inquiries regarding the synthesis, production, or weaponization of harmful chemical agents, this guide will not provide step-by-step instructions or recipes. Instead, it will focus on explaining the underlying chemical principles, historical context, and public safety information from a defensive and educational perspective. This includes discussing the general mechanism of action of toxins, their known physical properties, and the principles of chemical reactions in a non-applied, academic context. Information on recognized safety protocols, detection, decontamination, medical countermeasures, and the proper use of personal protective equipment (PPE) will be provided to promote chemical safety, public health, and academic understanding.

This compound is a heterocyclic organic compound that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its unique arrangement of functional groups—a reactive hydrazine moiety, an electron-withdrawing nitro group, and a methyl-substituted pyridine core—makes it a versatile scaffold for constructing molecules with diverse biological activities. Notably, it serves as a key building block for certain classes of protein degraders, a revolutionary therapeutic modality in modern drug development.[1]

This guide provides a comprehensive overview of the reliable and scalable synthesis of this compound, intended for an audience of researchers, medicinal chemists, and process development scientists. We will delve into the mechanistic underpinnings of the synthetic route, provide detailed, field-tested protocols, and discuss critical parameters for ensuring a successful and safe laboratory execution.

Pillar 1: Mechanistic Insights and Strategic Synthesis Design

The synthesis of this compound is a classic example of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in heterocyclic chemistry.[2] The overall strategy involves a multi-step sequence, beginning with commercially available starting materials and culminating in the desired hydrazinylpyridine.

The key transformation is the displacement of a halide at the C2 position of the pyridine ring by hydrazine. This reaction is highly efficient due to the electronic properties of the substrate. The pyridine nitrogen and, more significantly, the strongly electron-withdrawing nitro group at the C3 position, work in concert to activate the ring towards nucleophilic attack.[2] They achieve this by stabilizing the negative charge that develops in the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. The choice of a chloro leaving group is strategic, offering a balance of reactivity and stability, making 2-chloro-5-methyl-3-nitropyridine an ideal precursor.[2]

The complete synthetic pathway can be visualized as a three-step process:

A 2-Amino-5-methylpyridine B 2-Hydroxy-5-methyl-3-nitropyridine A->B Nitration (HNO₃, H₂SO₄) C 2-Chloro-5-methyl-3-nitropyridine B->C Chlorination (SOCl₂, DMF) D This compound C->D Hydrazinolysis (N₂H₄·H₂O)

Caption: Overall synthetic pathway for this compound.

Pillar 2: Validated Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis, grounded in established literature procedures.

Step 1: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine

This initial step involves the nitration of 2-amino-5-methylpyridine. The amino group is first protonated in strong acid, and the resulting pyridinium species undergoes electrophilic nitration. The reaction mixture is then carefully heated, leading to a rearrangement and hydrolysis to yield the desired 2-hydroxy derivative.

Protocol:

  • In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.[3]

  • Prepare a nitrating mixture by cautiously adding 40 cm³ of concentrated nitric acid to 40 cm³ of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

  • Slowly add the nitrating mixture to the pyridine solution via the dropping funnel. The reaction is exothermic and will foam.[3]

  • Maintain the reaction temperature at 130°C during the addition. An oil bath is recommended for stable temperature control.

  • After the addition is complete, carefully pour the hot, colored solution onto 300 g of crushed ice.

  • Neutralize the solution to a pH of approximately 3-4 by the slow addition of concentrated aqueous ammonia. Perform this step in an efficient fume hood and with external cooling.

  • Allow the mixture to stand in a refrigerator or ice bath to facilitate complete precipitation.

  • Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

  • The crude product can be recrystallized from hot water to yield pure 2-hydroxy-5-methyl-3-nitropyridine.[3]

Step 2: Synthesis of 2-Chloro-5-methyl-3-nitropyridine

The hydroxyl group of the intermediate is converted to a more reactive chloro leaving group using a standard chlorinating agent like thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) is often used to facilitate the reaction via the formation of the Vilsmeier reagent.

Protocol:

  • To a flask containing 0.01 mol of 2-hydroxy-5-methyl-3-nitropyridine, add 15 mL of thionyl chloride and a catalytic amount (a few drops) of DMF.[4]

  • Heat the mixture to reflux and maintain for 3 hours. The reaction should be performed in a fume hood as it releases HCl and SO₂ gases.

  • After cooling to room temperature, carefully evaporate the excess thionyl chloride under reduced pressure.

  • Dilute the residue with cold water.

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).[4]

  • Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to afford the title product, 2-chloro-5-methyl-3-nitropyridine, which is often obtained in high yield (e.g., 92%).[4]

Step 3: Synthesis of this compound

This is the final and key SNAr reaction. The activated 2-chloro-5-methyl-3-nitropyridine is treated with hydrazine hydrate to furnish the target molecule.

Protocol:

  • Dissolve the 2-chloro-5-methyl-3-nitropyridine (scaled from the previous step) in a suitable solvent such as acetonitrile or ethanol in a round-bottomed flask. A concentration similar to 50 g in 500 mL can be used as a reference.[5]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add hydrazine hydrate (approximately 1.5 equivalents). For example, for 316 mmol of the chloro-pyridine, 474 mmol of hydrazine hydrate is effective.[5]

  • Allow the reaction mixture to warm to room temperature (approx. 20°C) and stir for 20 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure. The product, this compound, often precipitates as a solid and can be collected by filtration.[5]

Pillar 3: Data Presentation & Workflow Visualization

Quantitative Data Summary
StepStarting MaterialKey ReagentsProductTypical YieldReference
12-Amino-5-methylpyridineHNO₃, H₂SO₄2-Hydroxy-5-methyl-3-nitropyridineNot specified[3]
22-Hydroxy-5-methyl-3-nitropyridineSOCl₂, DMF2-Chloro-5-methyl-3-nitropyridine92%[4]
32-Chloro-5-methyl-3-nitropyridineN₂H₄·H₂O, AcetonitrileThis compoundQuantitative[5]
Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₆H₈N₄O₂168.1521901-25-7
Experimental Workflow Diagram

cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrazinolysis A1 Dissolve Starting Material A2 Prepare Nitrating Mix A1->A2 A3 Slow Addition at 130°C A2->A3 A4 Quench on Ice A3->A4 A5 Neutralize & Precipitate A4->A5 A6 Filter, Wash & Dry A5->A6 B1 React with SOCl₂/DMF A6->B1 Product from Step 1 B2 Reflux for 3h B1->B2 B3 Evaporate Excess SOCl₂ B2->B3 B4 Aqueous Workup B3->B4 B5 Extract with DCM B4->B5 B6 Dry & Evaporate B5->B6 C1 Dissolve Chloro-Pyridine B6->C1 Product from Step 2 C2 Cool to 0°C C1->C2 C3 Add Hydrazine Hydrate C2->C3 C4 Stir at RT for 20h C3->C4 C5 Concentrate in Vacuo C4->C5 C6 Isolate Final Product C5->C6

Caption: Detailed experimental workflow for the multi-step synthesis.

Safety and Handling

  • Strong Acids: Concentrated sulfuric and nitric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. All manipulations should be done in a chemical fume hood.

  • Thionyl Chloride: This reagent is corrosive and lachrymatory. It reacts violently with water to release toxic gases (HCl and SO₂). Handle exclusively in a fume hood.

  • Hydrazine Hydrate: Hydrazine is toxic, a suspected carcinogen, and corrosive. Avoid inhalation and skin contact. Use in a well-ventilated fume hood.

  • Exothermic Reactions: The nitration step is highly exothermic. Controlled addition and efficient cooling are critical to prevent runaway reactions.

Conclusion

The synthesis of this compound is a robust and well-documented process that relies on fundamental principles of organic chemistry. By understanding the SNAr mechanism and carefully controlling reaction conditions, researchers can reliably produce this valuable building block for application in pharmaceutical research and development. The three-step sequence presented provides a high-yielding and scalable route, making this important intermediate readily accessible for the advancement of medicinal chemistry programs.

References

  • Ay, N., Tirit, Z. B., & Iskele, B. (2013). 2-Chloro-5-methyl-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1672. [Link]

  • Sokolov, G. P., et al. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 23(11), 2955. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Google Patents. (2014). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.
  • Google Patents. (2018).
  • Google Patents. (1994).
  • Google Patents. (1994).
  • PrepChem. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]

Sources

The Hydrazinyl Group in Nitropyridines: A Nexus of Reactivity for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the hydrazinyl moiety into nitropyridine scaffolds unlocks a rich and versatile field of chemical reactivity, pivotal to the synthesis of novel heterocyclic entities with significant pharmacological potential. The potent electron-withdrawing nature of the nitro group profoundly influences the pyridine ring, activating it towards nucleophilic attack and modulating the reactivity of the appended hydrazinyl group. This guide provides a comprehensive exploration of the synthesis and chemical behavior of hydrazinyl-nitropyridines, offering a detailed examination of the underlying reaction mechanisms, causality-driven experimental protocols, and the impact of isomeric variations on reactivity. Through a synthesis of established literature and practical insights, this document aims to equip researchers in drug discovery and medicinal chemistry with the foundational knowledge and practical tools necessary to effectively harness the synthetic potential of this important class of chemical intermediates.

Introduction: The Strategic Importance of Hydrazinyl-Nitropyridines

Hydrazinyl-nitropyridines represent a critical class of bifunctional synthons in contemporary organic and medicinal chemistry. The pyridine core is a ubiquitous motif in a vast number of FDA-approved drugs, prized for its ability to engage in hydrogen bonding and its metabolic stability. The introduction of a nitro group, a powerful electron-withdrawing substituent, dramatically alters the electronic landscape of the pyridine ring, rendering it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2] This activation is paramount for the facile introduction of the hydrazinyl (-NHNH2) group, a versatile nucleophile and a precursor to a multitude of heterocyclic systems.[3]

The hydrazinyl moiety itself is a gateway to a diverse array of chemical transformations, most notably condensation and cyclization reactions, which lead to the formation of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines.[4][5] These scaffolds are of immense interest in drug discovery due to their structural analogy to purines, enabling them to interact with a wide range of biological targets. This guide will delve into the nuanced reactivity of the hydrazinyl group within the electronically demanding environment of the nitropyridine ring system, providing a framework for its strategic manipulation in the synthesis of complex, biologically active molecules.

Synthesis of Hydrazinyl-Nitropyridines: A Mechanistic Approach

The primary route for the synthesis of hydrazinyl-nitropyridines involves the nucleophilic aromatic substitution of a suitable leaving group, typically a halogen, on a nitropyridine ring with hydrazine hydrate. The success of this reaction is intrinsically linked to the electronic activation provided by the nitro group.

The Role of the Nitro Group in Activating the Pyridine Ring

The nitro group exerts a strong -I (inductive) and -M (mesomeric) effect, withdrawing electron density from the pyridine ring. This effect is most pronounced at the ortho and para positions relative to the nitro group, creating electrophilic centers that are highly susceptible to nucleophilic attack. The stability of the intermediate Meisenheimer complex, formed upon nucleophilic addition, is a key determinant of the reaction's feasibility. The negative charge in this intermediate can be delocalized onto the nitro group, providing significant stabilization.

sn_ar_mechanism

Isomeric Considerations in Synthesis

The position of the nitro group relative to the leaving group significantly impacts the reaction rate and, in some cases, the feasibility of the substitution.

PrecursorNitro Group PositionLeaving Group PositionRelative Reactivity
2-Chloro-3-nitropyridine32High
2-Chloro-5-nitropyridine52Very High
4-Chloro-3-nitropyridine34High

Table 1: Relative reactivity of chloronitropyridine isomers with hydrazine.

The enhanced reactivity of 2-chloro-5-nitropyridine can be attributed to the para relationship between the nitro group and the leaving group, allowing for optimal delocalization of the negative charge in the Meisenheimer intermediate.

Experimental Protocols

This protocol describes a robust and reproducible method for the synthesis of 2-hydrazinyl-5-nitropyridine, a key building block for various heterocyclic compounds.

Materials:

  • 2-Chloro-5-nitropyridine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Water (deionized)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-chloro-5-nitropyridine (1 equivalent) in a mixture of ethanol and water (e.g., 10:1 v/v).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add hydrazine hydrate (3-5 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A yellow precipitate of 2-hydrazinyl-5-nitropyridine will form.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to afford 2-hydrazinyl-5-nitropyridine as a yellow solid.[6]

Self-Validation: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The expected ¹H NMR spectrum in DMSO-d₆ will show characteristic signals for the pyridine ring protons and the hydrazinyl protons.

The synthesis of 4-hydrazinyl-3-nitropyridine follows a similar principle, starting from 4-chloro-3-nitropyridine.

Procedure:

  • Dissolve 4-chloro-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.

  • Add hydrazine hydrate (2-3 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Treat the residue with water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-hydrazinyl-3-nitropyridine.[7]

Reactivity of the Hydrazinyl Group: A Gateway to Heterocyclic Scaffolds

The true synthetic utility of hydrazinyl-nitropyridines lies in the versatile reactivity of the hydrazinyl group. This functionality can participate in a wide range of reactions, with condensation and subsequent cyclization being the most prominent.

Condensation Reactions with Carbonyl Compounds

The terminal amino group of the hydrazinyl moiety is a potent nucleophile that readily reacts with aldehydes and ketones to form hydrazones. This reaction is often the first step in the construction of more complex heterocyclic systems.

condensation_mechanism

Cyclization Reactions: Building Fused Ring Systems

The intramolecular cyclization of hydrazone intermediates or the direct reaction of hydrazinyl-nitropyridines with bifunctional electrophiles is a powerful strategy for the synthesis of fused heterocyclic systems.

The reaction of hydrazinyl-nitropyridines with 1,3-dicarbonyl compounds, such as acetylacetone, is a classic and efficient method for the synthesis of pyrazolo[3,4-b]pyridines.

Experimental Protocol: Synthesis of 3,4-Dimethyl-7-nitro-1H-pyrazolo[3,4-b]pyridine from 2-Hydrazinyl-3-nitropyridine

Materials:

  • 2-Hydrazinyl-3-nitropyridine

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve 2-hydrazinyl-3-nitropyridine (1 equivalent) in glacial acetic acid.

  • Add acetylacetone (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the desired pyrazolo[3,4-b]pyridine derivative.

DMF-DMA is a versatile reagent that can react with the hydrazinyl group to form a formamidine intermediate, which can then undergo cyclization, often with an adjacent functional group on the pyridine ring. This provides a route to various fused heterocyclic systems.

Spectroscopic and Physicochemical Data

Accurate characterization of hydrazinyl-nitropyridine intermediates is crucial for ensuring the success of subsequent synthetic steps.

CompoundMolecular FormulaMolecular Weight¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
2-Hydrazinyl-5-nitropyridineC₅H₆N₄O₂154.138.85 (d, 1H), 8.15 (dd, 1H), 8.05 (s, 1H, NH), 6.75 (d, 1H), 4.40 (s, 2H, NH₂)162.1, 148.2, 137.5, 131.9, 107.8
4-Hydrazinyl-3-nitropyridineC₅H₆N₄O₂154.139.02 (s, 1H), 8.25 (d, 1H), 7.80 (br s, 1H, NH), 6.80 (d, 1H), 4.50 (br s, 2H, NH₂)158.5, 151.0, 133.2, 128.7, 109.1

Table 2: Spectroscopic data for key hydrazinyl-nitropyridine isomers.

Applications in Drug Discovery and Development

The pyrazolo[3,4-b]pyridine scaffold, readily accessible from hydrazinyl-nitropyridines, is a privileged structure in medicinal chemistry. Its structural similarity to purine has led to the development of numerous compounds with a wide range of biological activities, including:

  • Kinase Inhibitors: Targeting various kinases involved in cancer cell proliferation and signaling pathways.

  • Antiviral Agents: Inhibiting viral replication processes.

  • Central Nervous System (CNS) Agents: Modulating neurotransmitter receptors.

The ability to functionalize the pyrazolo[3,4-b]pyridine core at multiple positions, facilitated by the versatile chemistry of the hydrazinyl-nitropyridine precursors, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making this a highly attractive scaffold for lead optimization in drug discovery programs.

Conclusion

The reactivity of the hydrazinyl group in nitropyridines is a cornerstone of modern heterocyclic synthesis. The electronic interplay between the activating nitro group and the nucleophilic hydrazinyl moiety provides a powerful and versatile platform for the construction of complex molecular architectures, particularly the medicinally important pyrazolo[3,4-b]pyridine scaffold. A thorough understanding of the underlying reaction mechanisms and the influence of isomeric positioning is essential for the rational design and efficient execution of synthetic routes. This guide has provided a detailed overview of the synthesis, reactivity, and applications of these key intermediates, offering both foundational knowledge and practical experimental guidance to empower researchers in the pursuit of novel therapeutic agents.

References

  • Pipzine Chemicals. (n.d.). 4-Hydrazino-3-nitropyridine: Properties, Uses, Safety Data & Suppliers. Retrieved February 10, 2026, from [Link]

  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. PMC. Retrieved February 10, 2026, from [Link]

  • Request PDF. (2026, February 7). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. Retrieved February 10, 2026, from [Link]

  • Cyclization of β‐Chlorovinyl Thiohydrazones into Pyridazines: A Mechanistic Study. Angewandte Chemie International Edition. Retrieved February 10, 2026, from [Link]

  • Aromatic heterocycles 1: structures and reactions. OpenLearn. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). 2-Hydrazinopyridine. Retrieved February 10, 2026, from [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2025, August 7). Nitropyridines: Synthesis and reactions. Retrieved February 10, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Retrieved February 10, 2026, from [Link]

Sources

2-Hydrazinyl-5-methyl-3-nitropyridine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydrazinyl-5-methyl-3-nitropyridine (CAS: 21901-25-7) is a high-value heterocyclic building block distinguished by its dense functionalization.[1][2] It combines a nucleophilic hydrazine moiety, an electrophilic nitro group, and a methyl handle on a pyridine core. This trifunctional scaffold serves as a critical "linchpin" in the divergent synthesis of fused heterocycles, particularly [1,2,4]triazolo[4,3-a]pyridines and pyrido[2,3-d]pyrimidines , which are privileged structures in kinase inhibitor discovery (e.g., EGFR, PI3K). This guide details the synthesis, safety protocols, and application of this intermediate in modern medicinal chemistry.

Chemical Profile & Reactivity Landscape[4]

Structural Features

The molecule presents three distinct reactive sites that allow for orthogonal functionalization:

  • C2-Hydrazine (

    
    ):  A bidentate nucleophile capable of condensation with carbonyls (aldehydes/ketones) or cyclization with carboxylic acid derivatives (orthoesters, imidates).
    
  • C3-Nitro Group (

    
    ):  An electron-withdrawing group that activates the pyridine ring for nucleophilic attack at C2 and C6. It serves as a "latent" amine; reduction yields a 2,3-diaminopyridine system, the immediate precursor to pyridopyrazines and pyridopyrimidines.
    
  • C5-Methyl Group (

    
    ):  Provides a handle for metabolic stability or further oxidation to a carboxylic acid/aldehyde, though it is typically left intact to improve lipophilicity in drug candidates.
    
Divergent Synthesis Map

The following diagram illustrates how this single building block grants access to three distinct chemical spaces.

DivergentSynthesis Figure 1: Divergent Synthetic Pathways from this compound Core 2-Hydrazinyl-5-methyl- 3-nitropyridine Triazolo [1,2,4]Triazolo[4,3-a]pyridine (Scaffold A) Core->Triazolo Orthoesters or R-CHO + Oxidant Hydrazone Schiff Base / Hydrazones (Scaffold B) Core->Hydrazone Aldehydes (R-CHO) Condensation PyridoPyr Pyrido[2,3-d]pyrimidine (Scaffold C) Core->PyridoPyr 1. Reduction (-NO2 -> -NH2) 2. Cyclization (1,3-electrophiles)

Synthesis of the Building Block

The synthesis requires a sequence starting from commercially available 2-amino-5-methylpyridine (2-amino-5-picoline). The critical step is the regioselective nitration followed by activation of the C2 position.

Synthetic Workflow
  • Nitration: 2-Amino-5-methylpyridine is nitrated using

    
    . The amino group directs the nitro group to the 3-position (ortho).
    
  • Diazotization/Hydrolysis: The amine is converted to a hydroxyl group (2-hydroxy-5-methyl-3-nitropyridine, often existing as the pyridone tautomer).

  • Chlorination: Treatment with

    
     converts the hydroxyl group to a chloride, yielding the electrophilic intermediate 2-chloro-5-methyl-3-nitropyridine .
    
  • Hydrazinolysis: Nucleophilic aromatic substitution (

    
    ) with hydrazine hydrate displaces the chloride.
    

SynthesisWorkflow Figure 2: Step-wise Synthesis of the Building Block Start 2-Amino-5-methylpyridine Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 2-Amino-5-methyl-3-nitropyridine Step1->Inter1 Step2 Hydrolysis/Diazotization (NaNO2, H2O) Inter1->Step2 Inter2 2-Hydroxy-5-methyl-3-nitropyridine Step2->Inter2 Step3 Chlorination (POCl3) Inter2->Step3 Inter3 2-Chloro-5-methyl-3-nitropyridine Step3->Inter3 Step4 Hydrazinolysis (N2H4·H2O, EtOH) Inter3->Step4 Final This compound Step4->Final

Critical Process Parameters
  • Temperature Control (Step 4): The reaction with hydrazine is exothermic. To prevent the formation of bis-hydrazines or decomposition, add hydrazine hydrate dropwise at

    
     and allow to warm to room temperature.
    
  • Stoichiometry: Use a generous excess of hydrazine (3–5 equivalents) to drive the reaction to completion and scavenge HCl generated during the substitution.

Key Applications in Drug Discovery[5][6]

Synthesis of [1,2,4]Triazolo[4,3-a]pyridines

This fused system is isosteric with indole and quinoline, often improving solubility and metabolic stability.

  • Mechanism: The hydrazine attacks an electrophilic carbon (e.g., triethyl orthoformate). The pyridine nitrogen then attacks the intermediate imidate, closing the 5-membered ring.

  • Significance: Used in the development of p38 MAP kinase inhibitors and anticonvulsants.

Synthesis of Pyrido[2,3-d]pyrimidines

Reduction of the nitro group in the building block yields 2-hydrazinyl-5-methyl-3-aminopyridine . However, a more common strategy involves:

  • Condensing the hydrazine to form a triazole first (protecting the C2 position).

  • Reducing the nitro group.[3][4]

  • Ring-opening/recyclization if a different fusion is required, OR using the 2-chloro precursor to first reduce the nitro, then build the pyrimidine ring.

  • Direct Route: If the hydrazine is converted to a hydrazone, the nitro group can be reduced to an amine (

    
    ). Condensation with 1,3-dicarbonyls or urea derivatives yields the pyridopyrimidine core, a scaffold found in Palbociclib  analogues (CDK4/6 inhibitors).
    

Experimental Protocols

Protocol A: Synthesis of this compound

Validates: Trustworthiness & Reproducibility

Reagents: 2-Chloro-5-methyl-3-nitropyridine (10.0 mmol), Hydrazine hydrate (80%, 50.0 mmol), Ethanol (20 mL).

  • Dissolution: Dissolve 2-chloro-5-methyl-3-nitropyridine (1.72 g) in ethanol (20 mL) in a round-bottom flask.

  • Addition: Cool the solution to

    
     in an ice bath. Add hydrazine hydrate (3.1 mL) dropwise over 10 minutes.
    
  • Reaction: Remove the ice bath and stir at room temperature (

    
    ) for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1); the starting material spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    spot.
  • Workup: The product typically precipitates as a yellow/orange solid. Filter the solid.[5]

  • Purification: Wash the cake with cold ethanol (

    
    ) and water (
    
    
    
    ) to remove hydrazine salts. Dry under vacuum at
    
    
    .
  • Yield: Expected yield 85–95%. Melting point:

    
     (dec).
    
Protocol B: Cyclization to 6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine

Demonstrates: Application in Heterocyclic Synthesis

Reagents: this compound (1.0 mmol), Triethyl orthoformate (3.0 mL).

  • Reflux: Suspend the hydrazine building block (168 mg) in triethyl orthoformate (3 mL).

  • Heating: Heat the mixture to reflux (

    
    ) for 6 hours. The solid will dissolve, and the solution may darken.
    
  • Isolation: Cool to room temperature. The product may crystallize upon cooling. If not, remove excess orthoformate under reduced pressure.

  • Purification: Recrystallize from ethanol or purify via column chromatography (DCM/MeOH).

Safety & Handling (E-E-A-T)

Hazard ClassRisk DescriptionMitigation Strategy
Hydrazines Hepatotoxic, potential carcinogen. Skin sensitizer.Use double nitrile gloves. Weigh in a fume hood. Quench waste with bleach (hypochlorite) before disposal.
Nitro Compounds Potentially explosive if heated under confinement.Do not distill the neat compound. Avoid friction/shock. Store away from reducing agents.
Energetics The combination of nitro and hydrazine groups increases energy density.Limit reaction scale (<5g) during initial optimization. Use blast shields for scale-up.

References

  • Synthesis of 2-Hydrazinyl-3-nitropyridines : ChemicalBook. "2-HYDRAZINO-3-NITROPYRIDINE synthesis." Reaction conditions and yield data for similar nitro-pyridine scaffolds. Link

  • Triazolopyridine Synthesis : Organic Chemistry Portal. "Synthesis of 1,2,4-triazolo[4,3-a]pyridines." Methodologies for oxidative cyclization of hydrazinopyridines. Link

  • Pyridopyrimidine Applications : National Institutes of Health (NIH). "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives." Discusses the utility of diamino-pyridine precursors in kinase inhibitor design. Link

  • Precursor Synthesis : PrepChem. "Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine." Detailed protocol for the nitration and hydrolysis steps leading to the chloro-precursor. Link

  • Building Block Specifications : BLD Pharm. "2-Hydrazinyl-3-methyl-5-nitropyridine Safety and Structure." (Note: Isomer reference for structural comparison). Link

Sources

safety and handling of 2-Hydrazinyl-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling and Characterization of 2-Hydrazinyl-5-methyl-3-nitropyridine

Executive Summary & Chemical Identity

This compound (CAS: 22918-01-0) is a functionalized heterocyclic building block frequently employed in the synthesis of fused ring systems such as triazolopyridines and pyridopyrimidines. While invaluable for generating molecular diversity in drug discovery, this compound possesses a "dual-threat" structural motif: a reducing hydrazine moiety adjacent to an oxidizing nitro group.

This guide moves beyond standard SDS recommendations to address the specific intramolecular energetic potential and toxicological hazards inherent to this scaffold.

Property Data / Description
CAS Number 22918-01-0
Molecular Formula C₆H₈N₄O₂
Molecular Weight 168.15 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in water.
Melting Point 160–165 °C (often with decomposition)
Core Hazard Energetic Intermediate: Potential for rapid decomposition or deflagration upon dry heating.

Hazard Identification: The "Push-Pull" Energetic Risk

The primary safety oversight with this compound is treating it solely as a toxic organic solid. It must be handled as a potential energetic material .

  • The Mechanism of Instability: The molecule contains a hydrazine group (electron donor/fuel) at the 2-position and a nitro group (electron acceptor/oxidizer) at the 3-position. This proximity creates a pre-organized intramolecular redox system.

  • Thermal Runaway Risk: Differential Scanning Calorimetry (DSC) of similar 2-hydrazino-3-nitropyridines typically shows a sharp exotherm onset above 150°C.

  • Shock Sensitivity: While not a primary explosive, the dry solid may exhibit sensitivity to friction or impact, particularly if recrystallized from solvents that form solvates (e.g., ethanol), which can distort the crystal lattice.

Toxicological Profile
  • Hydrazine Moiety: Known mutagen and potential carcinogen. Hydrazines are potent skin sensitizers; exposure can lead to contact dermatitis and systemic toxicity affecting the liver and CNS.

  • Nitro Moiety: Associated with methemoglobinemia upon high exposure.

Operational Protocols: Synthesis and Isolation

The most critical phase is the synthesis, typically involving the SNAr displacement of a halogen (e.g., 2-chloro-5-methyl-3-nitropyridine) with hydrazine hydrate.

Protocol 1: Controlled SNAr Synthesis
  • Solvent Selection: Use Acetonitrile (MeCN) or Ethanol (EtOH) . Avoid ether (peroxide risk) or neat reactions.

  • Temperature Control: Maintain reaction temperature between 0°C and 20°C . Do not reflux unless thermal stability data (DSC) confirms safety for the specific batch scale.

  • Addition Rate: Add hydrazine hydrate dropwise. The reaction is exothermic. Monitor internal temperature; if it rises >5°C above setpoint, stop addition immediately.

Protocol 2: Safe Isolation & Drying
  • Filtration: Isolate the solid via vacuum filtration.

  • Washing: Wash the filter cake with cold ethanol to remove unreacted hydrazine.

  • Drying (CRITICAL):

    • Do NOT oven dry at >40°C.

    • Do NOT use a heat gun on the glassware.

    • Recommended: Vacuum desiccator at room temperature over P₂O₅ or constant airflow in a fume hood.

Visualization: Safety Decision Logic

The following diagram outlines the critical decision pathways for handling this compound, integrating thermal safety checks.

SafetyLogic Start Start: Synthesis/Handling CheckDSC Step 1: Check Thermal Stability (DSC/ARC Data Available?) Start->CheckDSC NoData NO Data CheckDSC->NoData Unknown YesData YES Data CheckDSC->YesData Confirmed SmallScale Limit Scale < 1g Perform DSC NoData->SmallScale EvalExotherm Evaluate Onset Temp (T_onset) YesData->EvalExotherm SmallScale->EvalExotherm HighRisk T_onset < 100°C or >500 J/g Energy EvalExotherm->HighRisk Unstable SafeProcess Standard Handling (T < T_onset - 50°C) EvalExotherm->SafeProcess Stable StrictControl Strict Temp Control Blast Shield Required HighRisk->StrictControl

Caption: Decision matrix for thermal safety assessment. Mandatory DSC screening is required before scaling above 1 gram.

Storage and Stability

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Hydrazines can oxidize in air to form azo compounds or peroxides over time.

  • Temperature: -20°C (Freezer) is recommended. Room temperature storage leads to slow decomposition, indicated by the solid turning from yellow to dark orange/brown.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas or containers (transition metals catalyze hydrazine decomposition).

Emergency Response & Waste Disposal

Spill Cleanup
  • Evacuate: Clear the immediate area.

  • PPE: Wear a Tyvek suit, double nitrile gloves, and a full-face respirator (P100/OV cartridges).

  • Neutralization: Do not wipe dry. Wet the spill with water to desensitize. Absorb with sand or vermiculite.

Decontamination (Quenching) Protocol
  • Reagent: 5% Sodium Hypochlorite (Bleach) solution.

  • Mechanism: Oxidizes the hydrazine moiety to nitrogen gas and water.

  • Procedure:

    • Dissolve waste material in a solvent (e.g., dilute in water/acetonitrile).

    • Slowly add bleach solution while stirring in an ice bath (Exothermic!).

    • Check for residual hydrazine using starch-iodide paper (blue = excess oxidant present, hydrazine consumed).

    • Dispose of the neutralized aqueous waste as hazardous chemical waste (contains nitro-aromatics).

References

  • ChemicalBook. (2025). 2-Hydrazino-3-nitropyridine Synthesis and Properties. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Hydrazine Safety and Hazards. Retrieved from

  • SynQuest Laboratories. (2024). Safety Data Sheet: 2-Methyl-5-nitropyridine. Retrieved from [1]

  • MDPI. (2023). Energetic Di- and Trinitromethylpyridines: Synthesis and Characterization. Retrieved from

Sources

2-Hydrazinyl-5-methyl-3-nitropyridine suppliers and availability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Hydrazinyl-5-methyl-3-nitropyridine for Advanced Research and Development

Introduction: A Key Building Block in Modern Drug Discovery

This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its unique molecular architecture, featuring a pyridine ring substituted with a hydrazinyl group, a methyl group, and a nitro group, makes it a versatile synthon, or building block, for the creation of more complex, biologically active molecules. The electron-withdrawing nature of the nitro group, combined with the nucleophilic reactivity of the hydrazinyl moiety, provides a rich chemical handle for a variety of transformations. This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering insights into its procurement, safe handling, synthesis, and application in medicinal chemistry.

Physicochemical Properties and Identification

Accurate identification is paramount for experimental reproducibility and safety. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 21901-25-7[1]
Molecular Formula C₆H₈N₄O₂[1][2]
Molecular Weight 168.15 - 168.2 g/mol [1][3]
Purity Typically ≥98%[1]
Canonical SMILES CC1=CC(=NC(=C1)[O-])NN[3]

Note: Researchers may encounter other CAS numbers for related isomers, such as 6965-63-5 for 2-Hydrazinyl-3-methyl-5-nitropyridine.[3] It is crucial to verify the CAS number with the supplier to ensure the correct regioisomer is procured.

Sourcing, Availability, and Supplier Evaluation

This compound is available from several specialized chemical suppliers. When sourcing this reagent for research and development, particularly for projects under GMP or other regulatory consideration, a thorough evaluation of the supplier is critical.

SupplierProduct Number (Example)Notes
Novasyn Organics N-5960A fine chemicals manufacturer and supplier based in India.[2]
BLD Pharm BD230058Provides various related pyridine building blocks.[4]
Aladdin A123456 (Example)A global supplier of research chemicals and life science products.[5]
Biosynth B-230058 (Example)Offers a catalog of compounds for life sciences.[1]

Key Supplier Selection Criteria:

  • Certificate of Analysis (CoA): The supplier must provide a batch-specific CoA detailing the purity (typically determined by HPLC or GC), identity (confirmed by ¹H NMR and/or MS), and levels of any significant impurities.

  • Batch-to-Batch Consistency: For long-term projects, inquire about the supplier's ability to provide consistent quality across different batches. This is crucial for validating experimental results.

  • Technical Support: A reliable supplier should have knowledgeable technical staff who can answer questions regarding product specifications, stability, and handling.

  • Regulatory Compliance: For later-stage drug development, ensure the supplier can support the necessary regulatory documentation requirements.

Environmental, Health, and Safety (EHS) Considerations

While a specific Safety Data Sheet (SDS) for this compound must be obtained from the supplier and followed rigorously, general safety precautions can be inferred from related chemical structures like nitropyridines and hydrazines.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[6][7] Work should be conducted in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[6]

  • Toxicity: Hydrazine derivatives and nitroaromatic compounds can be toxic. They may be harmful if swallowed, inhaled, or absorbed through the skin.[7][8] Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4][6] Some suppliers recommend storage in a freezer at -20°C under an inert atmosphere to ensure long-term stability.[4] Keep away from strong oxidizing agents and strong acids.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

Synthetic Protocol: Nucleophilic Aromatic Substitution

This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the pyridine ring, making the C2 position susceptible to attack by a nucleophile like hydrazine. The most common precursor is 2-Chloro-5-methyl-3-nitropyridine.

A general, self-validating protocol is described below.

Objective: To synthesize this compound from 2-Chloro-5-methyl-3-nitropyridine.

Materials:

  • 2-Chloro-5-methyl-3-nitropyridine (1 eq.)

  • Hydrazine hydrate (80% solution, 1.5 - 2.0 eq.)

  • Solvent: Acetonitrile or Ethanol

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser (if heating is required)

  • Ice bath

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-5-methyl-3-nitropyridine (1 eq.) in acetonitrile (approx. 10 mL per gram of starting material).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5°C. This is a critical step to control the initial exotherm of the reaction upon addition of the nucleophile.

  • Nucleophile Addition: Add hydrazine hydrate (1.5 eq.) dropwise to the cooled, stirring solution. The rate of addition should be controlled to maintain the internal temperature below 10°C. A color change is typically observed.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[9] The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material spot.

  • Workup & Isolation: Once the reaction is complete, the solvent is typically removed under reduced pressure (rotary evaporation). The resulting solid residue is the crude product.[9]

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the final product as a solid.

  • Validation: The identity and purity of the synthesized product must be confirmed using standard analytical techniques:

    • ¹H NMR: To confirm the molecular structure.

    • LC-MS: To confirm the molecular weight and assess purity.[9]

    • Melting Point: To compare with literature values as a measure of purity.

Synthetic Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_validation Validation A Dissolve 2-Chloro-5-methyl- 3-nitropyridine in Acetonitrile B Cool to 0-5°C in Ice Bath A->B C Dropwise Addition of Hydrazine Hydrate B->C D Stir 12-24h at Room Temperature C->D E Monitor by TLC/LC-MS D->E F Concentrate Under Reduced Pressure E->F G Recrystallize or Column Chromatography F->G H Confirm Structure (NMR) & Purity (LC-MS) G->H

Caption: SNAr synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a scaffold for generating compound libraries. The hydrazinyl group is a key functional handle that allows for straightforward derivatization.

Formation of Bioactive Hydrazones: The most common application is the condensation reaction between the hydrazinyl group and various aldehydes or ketones. This reaction forms a hydrazone linkage, which is a privileged structure in medicinal chemistry. Hydrazide-hydrazone derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[10]

This derivatization strategy is powerful because it allows for rapid exploration of chemical space. By reacting the core scaffold with a library of diverse aldehydes, researchers can quickly generate a large number of analogues to build structure-activity relationships (SAR).

Workflow for Hydrazone Library Synthesis

G A 2-Hydrazinyl-5-methyl- 3-nitropyridine C Condensation Reaction (e.g., EtOH, cat. acid) A->C B Aldehyde/Ketone Library (R₁, R₂) B->C D Hydrazone Analogue Library C->D E Biological Screening (e.g., Enzyme Assays) D->E

Caption: Derivatization workflow for creating a bioactive hydrazone library.

Role as a Precursor to Heterocycles: Beyond hydrazones, the hydrazinyl moiety serves as a crucial synthon for constructing various five-membered heterocyclic rings like pyrazoles, oxadiazoles, and triazoles.[10] These ring systems are prevalent in marketed drugs and are sought after for their favorable pharmacological properties.

The synthetic availability of hydrazine derivatives makes them attractive starting points for discovering novel therapeutics.[11] For instance, related structures have been investigated as potential HIV inhibitors, where they can target viral enzymes like reverse transcriptase.[12] The exploration of hydrazine clubbed thiazoles has also shown promise in identifying potential antidiabetic agents.[13]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical and scientific research. Its well-defined reactivity allows for its use as a versatile scaffold in the synthesis of novel compounds with diverse biological activities. By understanding the principles of its sourcing, safe handling, synthesis, and strategic application, researchers can effectively leverage this potent building block to accelerate their discovery programs. Adherence to rigorous safety protocols and analytical validation at every stage is essential to ensure the integrity and success of the research endeavor.

References

  • Pipzine Chemicals. 2-Hydroxy-5-methyl-3-nitropyridine Manufacturer & Supplier China. Available from: [Link].

  • PrepChem.com. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Available from: [Link].

  • National Center for Biotechnology Information. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available from: [Link].

  • Frontiers. 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action. Available from: [Link].

  • National Center for Biotechnology Information. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available from: [Link].

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available from: [Link].

  • Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • National Center for Biotechnology Information. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Available from: [Link].

  • JINAN REEKEEP PHARMATECH CO.,LTD. Factory Supply High Quality N-Ethyl-N-Methyl Carbamoylchloride 42252-34-6. Available from: [Link].

  • IndiaMART. Ethyl Methyl Carbamoyl Chloride. Available from: [Link].

  • Aladdin. This compound. Available from: [Link].

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-Hydrazinyl-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This protocol details the synthesis of 2-Hydrazinyl-5-methyl-3-nitropyridine , a critical intermediate for the development of fused heterocyclic systems (e.g., triazolopyridines) and bioactive hydrazones.

The synthesis relies on a Nucleophilic Aromatic Substitution (


)  mechanism.[1][2] The presence of the nitro group at the 3-position is mechanistically vital; it activates the 2-position via inductive ($ -I 

-M $) electron withdrawal, facilitating the displacement of the chloride leaving group by the hydrazine nucleophile. The 5-methyl group, while slightly electron-donating, does not sufficiently deactivate the ring to hinder the reaction, ensuring high yields under mild reflux conditions.

Safety & Handling (Critical)

Warning: This protocol involves hazardous reagents. All operations must be performed in a functioning fume hood.

ReagentHazard ClassSafety Precaution
Hydrazine Hydrate Carcinogen, Corrosive, ToxicUse double nitrile gloves. Neutralize spills immediately with dilute hypochlorite.
2-Chloro-5-methyl-3-nitropyridine Irritant, HarmfulAvoid dust inhalation. Wear a P100 respirator if handling powder outside a hood.
Ethanol FlammableKeep away from open flames/sparks.
Nitro Compounds Potentially EnergeticDo not heat to dryness. Monitor reaction temperature strictly.

Materials & Equipment

Reagents
  • Starting Material: 2-Chloro-5-methyl-3-nitropyridine (CAS: 4548-45-2) - Purity >98%

  • Nucleophile: Hydrazine hydrate (CAS: 7803-57-8) - 80% aqueous solution or 64% hydrazine grade

  • Solvent: Ethanol (Absolute or 95%) or Isopropanol (IPA)

  • Wash Solvent: Cold Ethanol and Deionized Water

Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser with nitrogen inlet

  • Magnetic stirrer and oil bath

  • Vacuum filtration setup (Buchner funnel)

  • TLC plates (Silica gel 60 F254)

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

SynthesisProtocol Start Start: 2-Chloro-5-methyl-3-nitropyridine (Dissolved in Ethanol) Reagent Add Hydrazine Hydrate (Excess) Dropwise at RT Start->Reagent Reaction Reflux (78-80°C) Time: 2-4 Hours Reagent->Reaction Monitor Monitor via TLC (Mobile Phase: 1:1 EtOAc/Hexane) Reaction->Monitor Monitor->Reaction Incomplete Cooling Cool to Room Temp Then 0-5°C (Ice Bath) Monitor->Cooling Complete Filtration Vacuum Filtration Collect Precipitate Cooling->Filtration Washing Wash Filter Cake: 1. Cold Ethanol 2. Cold Water Filtration->Washing Drying Dry under Vacuum (40°C, 6 hours) Washing->Drying Product Final Product: This compound (Yellow/Orange Solid) Drying->Product

Figure 1: Step-by-step workflow for the


 hydrazinolysis of 2-chloro-5-methyl-3-nitropyridine.

Detailed Synthesis Protocol

Step 1: Reaction Setup
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (1.72 g) of 2-Chloro-5-methyl-3-nitropyridine in 20 mL of Ethanol .

    • Note: If the starting material does not dissolve completely at room temperature, gentle warming is acceptable.

  • Addition: While stirring at room temperature, add 30.0 mmol (1.5 mL, ~3 equiv) of Hydrazine Hydrate (80%) dropwise over 5 minutes.

    • Observation: A color change (often darkening to deep orange/red) indicates the formation of the intermediate complex. Exotherm is mild but noticeable.

Step 2: Reaction & Monitoring
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (~80°C ) using an oil bath.

  • Duration: Maintain reflux for 2 to 4 hours .

  • TLC Monitoring: Check reaction progress using TLC (Silica gel).

    • Mobile Phase: Ethyl Acetate : Hexane (1:1).

    • Visualization: UV light (254 nm).

    • Endpoint: Disappearance of the starting material spot (

      
      ) and appearance of a lower 
      
      
      
      product spot (more polar due to hydrazine group).
Step 3: Workup & Purification[3][4]
  • Crystallization: Remove the heat source and allow the reaction mixture to cool slowly to room temperature. Then, place the flask in an ice-water bath (0–5°C) for 30 minutes to maximize precipitation.

    • Product Form: The product typically crystallizes as bright yellow or orange needles/powder.

  • Filtration: Filter the solid using a Buchner funnel under vacuum.

  • Washing:

    • Wash the filter cake with 5 mL of cold Ethanol to remove unreacted hydrazine and organic impurities.

    • Wash with 10 mL of cold Deionized Water to remove any inorganic salts (hydrazine hydrochloride).

  • Drying: Dry the solid in a vacuum oven at 40–50°C for 6 hours or until constant weight is achieved.

Characterization & Validation

The synthesized compound must meet the following specifications to be considered valid for downstream applications.

ParameterSpecificationNotes
Appearance Yellow to Orange SolidTypical for nitro-substituted pyridines.
Melting Point 167 – 168 °C Recrystallized from Ethanol [1].[3]
Yield 85 – 95%High efficiency due to strong activation by 3-

.

H NMR
(DMSO-

, 400 MHz)

2.25 (s, 3H,

), 8.0-8.5 (m, 2H, Ar-H), 9.0 (br s, NH).
Mass Spec [M+H]

= 169.15
Consistent with formula

.

Structural Confirmation Logic:

  • Proton NMR: Look for the disappearance of the downfield shift associated with the chlorine substituent and the appearance of broad hydrazine NH signals (often exchangeable with

    
    ).
    
  • Shift in MP: The starting material (Chloropyridine) typically melts lower than the hydrazine derivative. A sharp MP at 167-168°C confirms high purity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product too soluble in hot ethanol.Concentrate the reaction mixture by 50% via rotary evaporation before cooling.
Oiling Out Impurities or wet solvent.Re-dissolve in minimum hot ethanol and scratch the glass to induce crystallization.
Dark/Tarred Product Overheating or oxidation.Ensure nitrogen atmosphere is used. Do not exceed 85°C.
Starting Material Remains Insufficient Nucleophile.Add an additional 1.0 equiv of Hydrazine Hydrate and extend reflux by 1 hour.

References

  • ChemicalBook. (2023). This compound Physical Properties and Melting Point Data. Retrieved from

  • PubChem. (2023). 2-Chloro-5-methyl-3-nitropyridine Compound Summary. Retrieved from

  • Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SNAr) Mechanism.[1] Retrieved from

  • ChemSrc. (2025).[4] 2-Hydrazinyl-5-methylpyridine Derivatives and Properties. Retrieved from

Sources

Application Note: Heterocyclic Architectures via 2-Hydrazinyl-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists utilizing 2-Hydrazinyl-5-methyl-3-nitropyridine (CAS: 15367-16-5 derivative) as a scaffold. It details the synthesis of fused heterocyclic systems, specifically focusing on regioselectivity, reaction optimization, and mechanistic considerations like the Dimroth rearrangement.

Executive Summary

The scaffold This compound (1) is a versatile "orthogonally functionalized" intermediate. It possesses a nucleophilic hydrazine motif adjacent to an electrophilic nitro group. This unique push-pull electronic arrangement allows for:

  • Divergent Cyclization: Rapid access to

    
    triazolo
    
    
    
    pyridines and tetrazolo
    
    
    pyridines.
  • Post-Cyclization Modification: The nitro group serves as a latent amine for secondary cyclizations (e.g., to imidazo

    
    pyridines) or as an activating group for nucleophilic aromatic substitution (
    
    
    
    ) prior to cyclization.
  • Isomeric Control: The electron-withdrawing nitro group at C3 significantly influences the kinetics of the Dimroth rearrangement, requiring precise protocol adherence to secure the kinetic

    
     vs. thermodynamic 
    
    
    
    isomer.

Chemical Profile & Precursor Synthesis

Before initiating library synthesis, ensure the quality of the starting material. Commercial batches often contain hydrazine hydrochloride salts which can retard cyclization.

PropertySpecification
IUPAC Name This compound
Molecular Weight 168.15 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, hot MeCN; sparingly soluble in EtOH.
Storage Store under inert atmosphere (Argon) at 4°C. Hygroscopic.
Protocol 1: Preparation of Starting Material (If not purchased)

Rationale: Direct displacement of chloride is superior to diazonium routes for scale-up.

  • Charge a reaction vessel with 2-chloro-5-methyl-3-nitropyridine (1.0 equiv) and Acetonitrile (MeCN) [5 mL/g].

  • Cool to 0°C under

    
     atmosphere.
    
  • Add Hydrazine hydrate (80% aq., 2.5 equiv) dropwise over 20 minutes. Exothermic reaction.

  • Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: The product often precipitates. Filter the yellow solid. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Dry under vacuum at 40°C. Yield: >90%.

Strategic Reaction Map

The following diagram illustrates the divergent pathways accessible from the parent hydrazine.

ReactionMap Start 2-Hydrazinyl-5-methyl- 3-nitropyridine (1) Triazolo [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Product) Start->Triazolo R-COOH / POCl3 OR R-CHO / Oxidant Tetrazolo Tetrazolo[1,5-a]pyridine Start->Tetrazolo NaNO2 / HCl (Nitrosation) Pyrazolo Pyrazolo[3,4-b]pyridine Start->Pyrazolo 1,3-Dicarbonyls (e.g., Acetylacetone) IsoTriazolo [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Product) Triazolo->IsoTriazolo Dimroth Rearrangement (Heat/Acid/Base)

Figure 1: Divergent synthesis pathways. Note the critical isomerization step (red dashed line) governed by the Dimroth rearrangement.

Detailed Experimental Protocols

Module A: Synthesis of 1,2,4-Triazolo[4,3-a]pyridines

This is the most common transformation. Two methods are provided based on the available electrophile.[1]

Method A1: The "Orthoester/Acid" Route (Traditional)

Best for: Alkyl or simple Aryl substituents at C3.

  • Reagents: Mix Compound (1) (1.0 mmol) with the appropriate Orthoester (e.g., Triethyl orthoformate) (3 mL) or Carboxylic Acid (in excess).

  • Catalyst: If using carboxylic acid, add

    
     (1.5 equiv) carefully at 0°C. Caution: 
    
    
    
    generates HCl gas.
  • Reflux: Heat to 80–100°C for 2–4 hours.

  • Quench: Pour onto crushed ice. Neutralize with saturated

    
     to pH 7–8.
    
  • Isolation: Extract with DCM or EtOAc. The 3-nitro group makes the product less basic; acid-base extraction may require careful pH control.

Method A2: Oxidative Cyclization (Mild/Green)

Best for: Sensitive substrates or introducing complex Aldehyde-derived substituents.

  • Condensation: Dissolve Compound (1) (1.0 mmol) and Aldehyde (1.0 mmol) in Ethanol (5 mL). Stir at RT for 2 hours to form the Hydrazone intermediate.

  • Oxidation: Add Iodobenzene diacetate (PIDA) (1.1 equiv) or Chloramine-T .

  • Stir: Stir at RT for 30 minutes.

  • Purification: Evaporate solvent. Purify via column chromatography (DCM/MeOH).

    • Note: This method avoids harsh acidic conditions, reducing the risk of premature Dimroth rearrangement.

Module B: The Dimroth Rearrangement (Critical Control Point)

The 3-nitro group exerts a strong electron-withdrawing effect, which destabilizes the N-N bond in the


 system, facilitating ring opening and recyclization to the 

isomer.
  • Kinetic Product:

    
    Triazolo
    
    
    
    pyridine.[2][3][4][5][6] Obtained under neutral/mild conditions (Method A2).
  • Thermodynamic Product:

    
    Triazolo
    
    
    
    pyridine. Obtained by heating in acidic/basic media.[7]

Validation Step: Always acquire a HMBC NMR spectrum.

  • 
     Isomer:  The bridgehead carbon (C8a) typically appears upfield relative to the 
    
    
    
    isomer.
  • 
     Isomer:  The bridgehead nitrogen is in a different position, altering C-H coupling patterns.
    
Module C: Synthesis of Tetrazolo[1,5-a]pyridines

Target: High-nitrogen energetic materials or bioisosteres of carboxylic acids.

  • Dissolve Compound (1) (1.0 mmol) in Acetic Acid (AcOH) (3 mL) and water (1 mL).

  • Cool to 0–5°C.

  • Add Sodium Nitrite (

    
    )  (1.2 equiv) dissolved in minimal water dropwise.
    
  • Stir at 0°C for 1 hour, then allow to warm to RT.

  • Precipitation: The product usually precipitates as a beige solid. Filter and wash with water.[7][8][9]

    • Safety: Tetrazoles can be shock-sensitive. Handle small scales (<1g) first.

Post-Cyclization Functionalization (Nitro Reduction)

Once the heterocyclic core is built, the 3-nitro (now 8-nitro) group can be reduced to an amine for further derivation.

Protocol:

  • Solvent: Ethanol/Water (4:1).

  • Reagents: Iron powder (5 equiv) +

    
     (5 equiv).
    
  • Conditions: Reflux for 2 hours.

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[10]

    • Alternative: Hydrogenation (

      
      , Pd/C) is effective but may reduce the pyridine ring if over-exposed due to the electron-deficient nature of the fused system.
      

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield in Cyclization Hydrazine oxidationEnsure inert atmosphere (

/Ar). Use fresh hydrazine source.
Mixture of Isomers Uncontrolled Dimroth RearrangementLower reaction temperature. Switch from Acid/POCl3 (Method A1) to Oxidative Cyclization (Method A2).
Incomplete Reaction Steric hindrance from 5-MethylIncrease reaction time; 5-methyl group is remote but affects solubility. Switch solvent to DMF.
Product is Water Soluble Amphoteric natureDo not wash with excessive water. Use "salting out" (NaCl) during extraction.

References

  • Synthesis of 2-hydrazinyl-3-nitropyridines

    • Source: ChemicalBook & PrepChem Protocols.
    • Verification:

  • Oxidative Cyclization Methodologies

    • Title: "Synthesis of 1,2,4-triazolo[4,3-a]pyridines via oxidative cycliz
    • Source: Organic Chemistry Portal.
    • Verification:

  • Dimroth Rearrangement Mechanisms

    • Title: "A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines" (Analogous mechanism).
    • Source: Bentham Science / PMC.
    • Verification:[11]

  • General Reactivity of 3-Nitropyridines

    • Title: "Synthesis of 2-Methyl-3-nitropyridines... and Their Reactions."
    • Source: MDPI Molecules.
    • Verification:

Sources

Application Note: Strategic Synthesis of Fused Pyrazole Systems via 2-Hydrazinyl-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the high-value synthesis of fused pyrazole systems using 2-Hydrazinyl-5-methyl-3-nitropyridine as a core scaffold.

This specific precursor is a "privileged structure" in medicinal chemistry.[1] The presence of the 2-hydrazinyl group (a dinucleophile) adjacent to the 3-nitro group (an electrophilic/redox-active handle) enables divergent pathways to two distinct fused pyrazole classes:[1][2]

  • Pyrazolo[1,5-a]pyridines (via bridgehead nitrogen fusion).[1]

  • 1H-Pyrazolo[4,3-b]pyridines (Azaindazoles, via nitro-group reduction/cyclization).[1]

Introduction & Mechanistic Rationale

The molecule This compound (CAS: 6965-63-5) serves as a versatile linchpin for constructing bicyclic nitrogen heterocycles.[1][2] In kinase inhibitor discovery (e.g., TBK1, PD-1/PD-L1 inhibitors), fused pyrazolo-pyridines are critical for mimicking the adenine ring of ATP.[1]

The "Ortho-Effect" Advantage

The strategic value lies in the ortho relationship between the hydrazine and nitro groups:[2]

  • Pathway A (Bridgehead Fusion): The hydrazine terminal nitrogen (

    
    ) attacks a 1,3-dielectrophile (e.g., 1,3-diketone), while the pyridine nitrogen (
    
    
    
    ) participates in the second cyclization step. The 3-nitro group remains as a functional handle for late-stage modification.[1]
  • Pathway B (Lateral Fusion): The nitro group is reduced to an amine, creating a 2,3-diamino system that cyclizes to form the [4,3-b] fused system (Azaindazole).

Synthesis of the Precursor

If the starting material is not purchased, it must be synthesized freshly to avoid oxidation of the hydrazine moiety.

Protocol A: Hydrazinolysis of 2-Chloro-5-methyl-3-nitropyridine[1][2]
ParameterSpecification
Starting Material 2-Chloro-5-methyl-3-nitropyridine (1.0 eq)
Reagent Hydrazine Hydrate (80% or 98%, 3.0–5.0 eq)
Solvent Ethanol or Acetonitrile (Reagent Grade)
Temperature 0°C to Room Temperature (Strict Control)
Yield Target >90%

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of 2-chloro-5-methyl-3-nitropyridine in 100 mL of ethanol. Cool the solution to 0°C using an ice bath.

  • Addition: Add hydrazine hydrate (3.0 eq) dropwise over 20 minutes. Note: Exothermic reaction.[1] Maintain internal temp <10°C to prevent displacement of the nitro group.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane).[1] The product is more polar than the starting material.

  • Work-up: The product often precipitates as a yellow/orange solid.[1][2] Filter the solid.[1][3]

  • Purification: Wash the cake with cold water (

    
     mL) to remove hydrazine hydrochloride. Recrystallize from ethanol if necessary.
    
  • Storage: Store under inert atmosphere at 4°C. Hydrazines are prone to air oxidation.[1]

Pathway 1: Synthesis of Pyrazolo[1,5-a]pyridines

Target: Fused system where the pyridine nitrogen is part of the pyrazole ring.

This pathway utilizes the hydrazine group to form the pyrazole ring while retaining the 3-nitro group, which is valuable for subsequent structure-activity relationship (SAR) studies.[1]

Protocol B: Condensation with 1,3-Dicarbonyls[1][2]
ReagentRoleConditions
Acetylacetone 1,3-DielectrophileReflux, EtOH/AcOH
Ethyl Acetoacetate 1,3-DielectrophileReflux, AcOH
Ethoxymethylene Malonate Dielectrophile140°C, Solvent-free

Experimental Procedure (using Acetylacetone):

  • Setup: In a round-bottom flask, suspend this compound (1.0 eq) in Ethanol (10 V).

  • Cyclization: Add Acetylacetone (1.2 eq) and catalytic Glacial Acetic Acid (0.1 eq).

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

    • Mechanism:[1][2][4][5][6][7][8][9][10] The hydrazine

      
       attacks a carbonyl, forming a hydrazone. The pyridine nitrogen (
      
      
      
      ) then attacks the second carbonyl (or enol), eliminating water to close the ring.
  • Isolation: Cool to room temperature. The fused product, 2,7-dimethyl-8-nitro-pyrazolo[1,5-a]pyridine , typically precipitates.[1]

  • Validation: Check

    
    H NMR. The disappearance of the hydrazine NH signals and the appearance of a pyrazole CH (singlet ~6.5 ppm) confirms fusion.
    

Pathway 2: Synthesis of 1H-Pyrazolo[4,3-b]pyridines (Azaindazoles)

Target: Fused system where the pyrazole is fused to the 'b' bond of pyridine.[1]

This is the "High-Value" pathway for kinase inhibitors.[1][2] It requires the reduction of the nitro group to allow cyclization between positions 2 and 3.

Protocol C: Reductive Cyclization Strategy

Phase 1: Formation of the Hydrazone Intermediate

  • React this compound with an aldehyde (e.g., benzaldehyde) in Ethanol at RT to form the corresponding hydrazone .[1][2] Isolate by filtration.[3]

Phase 2: Reductive Cyclization to the Azaindazole Note: Direct cyclization of the nitro-hydrazine often yields Triazole oxides.[1] To get the Pyrazole, we use a reductive ring closure.

  • Reduction: Suspend the hydrazone (from Phase 1) in Triethyl Phosphite (

    
    ) or use 
    
    
    
    in EtOH.[1]
    • Preferred Method (Cadogan-Sundberg type): Heat the hydrazone in Triethyl Phosphite at 150°C.

    • Mechanism:[1][2][4][5][6][7][8][9][10] The nitro group is deoxygenated to a nitrene (or effective equivalent), which inserts into the hydrazone C-H or N-H bond, or the hydrazine nitrogen attacks the nitro group followed by reduction.

  • Alternative (Stepwise):

    • Reduce this compound using

      
       (careful monitoring to avoid N-N cleavage) to 2-hydrazinyl-3-amino-5-methylpyridine .
      
    • Immediately treat the unstable diamine with an Orthoester (e.g., Triethyl orthoformate) or a carboxylic acid derivative.

    • Correction: Reaction with orthoformate yields the [1,2,4]Triazolo[4,3-b]pyridine .[1] To get the Pyrazolo[4,3-b] , one typically starts with the 2-chloro-3-cyano precursor.[1][2]

    • However , using the specific Nitro-Hydrazine starting material, the Boulton-Katritzky Rearrangement can be accessed:

      • Heat the hydrazone of 2-hydrazinyl-3-nitropyridine with base (KOH/EtOH).

      • This yields 1-Hydroxy-1H-pyrazolo[4,3-b]pyridine .[1][2]

      • Deoxygenation: Treat the 1-Hydroxy compound with

        
         in chloroform to yield the parent 1H-pyrazolo[4,3-b]pyridine .[1]
        

Visualizing the Pathways (Graphviz)

The following diagram illustrates the divergent synthesis capabilities of the scaffold.

G Start 2-Hydrazinyl-5-methyl- 3-nitropyridine Diketone Reaction with 1,3-Diketones (e.g., Acetylacetone) Start->Diketone Path A Hydrazone Formation of Hydrazone (R-CHO) Start->Hydrazone Path B Pyrazolo15a Pyrazolo[1,5-a]pyridine (Bridgehead Fusion) *Nitro group retained* Diketone->Pyrazolo15a Reflux/AcOH Cyclization Reductive Cyclization (Base or P(OEt)3) Hydrazone->Cyclization HydroxyPyrazolo 1-Hydroxy-Pyrazolo[4,3-b]pyridine Cyclization->HydroxyPyrazolo N-Oxide Formation FinalAzaindazole 1H-Pyrazolo[4,3-b]pyridine (Azaindazole) HydroxyPyrazolo->FinalAzaindazole Deoxygenation (PCl3 or Zn)

Figure 1: Divergent synthesis of fused pyrazoles. Path A yields bridgehead-fused systems retaining the nitro group.[1] Path B yields laterally-fused azaindazoles via nitro participation.[1][2]

Critical Experimental Notes (Troubleshooting)

  • Regioselectivity in Path A: When reacting with unsymmetrical 1,3-diketones (e.g., benzoylacetone), the hydrazine terminal nitrogen usually attacks the more electrophilic carbonyl (typically the one less hindered or further from electron-donating groups). However, mixtures are common.

  • Stability of the Hydrazine: The starting material (2-hydrazinyl-3-nitropyridine) is stable as a solid but degrades in solution over days.[1][2] Always prepare solutions fresh.

  • Safety Warning:

    • Nitro-Hydrazines: These compounds are potentially energetic.[1][2] Do not heat the neat solid.[1]

    • Phosphites: Reactions with triethyl phosphite (Cadogan conditions) generate flammable ethene gas and are highly exothermic.[1]

References

  • Synthesis of Pyrazolo[1,5-a]pyridines

    • Title: Regioselective synthesis of pyrazolo[1,5-a]pyridines via reaction of 2-hydrazinopyridines.[1][2]

    • Source:Journal of Heterocyclic Chemistry.
    • Link:[Link] (General Journal Link for verification)[1]

  • Reductive Cyclization to Pyrazolo[4,3-b]pyridines

    • Title: Cyclization of 2-hydrazino-3-nitropyridines to 1-hydroxypyrazolo[4,3-b]pyridines.[1][2]

    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Describes the base-catalyzed cyclization mechanism involving the nitro group.[1][2]

  • General Azaindazole Synthesis

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines.[4][9]

    • Source:Molecules (MDPI), 2023.
    • Link:[Link][1]

  • Precursor Properties

    • Compound: this compound (CAS 6965-63-5).[1][2]

    • Source: BLD Pharm / Sigma Aldrich Catalog.[1]

Sources

Technical Guide: Reactivity and Synthetic Protocols for 2-Hydrazinyl-5-methyl-3-nitropyridine with Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthetic utility of 2-hydrazinyl-5-methyl-3-nitropyridine , a versatile heterocyclic scaffold used in the development of kinase inhibitors, antimicrobial agents, and energetic materials. The presence of the hydrazine moiety at the 2-position, flanked by an electron-withdrawing nitro group at the 3-position, creates a unique reactivity profile. This document focuses on its condensation with 1,2-dicarbonyl and 1,3-dicarbonyl compounds, providing validated protocols, mechanistic insights, and troubleshooting strategies for researchers in medicinal and organic chemistry.

Chemical Profile & Reactivity Overview

The starting material, This compound , possesses three distinct nucleophilic sites within the hydrazine group, but their reactivity is modulated by the pyridine ring and the adjacent nitro group.

  • Terminal Nitrogen (

    
    ):  The most nucleophilic site, typically initiating attack on carbonyl centers.
    
  • Internal Nitrogen (

    
    ):  Less nucleophilic due to conjugation with the pyridine ring and the electron-withdrawing effect of the 3-nitro group.
    
  • 3-Nitro Group Effect: The nitro group at position 3 exerts a steric and electronic influence. It deactivates the ring nitrogen but also activates the 2-position for the initial hydrazine substitution. In cyclization reactions, it can sterically hinder the formation of planar fused systems (like triazolopyridines) or participate in redox side-reactions if harsh reducing conditions are employed.

Reaction Pathways Summary
Co-ReactantPrimary Product ClassMechanism
1,3-Dicarbonyls (e.g., Acetylacetone)Pyrazolyl-pyridines Condensation

Cyclization
1,2-Dicarbonyls (e.g., Benzil, Glyoxal)Hydrazones or Pyridotriazines Schiff Base Formation

Optional Cyclization

Reaction with 1,3-Dicarbonyl Compounds (The Pyrazole Route)

The reaction of 2-hydrazinopyridines with 1,3-diketones is the standard method for synthesizing 2-(1H-pyrazol-1-yl)pyridines . Contrary to some older literature suggesting the formation of fused triazepines, modern structural analysis (NMR/X-ray) confirms that the pyrazole ring forms pendant to the pyridine ring.

Mechanistic Pathway[1][2][3]
  • Nucleophilic Attack: The terminal hydrazine nitrogen (

    
    ) attacks the most electrophilic carbonyl carbon of the 1,3-diketone.
    
  • Dehydration: Loss of water forms a hydrazone intermediate.

  • Cyclization: The internal nitrogen (

    
    ) attacks the second carbonyl group.
    
  • Aromatization: Loss of a second water molecule yields the aromatic pyrazole system.

Experimental Protocol: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-3-nitropyridine

Reagents:

  • This compound (1.0 equiv)

  • Acetylacetone (1.2 equiv)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

  • Catalyst: HCl (catalytic, optional)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (10 mmol) in Ethanol (20 mL).

  • Addition: Add Acetylacetone (12 mmol) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
    
  • Work-up:

    • Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

    • If no precipitate forms, concentrate the solvent under reduced pressure to ~5 mL and pour into ice-cold water (50 mL).

  • Purification: Filter the solid precipitate, wash with cold ethanol/water (1:1), and recrystallize from Ethanol or EtOH/DMF mixtures.

Expected Data:

  • Yield: 75–90%

  • Appearance: Yellow to orange solid.

  • 1H NMR (DMSO-d6): Distinct singlets for pyrazole methyls (~2.2 and ~2.6 ppm) and the pyrazole C4-H proton (~6.0 ppm).

Visualization: 1,3-Dicarbonyl Pathway

PyrazoleSynthesis cluster_conditions Conditions Start 2-Hydrazinyl-5-methyl- 3-nitropyridine Inter Hydrazone Intermediate Start->Inter Nucleophilic Attack (-H2O) Reagent Acetylacetone (1,3-Diketone) Reagent->Inter Product 2-(3,5-Dimethyl-1H- pyrazol-1-yl)-Pyridine Inter->Product Cyclization (-H2O) Cond Reflux EtOH/AcOH 2-4 Hours

Figure 1: Step-wise formation of the pyrazole ring from 1,3-diketones.

Reaction with 1,2-Dicarbonyl Compounds (The Hydrazone/Triazine Route)

Reactions with 1,2-dicarbonyls (e.g., Glyoxal, Benzil) are more complex. The primary product is often a stable hydrazone . Cyclization to a fused [1,2,4]triazino[4,3-a]pyridine or pyrido[2,1-c][1,2,4]triazine is possible but requires forcing conditions (high heat, oxidative cyclization, or Lewis acid catalysis) and is sensitive to the steric bulk of the 3-nitro group.

Mechanistic Pathway[1][2][3]
  • Schiff Base Formation: Reaction of

    
     with one carbonyl group forms a mono-hydrazone.
    
  • Bis-Hydrazone Formation: With excess hydrazine, a bis-hydrazone may form.

  • Cyclization (Advanced): Under acidic conditions or high thermal stress, the

    
     or the pyridine nitrogen (N1) can attack the second carbonyl (or imine), leading to fused ring systems. Note: The 3-nitro group often hinders N1 attack, favoring open hydrazones.
    
Experimental Protocol: Synthesis of Pyridyl-Hydrazones

Reagents:

  • This compound (1.0 equiv)

  • Benzil (1.0 equiv) or Glyoxal (40% aq. solution, 1.2 equiv)

  • Solvent: Ethanol or Methanol

  • Catalyst: Glacial Acetic Acid (few drops)

Procedure:

  • Preparation: Dissolve the hydrazine derivative (5 mmol) in Ethanol (15 mL).

  • Addition: Add the 1,2-dicarbonyl compound (5 mmol) dissolved in minimal ethanol.

  • Reaction: Reflux for 4–6 hours.

    • Observation: A color change (often darkening to red/orange) indicates imine formation.

  • Isolation: Cool to room temperature. The hydrazone intermediate typically crystallizes out.

  • Cyclization (Optional/Forcing): To promote cyclization to the triazine, redissolve the hydrazone in Glacial Acetic Acid and reflux for 12–24 hours, or use

    
     as a cyclodehydrating agent (requires caution).
    

Expected Data (Mono-hydrazone):

  • MS (ESI):

    
     corresponding to MW(Hydrazine) + MW(Dicarbonyl) - 18 (H2O).
    
  • IR: Strong

    
     stretch at 1590–1620 cm⁻¹.
    
Visualization: 1,2-Dicarbonyl Pathway

TriazinePath Start 2-Hydrazinyl-5-methyl- 3-nitropyridine Hydrazone Stable Mono-Hydrazone Intermediate Start->Hydrazone Condensation (EtOH, Reflux) Reagent 1,2-Dicarbonyl (e.g., Benzil) Reagent->Hydrazone Triazine Fused Pyrido-Triazine (Requires Forcing Conditions) Hydrazone->Triazine Cyclodehydration (AcOH or POCl3, Heat) Note *3-Nitro group may hinder cyclization via steric bulk Hydrazone->Note

Figure 2: Pathway from 1,2-dicarbonyls to Hydrazones and potential fused Triazines.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Pyrazole) Incomplete dehydrationSwitch solvent to Acetic Acid or add catalytic HCl to Ethanol.
Regioisomer Mix Unsymmetrical 1,3-diketones (e.g., Ethyl Acetoacetate)Control pH: Acidic conditions favor attack at the ketone (forming pyrazoles); Basic conditions may favor attack at the ester (forming pyrazolones).
No Cyclization (1,2-Dicarbonyls) Steric hindrance from 3-NO2 groupIsolate the hydrazone first. Use POCl3 or Polyphosphoric Acid (PPA) to force cyclization, but monitor for nitro-group reduction/degradation.
Product Solubility High lipophilicity of productRecrystallize from DMF/Ethanol or Acetonitrile .

References

  • Peet, N. P., & Sunder, S. (1986). Reinvestigation of the reaction of 2-hydrazinopyridines with 1,3-diketones. Journal of Heterocyclic Chemistry. Link

  • Lancelot, J. C., et al. (1984). Synthesis of triazolopyridines and derivatives.[1] Chemical & Pharmaceutical Bulletin.

  • Shawali, A. S. (2010). Hydrazones of 2-hydrazinopyridines: Versatile precursors for fused nitrogen-heterocycles. Journal of Advanced Research.
  • Goel, R., et al. (2014). Recent advances in the synthesis and biological activity of 1,2,4-triazines.[1] Bioorganic & Medicinal Chemistry Letters.[1][2]

  • El-Gendy, Z., et al. (2001).[1] Synthesis of heterobicyclic nitrogen systems bearing the 1,2,4-triazine moiety.[1][3][4] Die Pharmazie.[1][5][6]

Sources

Comprehensive Application Note: Characterization of 2-Hydrazinyl-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Compound Profile

2-Hydrazinyl-5-methyl-3-nitropyridine is a critical heterocyclic intermediate used in the synthesis of fused nitrogenous systems (e.g., triazolopyridines) and pharmaceutical candidates (kinase inhibitors, antimicrobial agents). Its reactivity, driven by the nucleophilic hydrazine moiety adjacent to an electron-withdrawing nitro group, makes it a valuable but analytically challenging scaffold.

Chemical Identity
PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 168.15 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF, warm Methanol; Insoluble in Water
Key Impurities 2-Chloro-5-methyl-3-nitropyridine (Precursor), Azo-dimers (Oxidation)
Safety & Handling (The "Zero-Step")

WARNING: This compound contains a hydrazine functional group and a nitro group.

  • Toxicity: Hydrazines are potential carcinogens and skin sensitizers. Handle in a fume hood with double-gloving (Nitrile/Neoprene).

  • Stability: The hydrazine group is susceptible to air oxidation, leading to the formation of azo compounds or decomposition. Store under Argon/Nitrogen at -20°C.

  • Energetics: Nitro-substituted hydrazines can be shock-sensitive. Do not grind heavily; use gentle crushing for sample prep.

Part 2: Spectroscopic Identification (The Fingerprint)

Nuclear Magnetic Resonance (NMR)

Due to the electron-withdrawing nature of the 3-nitro group and the electron-donating 2-hydrazinyl group, the pyridine ring protons exhibit distinct chemical shifts.

Solvent Selection: DMSO-


 is the mandatory solvent. Chloroform (

) often provides poor solubility and may cause peak broadening due to H-bonding.
Protocol:

H-NMR (400 MHz, DMSO-

)
  • Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Acquisition: 16–32 scans, 30°C.

  • Interpretation Guide:

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
9.0 – 9.2 Broad Singlet1H

Secondary amine proton (deshielded by ring). Exchangeable with

.
8.35 Doublet (

Hz)
1HH-6 Position 6 is adjacent to ring Nitrogen and meta to Nitro.
8.15 Doublet (

Hz)
1HH-4 Position 4 is ortho to Nitro (deshielding) but meta to Methyl.
4.5 – 5.0 Broad Singlet2H

Terminal hydrazine protons. Often broad due to quadrupole broadening or exchange.
2.25 Singlet3H

Methyl group at Position 5.

Expert Insight: The coupling constant (


 Hz) between H-4 and H-6 represents meta-coupling, characteristic of 2,3,5-substituted pyridines. If you observe a singlet at 

2.45, check for residual 2-Chloro-5-methyl-3-nitropyridine (precursor).
Mass Spectrometry (LC-MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

  • Parent Ion:

    
     m/z.
    
  • Fragmentation Pattern (MS/MS):

    • 169.1

      
       152:  Loss of 
      
      
      
      (Typical for hydrazines).
    • 169.1

      
       123:  Loss of 
      
      
      
      (Nitro group cleavage).
    • 169.1

      
       138:  Loss of 
      
      
      
      (Hydrazine cleavage).

Part 3: Chromatographic Purity Assessment

Hydrazines are basic and can interact with silanols on silica columns, leading to peak tailing. The following method uses a high-pH stable column or a specific buffer to ensure sharp peak shape.

Protocol: Reverse-Phase HPLC Method

Objective: Quantify purity and detect the "Chloro" precursor and oxidation byproducts.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 8.0 adjusted with

    
    ) OR 0.1% Formic Acid (if using low pH stable column). Note: Basic pH is often better for keeping the hydrazine deprotonated and improving peak shape.
    
  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 350 nm (nitro-hydrazine conjugation band).

  • Gradient:

Time (min)% A% BEvent
0.0955Equilibration
2.0955Injection
15.01090Gradient Elution
18.01090Wash
18.1955Re-equilibration

Self-Validating System:

  • System Suitability: Inject the "Chloro" precursor standard. It should elute later than the hydrazine product (more hydrophobic).

  • Tailing Factor: Must be < 1.5. If tailing occurs, increase buffer concentration or switch to a "Base-Deactivated" column.

Part 4: Synthesis & Degradation Logic (Visualized)

Understanding the chemical lineage is vital for identifying impurities. The diagram below illustrates the synthesis pathway and the critical oxidation risk during storage.

G Precursor 2-Chloro-5-methyl-3-nitropyridine (Starting Material) Product This compound (Target) Precursor->Product SNAr Reaction (Nucleophilic Subst.) Impurity_Cl Residual Chloro Impurity (RT > Product) Precursor->Impurity_Cl Incomplete Rxn Reagent Hydrazine Hydrate (EtOH/ACN) Reagent->Product Impurity_Ox Azo/Dimer Degradants (Air Oxidation) Product->Impurity_Ox Storage in Air Cyclized Triazolopyridine (If heated with acid) Product->Cyclized Derivatization

Caption: Synthetic pathway for this compound showing critical impurity origins (Red/Yellow).

Part 5: Functional Application Note

Derivatization for Confirmation

If the HPLC retention time is ambiguous, perform an in-situ derivatization:

  • Take 10 mg of product in MeOH.

  • Add 1 eq. of Acetone.

  • Stir for 10 mins.

  • Result: Formation of the Hydrazone (Schiff base).

  • Analysis: The peak will shift significantly to a higher retention time (more hydrophobic) and the Mass Spec will show

    
     amu (
    
    
    
    ). This confirms the presence of the free
    
    
    group.

References

  • PubChem. (2023). Compound Summary: 5-methyl-3-nitropyridin-2-amine derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Analysis of 2-Hydrazinyl-5-methyl-3-nitropyridine

[1]

Abstract & Scope

This application note details a robust, stability-indicating HPLC-UV protocol for the purity analysis of 2-Hydrazinyl-5-methyl-3-nitropyridine (CAS: 18437-66-6). This compound is a critical intermediate in the synthesis of fused heterocyclic pharmaceuticals (e.g., pyrazolopyridines).[1]

The primary analytical challenges addressed in this method include:

  • Basic Tailing: The hydrazine moiety (-NHNH

    
    ) interacts strongly with residual silanols on silica columns.[1]
    
  • Chemical Instability: Hydrazines are prone to oxidative degradation and condensation with carbonyls.

  • Impurity Profiling: Separation of the starting material (2-Chloro-5-methyl-3-nitropyridine) and hydrolysis by-products (2-Hydroxy-5-methyl-3-nitropyridine).[1]

Chemical Context & Impurity Profile[2][3][4]

Understanding the synthesis pathway is prerequisite to designing the separation. The target molecule is typically synthesized via nucleophilic aromatic substitution (S

1
Likely Impurities[1]
  • Impurity A (Starting Material): 2-Chloro-5-methyl-3-nitropyridine (Unreacted).[1]

  • Impurity B (Hydrolysis Product): 2-Hydroxy-5-methyl-3-nitropyridine (Formed via moisture interaction).[1]

  • Impurity C (Oxidation/Dimer): Azo-dimers or hydrazones formed if the sample is exposed to air or aldehydic solvents.[1]

Pathway Diagram

The following diagram illustrates the synthesis and degradation pathways that dictate the separation requirements.

SynthesisPathSMStarting Material(2-Chloro-5-methyl-3-nitropyridine)TargetTarget Product(this compound)SM->TargetS_NAr (ACN, Reflux)SM->TargetResidual SMHydrazineHydrazine HydrateHydrazine->TargetImp_HydroImpurity B(Hydrolysis: 2-Hydroxy...)Target->Imp_HydroH2O / pH < 7Imp_OxImpurity C(Oxidation/Dimer)Target->Imp_OxAir / Light / Acetone

Figure 1: Synthesis and degradation pathway of this compound.

Method Development Strategy (Expert Commentary)

Column Selection: The "Base Deactivation" Requirement

Standard C18 columns often fail for hydrazines due to peak tailing caused by ion-exchange interactions with silanols.

  • Recommendation: Use a Type B silica (high purity) column with extensive end-capping or a hybrid particle (e.g., C18-shielded or Phenyl-Hexyl).[1]

  • Why: The steric protection of the silanol groups prevents the basic hydrazine nitrogen from "sticking," ensuring sharp peak symmetry (As < 1.5).[1]

Mobile Phase Chemistry
  • Buffer: Phosphate buffer at pH 3.0 or 0.1% Perchloric Acid (if non-MS).

  • Rationale: At acidic pH (pH < pKa of the pyridine ring ~3-4), the hydrazine group is protonated.[1] While this reduces retention time, it drastically improves peak shape and solubility.

  • Solvent: Acetonitrile (ACN) is preferred over Methanol to prevent potential reaction with the hydrazine (though slow, methanol can theoretically form hemiaminals under stress).[1] Crucially, avoid acetone or aldehydes as solvents, as they rapidly form hydrazones.[1]

Detailed Experimental Protocol

Chromatographic Conditions[3][5][6][7]
ParameterSetting
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance)
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with H₃PO₄)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5.0 µL
Detection UV at 240 nm (primary) and 254 nm (secondary)
Run Time 20 minutes
Gradient Program

A gradient is necessary to elute the polar hydrolysis impurities early and the non-polar chloro-precursor late.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
12.04060Linear Ramp
15.04060Wash
15.1955Return to Initial
20.0955Re-equilibration
Standard & Sample Preparation

Diluent: Acetonitrile:Water (10:90 v/v).[1] Note: High organic content in the diluent can cause peak distortion for early eluting peaks.

Stock Solution (1.0 mg/mL):

  • Weigh 25 mg of this compound into a 25 mL volumetric flask.

  • Dissolve in 5 mL of Acetonitrile (sonicate if necessary, max 30 sec to avoid degradation).

  • Dilute to volume with Water (not buffer, to prevent salt precipitation).[1]

  • Storage: Amber glass vials, 4°C. Stable for 24 hours.

Working Standard (0.1 mg/mL):

  • Dilute 1.0 mL of Stock Solution to 10 mL with Diluent.

Analytical Workflow Diagram

Workflowcluster_prepSample Preparationcluster_hplcHPLC Analysiscluster_dataData ProcessingWeighWeigh 25mg SampleDissolveDissolve in 5mL ACN(Sonicate <30s)Weigh->DissolveDiluteDilute to Vol with H2O(Final 1mg/mL)Dissolve->DiluteInjectInject 5µLDilute->InjectSeparateGradient Elution(pH 3.0 Buffer / ACN)Inject->SeparateDetectUV Detection240 nmSeparate->DetectIntegrateIntegrate PeaksDetect->IntegrateCalcCalculate % Area Normalizationor w/w% vs StandardIntegrate->Calc

Figure 2: Step-by-step analytical workflow for purity determination.[1][2]

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before releasing results.

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between Target and Impurity AEnsures accurate quantitation of the precursor.
Tailing Factor (T) < 1.5 for Target PeakHydrazines tend to tail; >1.5 indicates column aging or wrong pH.[1]
Precision (RSD) < 2.0% (n=6 injections)Verifies system stability.
Signal-to-Noise > 10 for LOQ solutionEnsures sensitivity for trace impurities.[1]

Safety & Handling (Critical)

  • Toxicity: Hydrazinyl pyridines are potential genotoxic impurities (GTIs).[1] Handle in a fume hood with double nitrile gloves.

  • Deactivation: All waste containing hydrazines should be treated with dilute bleach (sodium hypochlorite) prior to disposal to oxidize the hydrazine functionality to nitrogen gas.[1]

References

  • Analytical Methodology (Hydrazine Derivatives): Smolenkov, A. D., et al. (2018).[1][3] Simultaneous Determination of Hydrazine... by High-Performance Liquid Chromatography. ResearchGate. Retrieved October 26, 2023, from [Link] Context: Provides the foundational logic for separating hydrazine-containing compounds using reversed-phase HPLC and the necessity of pH control.

  • Chemical Properties & Stability: PubChem. (2023).[1][4] 2-Hydrazinyl-5-methylpyridine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link] Context: Verifies the structural properties and basicity of the methyl-pyridine hydrazine class.[1]

Application Notes & Protocols: A Guide to the Synthesis of 2-Hydrazinyl-5-methyl-3-nitropyridine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-hydrazinyl-5-methyl-3-nitropyridine and its subsequent derivatization. This scaffold is a valuable building block in medicinal chemistry, leveraging the rich pharmacological potential of both the pyridine nucleus and the hydrazone functional group. We will delve into the strategic considerations behind the synthetic pathway, provide detailed, field-tested protocols, and explore the mechanistic underpinnings of the key transformations.

Introduction: The Strategic Value of the Pyridine-Hydrazone Scaffold

The pyridine ring is a privileged scaffold in pharmaceutical science, forming the core of numerous approved drugs due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1] When functionalized with a hydrazinyl group, it opens a gateway to a vast chemical space, most notably through the formation of hydrazones. Hydrazones, characterized by the azometine (-NHN=CH-) group, are recognized for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[2][3]

The target molecule, this compound, is particularly strategic. The nitro group at the 3-position acts as a powerful electron-withdrawing group, which is crucial for activating the pyridine ring for the key synthetic step. This deliberate electronic modification is central to the synthetic strategy. This guide will walk you through a robust, two-stage synthesis to access this core, followed by a general protocol for creating a library of diverse hydrazone derivatives for biological screening.

Overall Synthetic Strategy

The synthesis is logically divided into three primary stages:

  • Formation of the Key Precursor: Synthesis of 2-chloro-5-methyl-3-nitropyridine, the electrophilic partner for the key substitution reaction.

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the hydrazinyl moiety by reacting the chloro-pyridine precursor with hydrazine hydrate.

  • Derivatization via Condensation: Reaction of the this compound core with various aldehydes to generate a library of hydrazone derivatives.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Synthesis (SNAr) cluster_2 Stage 3: Derivatization A 2-Hydroxy-5-methyl- 3-nitropyridine B 2-Chloro-5-methyl- 3-nitropyridine A->B SOCl₂/DMF C 2-Hydrazinyl-5-methyl- 3-nitropyridine B->C Hydrazine Hydrate E Hydrazone Derivative Library C->E Condensation D Aromatic Aldehyde (R-CHO) D->E Condensation

Caption: High-level workflow for the synthesis of this compound derivatives.

Part 1: Synthesis of the Key Precursor: 2-Chloro-5-methyl-3-nitropyridine

The initial step involves converting a hydroxyl group into a good leaving group—chloride—to facilitate the subsequent nucleophilic substitution. The reaction of 2-hydroxy-5-methyl-3-nitropyridine with thionyl chloride (SOCl₂) is a standard and efficient method for this transformation.[4]

Causality of Experimental Choices
  • Thionyl Chloride (SOCl₂): This reagent is highly effective for converting hydroxyl groups to chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed, driving the reaction to completion.

  • Dimethylformamide (DMF): A catalytic amount of DMF is used to accelerate the reaction. It reacts with thionyl chloride to form the Vilsmeier reagent [(CH₃)₂N=CHCl]⁺Cl⁻, which is a more potent chlorinating agent than thionyl chloride itself.

Protocol 1: Synthesis of 2-Chloro-5-methyl-3-nitropyridine
Reagents & Materials Equipment
2-Hydroxy-5-methyl-3-nitropyridineRound-bottom flask
Thionyl chloride (SOCl₂)Reflux condenser
N,N-Dimethylformamide (DMF)Heating mantle with magnetic stirrer
Dichloromethane (DCM)Separatory funnel
Water (deionized)Rotary evaporator
Sodium sulfate (Na₂SO₄), anhydrousStandard glassware

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-methyl-3-nitropyridine (0.01 mol).

  • Reagent Addition: Under a fume hood, carefully add thionyl chloride (15 mL), followed by a catalytic amount of DMF (2-3 drops).

  • Reaction: Heat the mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker of crushed ice/water to quench the excess thionyl chloride. Caution: This is an exothermic reaction and will release HCl gas.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity (yields can be >90%).[4] If necessary, it can be further purified by recrystallization from a hexane/dichloromethane mixture.

Part 2: Synthesis of the Core Scaffold via Nucleophilic Aromatic Substitution (SNAr)

This is the cornerstone of the synthesis. The electron-deficient pyridine ring, activated by the ortho-nitro group, readily undergoes nucleophilic aromatic substitution. Hydrazine acts as the nucleophile, displacing the chloride leaving group.

Mechanistic Insight: The SNAr Pathway

The SNAr reaction is a two-step addition-elimination process.[5]

  • Nucleophilic Attack: The nucleophile (hydrazine) attacks the carbon atom bearing the leaving group (chloride), breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5]

  • Leaving Group Departure: The aromaticity is restored by the elimination of the chloride ion, yielding the substituted product.

The presence of the electron-withdrawing nitro group is critical. It delocalizes the negative charge of the Meisenheimer complex, stabilizing this key intermediate and thus lowering the activation energy of the reaction.[5][6]

Caption: The addition-elimination mechanism of the SNAr reaction.

Protocol 2: Synthesis of this compound

This protocol is adapted from analogous syntheses of hydrazinopyridines.[7]

Reagents & Materials Equipment
2-Chloro-5-methyl-3-nitropyridineRound-bottom flask
Hydrazine hydrate (80% solution in water)Reflux condenser or sealed tube
Methanol or EthanolHeating mantle with magnetic stirrer
Water (deionized)Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-chloro-5-methyl-3-nitropyridine (1 eq.) in methanol in a round-bottom flask.

  • Nucleophile Addition: Add hydrazine hydrate (approx. 3 eq.) to the solution.

  • Reaction: Stir the reaction mixture at a moderately elevated temperature (e.g., 60°C) for 2-4 hours.[7] Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with cold water to remove excess hydrazine and salts, and then dry under vacuum. The product is typically a solid with a high yield (e.g., >80%).[7]

Part 3: Synthesis of Functional Derivatives: A Hydrazone Library

The terminal primary amine of the hydrazinyl group is a potent nucleophile that readily condenses with the electrophilic carbonyl carbon of aldehydes and ketones to form hydrazones. This reaction is typically acid-catalyzed and proceeds via the reversible loss of a water molecule.

Protocol 3: General Procedure for Hydrazone Synthesis
Reagents & Materials Equipment
This compoundRound-bottom flask
Substituted Aldehyde (e.g., benzaldehyde)Reflux condenser
EthanolMagnetic stirrer
Glacial Acetic Acid (catalyst)Filtration apparatus

Step-by-Step Methodology:

  • Setup: Dissolve this compound (1 eq.) in ethanol in a round-bottom flask.

  • Addition: Add the desired aldehyde (1-1.1 eq.) to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux for 2-6 hours. The reaction can be monitored by TLC. Formation of a precipitate often indicates product formation.

  • Isolation: After completion, cool the reaction mixture to room temperature or in an ice bath.

  • Purification: Collect the precipitated solid by filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry.

Data Presentation: Example Hydrazone Derivatives

The table below illustrates the type of data that should be collected for a library of synthesized hydrazone derivatives.

Derivative ID Aldehyde Used (R-CHO) Yield (%) Melting Point (°C) Appearance
HZ-01 Benzaldehyde85210-212Yellow solid
HZ-02 4-Chlorobenzaldehyde91225-227Pale yellow solid
HZ-03 4-Methoxybenzaldehyde88198-200Bright yellow solid
HZ-04 2-Hydroxybenzaldehyde82230-232Orange solid

Applications in Drug Discovery

This synthetic platform provides rapid access to a diverse library of molecules for biological evaluation. Pyridine derivatives are known to exhibit a range of pharmacological effects, including anticancer activity.[8][9] Specifically, derivatives of 2-hydrazino-5-nitropyridine have been investigated as potential antitumor agents.[10] The resulting hydrazone library can be screened in various assays to identify lead compounds for:

  • Anticancer Activity: Screening against various cancer cell lines (e.g., MCF-7, A549).[8]

  • Antimicrobial Activity: Testing against panels of bacteria and fungi.[3]

  • Anti-inflammatory Activity: Evaluating in enzyme or cell-based inflammation assays.[2]

The modular nature of the final step allows for systematic exploration of the structure-activity relationship (SAR) by varying the substituents on the aldehyde, providing crucial data for optimizing lead compounds.

References

  • Crystal Structure of 2-Chloro-5-methyl-3-nitropyridine. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (2018). MDPI. [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994).
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). ResearchGate. [Link]

  • Two-step synthesis of 2-methyl-3-nitropyridines. (n.d.). ResearchGate. [Link]

  • Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. (n.d.). PrepChem.com. [Link]

  • Synthesis of 2-chloro-5-nitropyridine. (n.d.). PrepChem.com. [Link]

  • Synthesis process of 2-hydrazinopyridine derivative. (2018).
  • Biological Activities of Hydrazone Derivatives. (2001). National Center for Biotechnology Information. [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (2012). National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. (2015). Al-Mustansiriyah Journal of Science. [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2022). Royal Society of Chemistry. [Link]

  • Nucleophilic Aromatic Substitutions. (2019). YouTube. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). MDPI. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (2021). Semantic Scholar. [Link]

  • Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents. (1981). ACS Publications. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. (2021). National Center for Biotechnology Information. [Link]

  • A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. (n.d.). ResearchGate. [Link]

  • Potential antitumor agents. Derivatives of 2-hydrazino-5-nitropyridine. (1970). National Center for Biotechnology Information. [Link]

  • Aromatic Nucleophilic Substitution Reaction. (2024). YouTube. [Link]

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catalytic applications of metal complexes with 2-Hydrazinyl-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Architectures Derived from 2-Hydrazinyl-5-methyl-3-nitropyridine

Part 1: Executive Summary & Strategic Rationale

This compound (CAS: 21901-25-7) represents a highly specialized "privileged scaffold" for the design of transition metal catalysts.[1][2] While the hydrazine moiety itself offers monodentate coordination potential, its primary utility in high-performance catalysis lies in its role as a precursor for tridentate Schiff base (hydrazone) ligands .[1][2]

Key Chemical Advantages:

  • Electronic Tuning (The Nitro Effect): The nitro group at the 3-position is strongly electron-withdrawing.[1][2] When incorporated into a metal complex, it reduces the electron density at the metal center, enhancing Lewis acidity .[1][2] This is critical for activating substrates in oxidation reactions and Lewis-acid catalyzed transformations.[1][2]

  • Chelation Stability: The pyridine nitrogen and the hydrazine tail (post-derivatization) form stable 5- or 6-membered chelate rings, resisting demetallation under high-temperature catalytic conditions.[1][2]

  • Versatility: This scaffold is compatible with a wide range of transition metals, most notably Copper (Cu), Cobalt (Co), Nickel (Ni), and Palladium (Pd) .[1][2]

Primary Applications:

  • Aerobic Oxidation of Alcohols: Green chemistry protocols using Cu(II) or Co(II) complexes.[1][2]

  • C-C Cross-Coupling (Suzuki-Miyaura): Pd(II) complexes for pharmaceutical intermediate synthesis.[1][2]

Part 2: Ligand Design & Complex Synthesis

Direct coordination of the naked hydrazine is possible but often leads to coordinatively unsaturated species prone to aggregation.[1][2] The industry-standard protocol involves converting the hydrazine into a Schiff Base (Hydrazone) ligand.[1][2]

Protocol A: Synthesis of the "Active" Tridentate Ligand

Target Ligand: (E)-2-(2-(5-methyl-3-nitropyridin-2-yl)hydrazono)methyl)phenol (Abbr: H-MNP-Sal )[1][2]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Salicylaldehyde (1.0 equiv)[1][2]

  • Ethanol (Absolute)[1][2]

  • Glacial Acetic Acid (Catalytic amount)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of this compound in 20 mL of hot absolute ethanol.

  • Condensation: Add 10 mmol of Salicylaldehyde dropwise. The solution will likely darken (yellow to orange/red).[1][2]

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Reflux the mixture at 80°C for 3-4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1][2]

  • Isolation: Cool to room temperature. The Schiff base will precipitate.[1][2] Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

    • Yield Expectation: >85%[1][2]

    • Characterization: Confirm formation of imine (C=N) bond via IR (approx. 1600-1620 cm⁻¹).[1][2]

Protocol B: Metallation (Synthesis of the Catalyst)

Target Catalyst: [Cu(MNP-Sal)Cl] or [Pd(MNP-Sal)Cl][1][2]

Reagents:

  • Ligand H-MNP-Sal (from Protocol A)[1][2]

  • Metal Salt: CuCl₂[1][2]·2H₂O (for oxidation) or PdCl₂ (for coupling)[1][2]

  • Solvent: Methanol or Ethanol[2]

Step-by-Step Methodology:

  • Ligand Solution: Dissolve 1.0 mmol of H-MNP-Sal in 15 mL hot methanol.

  • Metal Addition: Add 1.0 mmol of the metal salt dissolved in 5 mL methanol dropwise.

  • Complexation: Reflux for 2 hours.

    • Observation: A distinct color change indicates coordination (e.g., Green/Brown for Cu, Orange/Red for Pd).[1][2]

  • Purification: Cool to RT. Filter the precipitate.[1][2] Wash with cold methanol and diethyl ether to remove unreacted ligand.[1][2]

  • Activation: Dry at 60°C under vacuum for 4 hours to remove solvates.

Part 3: Catalytic Application Protocols

Application 1: Aerobic Oxidation of Benzyl Alcohol (Green Chemistry)

Objective: Convert Benzyl Alcohol to Benzaldehyde using air as the oxidant.[1][2]

Reaction Setup:

Parameter Condition
Catalyst [Cu(MNP-Sal)Cl] (Derived from Protocol B)
Loading 1.0 - 2.0 mol%
Substrate Benzyl Alcohol (1.0 mmol)
Oxidant Air (Open vessel or O₂ balloon)
Base K₂CO₃ (1.0 equiv) or TEMPO (co-catalyst, optional)
Solvent Toluene or Acetonitrile

| Temp/Time | 80°C / 4-6 Hours |[1][2]

Procedure:

  • Charge a round-bottom flask with Benzyl Alcohol (1.0 mmol), K₂CO₃ (1.0 mmol), and Catalyst (0.02 mmol).

  • Add 5 mL of Toluene.

  • Connect a reflux condenser open to the atmosphere (or purge with O₂ balloon for higher kinetics).[1][2]

  • Heat to 80°C with vigorous stirring (critical for gas-liquid mass transfer).

  • Monitor: Check TLC every hour. The spot for alcohol (lower R_f) should disappear, replaced by aldehyde (higher R_f).[1][2]

  • Workup: Filter off the catalyst/base.[1][2] Evaporate solvent.[1][2] Purify via short silica plug if necessary.[1][2]

Mechanism Insight: The electron-withdrawing nitro group on the pyridine ring increases the Lewis acidity of the Cu(II) center, facilitating the coordination of the alcohol substrate and the subsequent hydride transfer.[1][2]

Application 2: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of Biaryls (Drug Intermediates).[1][2]

Reaction Setup:

Parameter Condition
Catalyst [Pd(MNP-Sal)Cl]
Loading 0.5 mol%
Electrophile Aryl Bromide (e.g., 4-Bromoanisole)
Nucleophile Phenylboronic Acid (1.2 equiv)
Base Na₂CO₃ or K₃PO₄ (2.0 equiv)
Solvent DMF/Water (3:[1][2]1)

| Temp/Time | 100°C / 2-4 Hours |

Procedure:

  • In a Schlenk tube, add Aryl Bromide (1.0 mmol), Phenylboronic Acid (1.2 mmol), Base (2.0 mmol), and Catalyst (0.5 mol%).[1][2]

  • Evacuate and backfill with Nitrogen (3 times).[1][2]

  • Add degassed DMF/Water mixture (4 mL).

  • Heat to 100°C.

  • Workup: Extract with Ethyl Acetate/Water. Dry organic layer over MgSO₄.[1][2]

Part 4: Visualizing the Workflow & Mechanism

G Start 2-Hydrazinyl-5-methyl- 3-nitropyridine Ligand Schiff Base Ligand (Tridentate ONO) Start->Ligand + Salicylaldehyde - H2O (Reflux) Complex Metal Complex [M(Ligand)Cl] Ligand->Complex + MCl2 (Cu/Pd) Reflux Intermediate Catalytic Cycle (Oxidative Addition / Coordination) Complex->Intermediate Enters Cycle Substrate Substrate (Alcohol or Aryl Halide) Substrate->Intermediate Intermediate->Intermediate Regeneration Product Product (Aldehyde or Biaryl) Intermediate->Product Turnover

Caption: Workflow for converting the hydrazine precursor into a catalytically active metal complex and its application loop.

Part 5: Troubleshooting & Expert Insights

  • Solubility Issues: If the Schiff base ligand is insoluble in ethanol during synthesis, switch to a 1:1 mixture of Ethanol/DMF.

  • Catalyst Leaching: In the Suzuki coupling, if the solution turns black (Pd black formation), the ligand is not stabilizing the metal effectively.[1][2] Increase the ligand-to-metal ratio to 1.1:1 during complex synthesis or add free ligand (1 mol%) to the reaction mixture.

  • Nitro Group Reduction: Avoid using strong reducing agents (like NaBH₄) during workups, as the 3-nitro group on the pyridine ring is susceptible to reduction to an amine, which will drastically alter the electronic properties of the catalyst.[1][2]

Part 6: References

  • Synthesis of Hydrazone Complexes: Xia, Y. & He, Z. (2022).[1][2] Synthesis and Biological Study of Novel Schiff Base Hydrazone Ligand and Metal Complexes. Xia & He Publishing.[1][2]

  • Catalytic Oxidation Protocol: Stahl, S. S., et al. (2021).[1][2] Copper-Catalyzed Oxidation of Hydrazones to Diazo Compounds Using Oxygen as the Terminal Oxidant. ACS Catalysis.[1][2] [1][2]

  • General Hydrazone Catalysis: Shakdofa, M.M.E., et al. (2014).[1][2] Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review. ResearchGate.

  • Chemical Data: PubChem. 2-Hydrazinyl-5-methylpyridine.[1][2] National Library of Medicine.[1][2] [1][2]

Sources

Application Notes & Protocols: The Strategic Use of 2-Hydrazinyl-5-methyl-3-nitropyridine in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a cornerstone of modern agrochemical design, present in a vast array of fungicides, insecticides, and herbicides.[1] Nitropyridine derivatives, in particular, serve as highly versatile precursors for complex bioactive molecules due to the activating nature of the nitro group.[2] This guide focuses on a strategic building block, 2-Hydrazinyl-5-methyl-3-nitropyridine , a bifunctional intermediate poised for the efficient construction of potent agrochemical scaffolds. We will explore its inherent reactivity and provide detailed, field-tested protocols for its conversion into key heterocyclic systems, such as pyrazoles and triazoles, which are prevalent in top-tier commercial pesticides.[3][4] This document is intended for researchers and synthetic chemists dedicated to the discovery and development of next-generation crop protection agents.

Introduction: The Value Proposition of a Bifunctional Pyridine Intermediate

The relentless drive for novel agrochemicals with improved efficacy, selectivity, and environmental profiles necessitates the development of efficient synthetic strategies.[5] The "Intermediate Derivatization Method" has proven to be a powerful approach, where a core, functionalized molecule is used as a launchpad for a diverse library of potential candidates.[1]

This compound (CAS: 21901-25-7) is an exemplary intermediate for this approach.[6] Its structure is uniquely primed for agrochemical synthesis for two primary reasons:

  • The Nucleophilic Hydrazine Moiety: The -NHNH2 group is a powerful and versatile nucleophile. It is the key to forming hydrazones and, more importantly, to constructing five- and six-membered heterocyclic rings, which form the core of many successful pesticides.[7][8]

  • The Activated Nitropyridine Ring: The potent electron-withdrawing nitro group at the 3-position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions.[2][9] While the hydrazine is typically installed via substitution of a leaving group at the 2-position (e.g., a halide), the remaining nitro group can be further utilized as a handle for subsequent chemical modifications or reduction to an amino group, opening up further derivatization possibilities.

This combination allows for a modular and convergent synthesis approach, enabling rapid access to diverse chemical families from a single, reliable starting material.

Compound Profile: this compound
PropertyValueReference
CAS Number 21901-25-7[6]
Molecular Formula C₆H₈N₄O₂[6][10]
Molecular Weight 168.17 g/mol [6][10]
Appearance Typically a yellow to orange solid
Key Functional Groups Hydrazine (-NHNH₂), Nitro (-NO₂), Pyridine
Primary Reactivity Nucleophilic (hydrazine), Electrophilic (pyridine ring)

Core Synthetic Application I: Synthesis of N-Pyridinyl Pyrazole Scaffolds

Rationale: The pyrazole heterocycle is a "privileged scaffold" in agrochemistry, forming the backbone of numerous fungicides and insecticides. The reaction of a hydrazine with a 1,3-dicarbonyl compound is the most classical and reliable method for pyrazole synthesis.[11] This protocol details the condensation of this compound with acetylacetone (a model 1,3-dicarbonyl) to yield a 1-(5-methyl-3-nitropyridin-2-yl)-3,5-dimethyl-1H-pyrazole.

Workflow Diagram: Pyrazole Synthesis

G A 2-Hydrazinyl-5-methyl- 3-nitropyridine C Reaction Vessel (Ethanol, Acetic Acid cat.) A->C B Acetylacetone (2,4-Pentanedione) B->C D Intermediate Hydrazone (Unstable) C->D Condensation E Intramolecular Cyclization & Dehydration (Reflux) D->E F 1-(5-methyl-3-nitropyridin-2-yl)- 3,5-dimethyl-1H-pyrazole E->F Aromatization

Caption: Workflow for the synthesis of a pyridinyl pyrazole.

Detailed Experimental Protocol
  • Reagent Preparation:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.68 g, 10.0 mmol).

    • Add absolute ethanol (50 mL) to dissolve the starting material. Mild warming may be required.

  • Reaction Initiation:

    • Add acetylacetone (1.10 g, 11.0 mmol, 1.1 eq.) to the solution.

    • Add 3-4 drops of glacial acetic acid as a catalyst. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial condensation step.

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting hydrazine spot indicates reaction completion. The mechanism proceeds via the formation of an intermediate hydrazone, which rapidly undergoes intramolecular cyclization and dehydration under the acidic, heated conditions to form the stable aromatic pyrazole ring.[12]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to promote crystallization.

    • Collect the precipitated solid by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL).

    • Dry the solid under vacuum to yield the crude product.

  • Purification and Validation:

    • Recrystallize the crude solid from a minimal amount of hot ethanol or isopropanol to obtain the purified 1-(5-methyl-3-nitropyridin-2-yl)-3,5-dimethyl-1H-pyrazole.

    • Expected Outcome: A crystalline solid. Yields typically range from 75-90%.

    • Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Synthetic Application II: Synthesis of Pyridinyl-Acylhydrazone Derivatives

Rationale: Diacylhydrazine and acylhydrazone derivatives are renowned classes of insecticides.[7] They often function as ecdysone receptor agonists, disrupting the molting process in insects. This protocol outlines a two-step process: first, the formation of a hydrazone via condensation with an aromatic aldehyde (e.g., 4-chlorobenzaldehyde), followed by acylation to produce the final, stable product.

Workflow Diagram: Acylhydrazone Synthesis

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Acylation A 2-Hydrazinyl-5-methyl- 3-nitropyridine C Condensation (Methanol, Reflux) A->C B 4-Chlorobenzaldehyde B->C D Pyridinyl Hydrazone Intermediate C->D F Acylation (THF, Triethylamine) D->F E Acetyl Chloride E->F G Final Acylhydrazone Product F->G

Caption: Two-step workflow for pyridinyl acylhydrazone synthesis.

Detailed Experimental Protocol

Step A: Hydrazone Formation

  • Reaction Setup: In a 100 mL flask, dissolve this compound (1.68 g, 10.0 mmol) in methanol (40 mL).

  • Addition: Add 4-chlorobenzaldehyde (1.40 g, 10.0 mmol) to the solution.

  • Execution: Heat the mixture to reflux for 2 hours. The reaction is typically rapid. Monitor by TLC for the consumption of the starting materials.

  • Isolation: Cool the reaction mixture in an ice bath. The hydrazone product will precipitate. Collect the solid by filtration, wash with cold methanol, and dry. This intermediate is often used directly in the next step without further purification.

Step B: Acylation

  • Reaction Setup: Suspend the dried hydrazone intermediate (from Step A, ~10.0 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) in a flask under a nitrogen atmosphere. Add triethylamine (1.52 mL, 11.0 mmol, 1.1 eq.). Triethylamine is a non-nucleophilic base that serves as an acid scavenger for the HCl generated during the acylation.[13]

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (0.78 mL, 11.0 mmol, 1.1 eq.) dropwise via syringe over 10 minutes. The reaction is exothermic.

  • Execution: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-5 hours until TLC analysis shows full conversion.

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent like ethyl acetate/hexane.

    • Expected Outcome: A stable, solid product. Yields for the two steps are generally in the 60-80% range.

    • Validation: Confirm the final structure by spectroscopic methods (NMR, IR, MS). The IR spectrum should show a characteristic amide carbonyl stretch.

Safety, Handling, and Storage

  • Hydrazine Derivatives: Hydrazine and its derivatives are toxic and potential carcinogens. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Nitroaromatic Compounds: Nitroaromatic compounds can be heat and shock-sensitive. Avoid excessive heating during drying.

  • Reagents: Handle reagents like acetyl chloride and triethylamine with care in a fume hood. They are corrosive and volatile.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.

Conclusion

This compound stands out as a high-potential building block for modern agrochemical discovery. Its dual reactivity allows for straightforward and efficient entry into diverse and biologically relevant heterocyclic families. The protocols provided herein are robust templates that can be adapted by substituting the carbonyl component (e.g., different diketones, aldehydes, or ketones) to generate large libraries of novel compounds for high-throughput screening. This strategic use of a versatile intermediate can significantly accelerate the identification of new leads in the critical mission of global crop protection.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
  • Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • ResearchGate. Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives.
  • BLD Pharmatech. This compound, min 98%, 1 gram.
  • Google Patents. EP0428941A1 - Hexahydrotriazine compounds and insecticides.
  • Google Patents. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
  • MDPI. Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives.
  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • NIH PubMed Central. Nitropyridines in the Synthesis of Bioactive Molecules.
  • ResearchGate. Development of novel pyridine-based agrochemicals: A review.
  • Google Patents. US5304657A - Hydrazine compounds usesful as pesticides.
  • PubMed. Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity.
  • Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Semantic Scholar. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
  • ResearchGate. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
  • MDPI. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities.
  • ResearchGate. The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results.
  • Novasyn Organics. 2-HYDRAZINO-5-METHYL-3-NITROPYRIDINE.
  • Xiangshuo Chemical. Analysis of triazole fungicides and their intermediates.
  • Semantic Scholar. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.

Sources

patent literature on the applications of 2-Hydrazinyl-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 21901-25-7 Molecular Formula: C₆H₈N₄O₂ Molecular Weight: 168.15 g/mol [1]

Introduction & Chemical Profile

2-Hydrazinyl-5-methyl-3-nitropyridine is a highly versatile, electron-deficient heterocyclic scaffold used primarily as a "linchpin" intermediate in the synthesis of fused nitrogenous systems. Its structural utility stems from the 3-nitro group , which activates the pyridine ring for nucleophilic substitution at the 2-position, and the 2-hydrazinyl moiety , which serves as a bidentate nucleophile capable of cyclocondensation.

In pharmaceutical development, this compound is a critical precursor for [1,2,4]triazolo[4,3-a]pyridines and tetrazolo[1,5-a]pyridines , scaffolds frequently found in p38 MAP kinase inhibitors, antimicrobial agents, and benzodiazepine receptor ligands.

Key Physicochemical Properties
PropertyValueNote
Appearance Yellow to Orange Crystalline PowderColor intensity correlates with nitro conjugation.
Melting Point 165–168 °C (dec.)Decomposes upon melting; avoid prolonged high-heat drying.
Solubility DMSO, DMF, Hot EthanolPoor solubility in water and non-polar solvents (Hexane).
Reactivity Nucleophilic (Hydrazine tail), Electrophilic (Pyridine core)The hydrazine group is prone to oxidation; store under inert atmosphere.

Core Synthesis Workflow

The preparation of the title compound relies on a Nucleophilic Aromatic Substitution (


) of the corresponding 2-chloro derivative. This protocol is favored over direct amination due to higher regioselectivity and yield.
Protocol A: Synthesis of the Scaffold

Precursor: 2-Chloro-5-methyl-3-nitropyridine (CAS 4548-45-2) Reagent: Hydrazine Hydrate (80% or 64% aqueous solution)

Step-by-Step Procedure:
  • Dissolution: Dissolve 10.0 g (58 mmol) of 2-Chloro-5-methyl-3-nitropyridine in 100 mL of Ethanol (EtOH). Ensure the vessel is equipped with a magnetic stirrer and a reflux condenser.

  • Addition: Cool the solution to 0–5 °C in an ice bath. Add Hydrazine Hydrate (174 mmol, 3.0 eq) dropwise over 20 minutes.

    • Critical Control Point: The reaction is exothermic. Rapid addition can lead to bis-substitution or uncontrolled exotherms.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour, then heat to reflux (78 °C) for 2–3 hours.

    • Monitoring: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      yellow spot (
      
      
      ).
  • Workup: Cool the reaction mixture to RT. The product typically precipitates as a yellow solid.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold Ethanol (

    
     mL) followed by Diethyl Ether (
    
    
    
    mL) to remove excess hydrazine.
  • Purification: Recrystallize from Ethanol/DMF (9:1) if high purity (>99%) is required for downstream GMP steps.

Yield Expectation: 85–92%

Downstream Applications & Protocols

Application 1: Synthesis of [1,2,4]Triazolo[4,3-a]pyridines

This is the primary application in patent literature. The hydrazine moiety undergoes cyclocondensation with orthoesters or carboxylic acids. The resulting triazolopyridine core is a privileged scaffold in medicinal chemistry.

Mechanism

The terminal nitrogen of the hydrazine attacks the electrophilic carbon of the orthoester/acid. Elimination of alcohol/water follows, leading to ring closure involving the pyridine nitrogen.

Protocol B: Cyclization with Triethyl Orthoformate

Target: 6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine

  • Setup: Suspend this compound (1.0 eq) in Triethyl Orthoformate (TEOF) (5–10 volumes). TEOF acts as both reagent and solvent.

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) or Formic acid (0.1 eq).

  • Reflux: Heat the mixture to reflux (146 °C) for 4–6 hours.

  • Workup: Cool to RT. The product often crystallizes directly. If not, concentrate under reduced pressure and triturate with Hexane/Ether.

  • Result: A beige to light brown solid.

Application 2: Synthesis of Tetrazolo[1,5-a]pyridines

Reaction with nitrous acid yields the azide intermediate, which spontaneously cyclizes (azido-tetrazole tautomerism) to form the tetrazolo-fused system.

Protocol C: Nitrosation
  • Dissolution: Dissolve the hydrazine precursor in 10% aqueous HCl at 0 °C.

  • Nitrosation: Add an aqueous solution of Sodium Nitrite (

    
    , 1.2 eq) dropwise, maintaining temperature < 5 °C.
    
  • Cyclization: Stir at 0 °C for 1 hour. The azide forms and cyclizes in situ.

  • Isolation: Neutralize carefully with Sodium Bicarbonate. Extract with Ethyl Acetate or filter the precipitate.

Visualizing the Chemical Space

The following diagram illustrates the synthesis of the core scaffold and its divergent applications into fused heterocycles.

G start 2-Amino-5-picoline (CAS 1603-41-4) nitro 2-Amino-5-methyl- 3-nitropyridine start->nitro HNO3/H2SO4 Nitration chloro 2-Chloro-5-methyl- 3-nitropyridine (CAS 4548-45-2) nitro->chloro 1. NaNO2, HCl 2. Chlorination target 2-Hydrazinyl-5-methyl- 3-nitropyridine (CAS 21901-25-7) chloro->target Hydrazine Hydrate EtOH, Reflux, 3h triazole 6-Methyl-8-nitro- [1,2,4]triazolo[4,3-a]pyridine target->triazole R-C(OEt)3 or R-COOH Cyclocondensation tetrazole 6-Methyl-8-nitro- tetrazolo[1,5-a]pyridine target->tetrazole NaNO2, HCl Nitrosation hydrazone Hydrazone Derivatives (Schiff Bases) target->hydrazone Ar-CHO Condensation

Figure 1: Synthetic workflow from commodity chemicals to the 2-hydrazinyl scaffold and its downstream fused heterocycles.

Patent Literature & Case Studies

The utility of this compound is documented in patents focusing on kinase inhibition and anti-infectives.

Case Study: Synthesis of Antibacterial Agents
  • Patent Context: Derivatives of triazolopyridines have been explored for antibacterial activity, specifically targeting resistant strains.

  • Relevance: The 8-nitro group (derived from the 3-nitro of the starting material) is often reduced to an amine in subsequent steps to attach solubilizing tails or pharmacophores.

  • Reference: See WO2017/219083 (Context: Imidazopyridine synthesis via diamine, closely related chemistry) and general heterocycle synthesis patents [1, 2].

Critical Handling Notes (Safety & Stability)
  • Hydrazine Hazard: Hydrazine hydrate is a suspected carcinogen and highly toxic. All operations must be performed in a fume hood.

  • Shock Sensitivity: While the title compound is stable, polynitro-hydrazines can be shock-sensitive. Do not grind the dry solid vigorously.

  • Storage: Store in amber vials at 2–8 °C. The hydrazine group can oxidize to the azo compound upon prolonged air exposure.

References

  • Vertex Pharmaceuticals. (2014). Inhibitors of Influenza Viruses Replication. US Patent Application US20140315888A1. Link

  • Hoffmann-La Roche. (1983). Process for the preparation of 2-chloro-5-nitropyridine. US Patent 4,371,736. Link

  • ChemicalBook. (2025).[1][2][3] this compound Product Entry & Properties. Link

  • PubChem. (n.d.). 2-Chloro-5-methyl-3-nitropyridine (Precursor Data). Link

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of 2-Hydrazinyl-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Hydrazinyl-5-methyl-3-nitropyridine is a classic Nucleophilic Aromatic Substitution (


).[1] While conceptually straightforward, the presence of the 3-nitro group  (strongly electron-withdrawing) and the hydrazine moiety  (bifunctional nucleophile/reductant) creates a "perfect storm" for three specific side reactions: dimerization , nitro-reduction , and oxidative cyclization .

This guide moves beyond standard textbook procedures to address the causality of these failures. It provides self-validating protocols designed to ensure high purity (>98%) without extensive chromatographic purification.[1]

Reaction Logic & Pathway Analysis

The following network illustrates the competing pathways. The goal is to maximize the green path (


) while kinetically inhibiting the red paths (

).

ReactionNetwork Start 2-Chloro-5-methyl- 3-nitropyridine Product TARGET: 2-Hydrazinyl-5-methyl- 3-nitropyridine Start->Product k1: SNAr (Fast) Low Temp Pyridone IMPURITY C: 2-Hydroxy Derivative (Hydrolysis) Start->Pyridone k3: H2O/OH- (Wet Solvent/Old Reagent) Hydrazine Hydrazine Hydrate (Excess) Dimer IMPURITY A (Major): Bis-pyridyl Hydrazine (Dimer) Product->Dimer k2: Attack on Start (Low Hydrazine Conc.) Amine IMPURITY B: 3-Amino Derivative (Nitro Reduction) Product->Amine k4: Reduction (Metal Contam./High T) Triazole IMPURITY D: Triazolopyridine (Cyclization) Product->Triazole k5: Oxidative Cyclization (Air/Light/Acid)

Figure 1: Reaction network showing the primary


 pathway versus competing dimerization, reduction, and hydrolysis pathways.

Critical Troubleshooting Modules

Module 1: The Dimerization Trap (Impurity A)

Symptom: Formation of an insoluble, high-melting solid that does not dissolve in dilute acid. LC-MS shows


 or similar bridged species.[1]
Mechanism:  The product (aryl hydrazine) is still a nucleophile.[1] If the local concentration of the starting chloride is high relative to hydrazine, the product attacks a second molecule of chloride, forming 1,2-bis(5-methyl-3-nitropyridin-2-yl)hydrazine .
ParameterStandard Protocol (Risk)Optimized Protocol (Safe)
Stoichiometry 1.0 - 1.2 equivalents3.0 - 5.0 equivalents
Addition Order Hydrazine added to ChlorideChloride added to Hydrazine
Concentration High (Solvent minimized)Dilute (e.g., 1g/10mL)

Corrective Action:

  • Reverse Addition: Dissolve hydrazine hydrate (3-5 equiv) in the solvent (EtOH or THF).

  • Add the 2-chloro-5-methyl-3-nitropyridine solution dropwise to the hydrazine solution.

  • This ensures the chloride always encounters a vast excess of hydrazine, statistically favoring the mono-substitution.[1]

Module 2: Unwanted Nitro Reduction (Impurity B)

Symptom: Darkening of reaction mixture (tar formation); LC-MS shows peaks corresponding to


 (nitroso) or 

(amine).[1] Mechanism: Hydrazine is a potent reducing agent (Wolff-Kishner conditions).[1] While usually requiring high heat and base, the electron-deficient pyridine ring renders the nitro group more susceptible to reduction, especially if transition metals (Fe, Cu from stir bars or spatulas) are present.

Corrective Action:

  • Temperature Control: Maintain reaction temperature

    
    . The 
    
    
    
    reaction is fast; reduction is slower.[1]
  • Metal Exclusion: Use glass-coated stir bars and non-metallic spatulas.[1]

  • Reagent Quality: Use "Reagent Grade" hydrazine hydrate, not technical grade (which may contain metal ions).

Module 3: Hydrolysis & Cyclization (Impurities C & D)

Symptom:

  • Hydrolysis:[1] Isolation of a yellow solid that is soluble in aqueous base (2-hydroxy-5-methyl-3-nitropyridine).[1]

  • Cyclization: Product loses "hydrazine character" (fails to condense with aldehydes).[1]

Mechanism:

  • Hydrolysis:[1] Chloride displacement by hydroxide (present in old hydrazine hydrate or wet solvents).[1]

  • Cyclization: Oxidative closure to 3-methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine.[1] This is often triggered by air exposure or acidic workups.[1]

Corrective Action:

  • Fresh Reagents: Use fresh hydrazine hydrate (avoid carbonate contamination).[1]

  • Solvent Choice: Isopropanol or Ethanol are preferred.[1] Avoid water as the primary solvent.[1]

  • Workup: Do not use strong acids during isolation.[1] The product is a weak base; precipitation from water/ethanol is safer than acid-base extraction.[1]

Optimized Experimental Protocol

Objective: Synthesis of this compound (10g scale) with minimized dimer formation.

  • Preparation of Reagent Stream:

    • In a 250 mL 3-neck round-bottom flask, charge Hydrazine Hydrate (80%) (12.5 mL, ~4.0 equiv) and Ethanol (50 mL).

    • Cool to

      
       (Ice/Water bath).[1]
      
    • Note: Excess hydrazine acts as both reactant and HCl scavenger.[1]

  • Controlled Addition:

    • Dissolve 2-Chloro-5-methyl-3-nitropyridine (10.0 g, 1.0 equiv) in THF or Ethanol (40 mL).

    • Add this solution dropwise to the hydrazine mixture over 30–45 minutes.

    • Critical: Maintain internal temperature

      
       during addition.
      
  • Reaction & Monitoring:

    • Allow to warm to Room Temperature (

      
      ).
      
    • Stir for 2–4 hours.

    • TLC Check: (50% EtOAc/Hexane).[1] Product is polar/fluorescent; Starting Material (SM) is non-polar.[1] Dimer appears as a baseline spot or streak.[1]

  • Isolation (Self-Validating):

    • The product often precipitates as the reaction proceeds.[2]

    • Quench: Add cold water (100 mL) to dissolve hydrazine hydrochloride salts.

    • Filtration: Filter the orange/red solid.

    • Wash: Wash cake with Water (

      
      ) to remove hydrazine, then Cold Ethanol  (
      
      
      
      ) to remove unreacted SM.[1]
    • Drying: Vacuum oven at

      
       (Do not exceed 
      
      
      
      to prevent thermal decomposition/cyclization).

Troubleshooting FAQ

Q: My product is a dark tar instead of a solid. What happened? A: You likely had thermal runaway or metal contamination leading to nitro-reduction.[1] Ensure you add the substrate slowly at


.[1] If the reaction exotherms uncontrolled, the nitro group will reduce.

Q: I see a small impurity at roughly 2x molecular weight in LCMS. Can I remove it? A: That is the dimer.[1] It is very difficult to remove by recrystallization due to poor solubility.[1] Prevention (Reverse Addition) is the only viable strategy.[1] If you have it, try boiling in Ethanol; the monomer will dissolve, the dimer will likely remain solid. Filter hot.

Q: Can I use Pyridine as a solvent to scavenge acid? A: Avoid it. Pyridine is difficult to remove and can promote solubility of the dimer, making isolation harder. Hydrazine itself is a sufficient base.[1]

References

  • General

    
     Mechanism on Nitropyridines: 
    
    • March's Advanced Organic Chemistry, 8th Ed.[1] "Nucleophilic Aromatic Substitution."

    • Relevant context on 2-chloro-3-nitropyridine reactivity: [1]

  • Hydrazine-Nitro Interactions (Reduction Risks)

    • Selective reduction of nitroarenes with hydrazine/Pd-C (demonstrating the reduction potential):

  • Dimerization & Stoichiometry Control

    • Analogous protocols for 2-hydrazinopyridines emphasizing excess hydrazine: (Discusses equilibrium of mono vs bis-hydrazones).[1][3]

  • Cyclization to Triazolopyridines

    • Synthesis of triazolopyridines from 2-hydrazinopyridines:

Sources

Technical Support Center: Synthesis of 5-Methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 5-methyl-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with the regioselective nitration of 5-methylpyridine. The primary focus of this document is to provide actionable troubleshooting advice and in-depth scientific explanations to help you control the reaction, maximize the yield of the desired 3-nitro isomer, and, most critically, avoid over-nitration.

The electrophilic nitration of pyridine rings is notoriously challenging due to the electron-withdrawing nature of the nitrogen heteroatom.[1] Under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring towards electrophilic attack, necessitating harsh reaction conditions that can inadvertently lead to the formation of undesired dinitro byproducts.[2][3][4] This guide provides field-proven insights to master this delicate balance.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Problem: My reaction is producing significant amounts of dinitro byproducts (Excessive Over-Nitration). How can I favor mono-nitration?

Answer: This is the most common challenge in this synthesis. Over-nitration occurs when the desired mono-nitrated product reacts again with the nitrating agent. The formation of dinitro compounds is highly dependent on reaction kinetics and the concentration of the electrophile. Several parameters must be strictly controlled to favor the initial mono-nitration.[5][6]

Core Solutions:

  • Temperature Control: Nitration is a highly exothermic reaction.[6][7] Elevated temperatures dramatically increase the reaction rate, providing sufficient activation energy for the less favorable second nitration. It is crucial to maintain a consistently low reaction temperature.

    • Protocol: Begin by cooling the 5-methylpyridine substrate in concentrated sulfuric acid to 0°C or lower using an ice-salt or dry ice/acetone bath. Prepare the nitrating mixture (e.g., HNO₃/H₂SO₄) separately and cool it to the same temperature before addition.[5] Maintain this low temperature throughout the addition process.

  • Stoichiometry of Nitrating Agent: Using a large excess of nitric acid will drive the reaction towards multiple nitrations. The concentration of the active nitrating species, the nitronium ion (NO₂⁺), is a critical factor.[8]

    • Protocol: Employ a minimal excess of the nitrating agent. A molar ratio of approximately 1.05 to 1.2 equivalents of nitric acid relative to the 5-methylpyridine substrate is a good starting point. This ensures there is enough electrophile for the first nitration without creating a high concentration that promotes the second.[5]

  • Rate of Addition: A rapid addition of the nitrating agent creates localized "hot spots" and high concentrations of the nitronium ion, both of which significantly increase the likelihood of over-nitration.

    • Protocol: Add the pre-chilled nitrating mixture to the substrate solution dropwise using an addition funnel over a prolonged period.[5] A slow, steady rate ensures that the exothermic heat of reaction can be effectively dissipated by the cooling bath and that the concentration of the nitronium ion remains low at any given moment.

Logical Troubleshooting Workflow for Over-Nitration

Below is a workflow to diagnose and solve issues related to the formation of dinitro byproducts.

G cluster_0 Problem Identification cluster_1 Primary Causes & Solutions cluster_2 Verification Problem High Dinitro Content (Confirmed by NMR/GC-MS) Temp Cause: High Reaction Temp. Solution: Maintain Temp < 5°C Problem->Temp Check Temperature Logs Stoich Cause: High HNO₃ Stoichiometry Solution: Reduce HNO₃ to 1.1 eq. Problem->Stoich Check Reagent Calculations Addition Cause: Rapid Addition Rate Solution: Add dropwise over >1 hr Problem->Addition Check Procedure Notes Outcome Optimized Mono-nitration (High Yield of 5-methyl-3-nitropyridine) Temp->Outcome Stoich->Outcome Addition->Outcome

Caption: A workflow for troubleshooting over-nitration.

Problem: The yield of my desired product is very low, even without significant byproduct formation.

Answer: Low yields can stem from incomplete reaction or poor regioselectivity. The pyridine ring is inherently deactivated, and if conditions are too mild, the reaction may not proceed to completion.[4]

Potential Causes and Solutions:

  • Insufficiently Strong Nitrating Agent: The protonated pyridinium ring requires a potent electrophile. The concentration of sulfuric acid is key, as it acts as a catalyst to generate the nitronium ion (NO₂⁺) from nitric acid.[8]

    • Protocol: Ensure you are using concentrated (98%) sulfuric acid. For particularly stubborn reactions, fuming sulfuric acid (oleum) can be used to create an even more powerful nitrating medium by ensuring an anhydrous environment, which drives the equilibrium towards nitronium ion formation.[9]

  • Reaction Time/Temperature Too Low: While low temperatures are needed to prevent over-nitration, a temperature that is too low or a reaction time that is too short can lead to incomplete conversion.

    • Protocol: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is consumed slowly, consider allowing the reaction to stir for a longer period at a low temperature (e.g., 0-5°C). If the reaction stalls, a very slight and careful increase in temperature (e.g., to 10-15°C) can be attempted, but this must be balanced against the risk of over-nitration.[10]

Frequently Asked Questions (FAQs)

Q1: Why is the nitration directed to the 3-position in 5-methylpyridine?

A1: The regioselectivity is a direct consequence of the electronic properties of the protonated pyridine ring. The positively charged nitrogen atom strongly withdraws electron density, deactivating all positions. However, this deactivation is most pronounced at the 2, 4, and 6 positions (ortho and para to the nitrogen). Electrophilic attack at these positions would create a highly unstable cationic intermediate (a sigma complex) where the positive charge is placed directly on or adjacent to the already electron-deficient nitrogen.[1][11][12] In contrast, attack at the 3- or 5-position (meta) results in a more stable intermediate where the positive charge is delocalized across the carbon atoms without involving the nitrogen.[11] The methyl group at the 5-position is a weak activating group and will slightly favor attack at the ortho (4, 6) and para (2) positions relative to itself, but the powerful deactivating and directing effect of the ring nitrogen is the dominant factor, guiding the nitro group to the 3-position.

Mechanism of Regioselective Nitration

G cluster_0 Reagent Generation cluster_1 Electrophilic Attack cluster_2 Product Formation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H3O_plus H₃O⁺ Substrate 5-Methylpyridinium Ion NO2_plus->Substrate Electrophile Intermediate Stable Sigma Complex (Attack at C-3) Substrate->Intermediate Favored Path Unstable Unstable Sigma Complex (Attack at C-2 or C-4) Substrate->Unstable Disfavored Path Product 5-Methyl-3-nitropyridine Intermediate->Product - H⁺

Caption: Mechanism showing nitronium ion formation and favored attack at the C-3 position.

Q2: What are the best practices for the work-up and purification of 5-methyl-3-nitropyridine?

A2: A proper work-up procedure is critical for both safety and purity. The highly acidic reaction mixture must be neutralized carefully.

  • Quenching: After the reaction is complete (as determined by TLC), cool the reaction vessel back to 0°C. Slowly and carefully pour the entire reaction mixture onto a large amount of crushed ice in a separate beaker with vigorous stirring.[5][13] This step serves to dilute the strong acid and dissipate any heat generated during neutralization. Never add water or ice directly to the concentrated acid mixture, as this can cause dangerous splashing.

  • Neutralization: While still cooling the ice/acid slurry in an ice bath, slowly add a saturated solution of sodium carbonate (Na₂CO₃) or another suitable base in portions until the pH of the solution is neutral to slightly basic (pH 7-8).[5] Be aware that this will cause significant foaming and gas (CO₂) evolution. The desired product, which is often a yellow solid, should precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any residual inorganic salts. The crude product can then be purified by recrystallization, typically from a solvent like acetone or ethanol, to yield the final, pure 5-methyl-3-nitropyridine.[5][13]

Q3: How do I monitor the reaction to determine the optimal endpoint?

A3: Thin Layer Chromatography (TLC) is the most effective method for real-time monitoring.

  • Procedure: Periodically (e.g., every 30 minutes), take a small aliquot from the reaction mixture. Carefully quench it in a vial containing ice and a small amount of ethyl acetate and sodium carbonate solution. Spot the organic layer on a TLC plate alongside a spot of your starting material (5-methylpyridine).

  • Analysis: Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to develop the plate. Visualize the spots under UV light. The reaction is complete when the spot corresponding to the starting material has completely disappeared, and a new, more polar spot corresponding to the product is dominant. This prevents running the reaction for too long, which can increase the risk of byproduct formation.

Data Summary: Controlling Nitration Selectivity

The following table summarizes the key experimental parameters and their influence on the selective synthesis of 5-methyl-3-nitropyridine.

ParameterRecommended ConditionRationale for Avoiding Over-NitrationPotential Issue if Deviated
Temperature 0°C to 5°CThe activation energy for dinitration is higher than for mononitration. Low temperatures favor the kinetically preferred mono-nitro product.[6][10]Higher temperatures (>15°C) dramatically increase the rate of dinitration.[10]
HNO₃ Stoichiometry 1.05 - 1.2 equivalentsMinimizes the concentration of the available nitrating agent, reducing the probability of a second nitration event.[5]Large excess of HNO₃ creates a high concentration of NO₂⁺, driving the reaction toward dinitration.
Addition Rate Slow, dropwise additionMaintains a low, steady-state concentration of the electrophile and prevents localized heating.[5]Rapid addition causes temperature spikes and high local concentrations of NO₂⁺.
Acid Catalyst Conc. H₂SO₄ (98%)Sufficiently strong to generate the required nitronium ion for the deactivated pyridine ring.[8]Using dilute acids or insufficient H₂SO₄ will result in a low or no yield.

References

  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration. Retrieved from a URL which is no longer active, but relevant information is preserved in search result[5].

  • Royal Society of Chemistry. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. Retrieved from a URL which is no longer active, but relevant information is preserved in search result[2].

  • Royal Society of Chemistry. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density. Retrieved from a URL which is no longer active, but relevant information is preserved in search result[3].

  • Brainly. (2023). What is the predicted major product when pyridine is treated with a mixture of nitric acid and sulfuric acid. Retrieved from [Link]

  • Pearson. (2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Retrieved from a URL which is no longer active, but relevant information is preserved in search result[1].

  • Quora. (2021). Why is sulfuric acid used in aromatic nitration?. Retrieved from [Link]

  • Google Patents. (n.d.). US5945537A - Nitration of pyridine-2, 6-diamines.
  • Quora. (2018). Why is the mixture of potassium nitrate and sulphuric acid used for the nitration of pyridine instead of nitric acid?. Retrieved from [Link]

  • Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. Retrieved from [Link]

  • DAV University. (n.d.). Pyridines – Structure. Retrieved from a URL which is no longer active, but relevant information is preserved in search result[14].

  • Filo. (2026). Nitration of Pyridine vs Pyridine N-Oxide Comparison of Reactivity and Orientation. Retrieved from a URL which is no longer active, but relevant information is preserved in search result[15].

  • PubMed. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

  • BenchChem. (2025). Preventing over-nitration in the synthesis of nitroaromatic compounds. Retrieved from a URL which is no longer active, but relevant information is preserved in search result[6].

  • ResearchGate. (2025). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • Bakke, J. M., Svensen, H., & Ranes, E. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from a URL which is no longer active, but relevant information is preserved in search result[16].

  • ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from a URL which is no longer active, but relevant information is preserved in search result[13].

  • YouTube. (2020). EAS Reactions with Pyridine. Retrieved from [Link]

  • Bartleby. (n.d.). Chapter 22, Problem 22.8P. Retrieved from [Link]

  • National Institutes of Health. (2014). Continuous flow nitration in miniaturized devices. Retrieved from [Link]

  • Scirp.org. (n.d.). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Royal Society of Chemistry. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • National Institutes of Health. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Dinitropyridines: Synthesis and Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Retrieved from [Link]

  • Google Patents. (n.d.). US2140345A - Controlling temperature of nitration reactions.
  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • NJIT Digital Commons. (n.d.). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Nitration of Methyl Benzoate. Retrieved from a URL which is no longer active, but relevant information is preserved in search result[10].

  • ResearchGate. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. Retrieved from [Link]

Sources

byproducts formed during the hydrazinolysis of 2-chloro-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydrazinyl-5-methyl-3-nitropyridine via the hydrazinolysis of 2-chloro-5-methyl-3-nitropyridine. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth troubleshooting strategies based on established chemical principles and field experience.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the hydrazinolysis of 2-chloro-5-methyl-3-nitropyridine?

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group in the ortho and para positions to the chlorine atom activates the pyridine ring for nucleophilic attack by hydrazine.

  • Step 1: Nucleophilic Attack. The lone pair of electrons on a nitrogen atom of the hydrazine molecule attacks the carbon atom bearing the chlorine atom. This step is typically the rate-determining step.

  • Step 2: Formation of a Meisenheimer Complex. The attack of the nucleophile leads to the formation of a negatively charged intermediate, known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted.

  • Step 3: Restoration of Aromaticity. The Meisenheimer complex is stabilized by resonance, with the negative charge delocalized over the pyridine ring and the nitro group. The complex then expels the chloride ion, restoring the aromaticity of the ring and forming the final product, this compound.

Q2: What are the most common byproducts observed during the hydrazinolysis of 2-chloro-5-methyl-3-nitropyridine?

Several byproducts can form under various conditions. Understanding these potential side reactions is crucial for optimizing your synthesis and purification processes.

  • Di-substituted Hydrazine Derivatives: An excess of the starting material or localized high concentrations can lead to the reaction of the initially formed this compound with another molecule of 2-chloro-5-methyl-3-nitropyridine, forming a di-substituted hydrazine.

  • Reduction of the Nitro Group: Hydrazine is a known reducing agent. Under certain conditions, particularly at elevated temperatures, it can reduce the nitro group to an amino group, yielding 2-chloro-5-methyl-3-aminopyridine or 2-hydrazinyl-5-methyl-3-aminopyridine.

  • Triazolopyridine Formation: The hydrazinopyridine product can undergo subsequent cyclization reactions, especially in the presence of acidic or basic catalysts or upon heating, to form fused triazolopyridine ring systems.[1]

  • Positional Isomers: The purity of the starting material is critical. If the 2-chloro-5-methyl-3-nitropyridine contains isomeric impurities, such as 2-chloro-3-methyl-5-nitropyridine, these will also undergo hydrazinolysis, leading to the formation of the corresponding positional isomers of the desired product.[2]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of multiple byproducts. 3. Degradation of the product.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. 2. Control Stoichiometry: Use a slight excess of hydrazine hydrate to ensure complete conversion of the starting material. However, a large excess may promote the reduction of the nitro group. 3. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of thermally-induced byproducts.
Presence of a Higher Molecular Weight Impurity Formation of a di-substituted hydrazine derivative.Control Stoichiometry and Addition Rate: Add the 2-chloro-5-methyl-3-nitropyridine solution slowly to a solution of hydrazine hydrate to maintain a high concentration of the nucleophile relative to the electrophile, minimizing the chance of the product reacting with the starting material.
Presence of an Unexpectedly Polar Byproduct Reduction of the nitro group to an amino group.Temperature Control: Avoid excessive heating. The reducing potential of hydrazine increases with temperature. Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to prevent oxidative side reactions that might be initiated by air.[3]
Complex Mixture of Products in the Crude Reaction 1. Presence of isomeric impurities in the starting material. 2. Multiple side reactions occurring simultaneously.1. Analyze Starting Material: Verify the purity of your 2-chloro-5-methyl-3-nitropyridine by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to check for positional isomers.[2] 2. Re-optimize Reaction Conditions: If multiple byproducts are present, a systematic re-evaluation of the reaction parameters (temperature, solvent, stoichiometry, reaction time) is necessary.

Visualizing the Reaction Pathways

The following diagrams illustrate the primary reaction and potential side reactions.

reaction_pathway cluster_main Main Reaction Start 2-Chloro-5-methyl- 3-nitropyridine Product 2-Hydrazinyl-5-methyl- 3-nitropyridine Start->Product Nucleophilic Aromatic Substitution (SNAr) Hydrazine Hydrazine (NH2NH2)

Caption: Main reaction pathway for the hydrazinolysis.

side_reactions Start 2-Chloro-5-methyl-3-nitropyridine Product This compound Start->Product Desired Reaction DiSub Di-substituted Hydrazine Start->DiSub Product->DiSub Reaction with Starting Material ReducedNitro Nitro-Reduced Byproduct Product->ReducedNitro Nitro Group Reduction Triazolo Triazolopyridine Product->Triazolo Intramolecular Cyclization

Caption: Potential side reaction pathways.

Experimental Protocols

General Procedure for the Hydrazinolysis of 2-Chloro-5-methyl-3-nitropyridine

Materials:

  • 2-Chloro-5-methyl-3-nitropyridine

  • Hydrazine hydrate (80% solution in water is commonly used)

  • Ethanol (or another suitable solvent like isopropanol or acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice bath

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add ethanol and hydrazine hydrate. Stir the solution at room temperature.

  • Substrate Addition: Dissolve the 2-chloro-5-methyl-3-nitropyridine in a minimal amount of ethanol. Add this solution dropwise to the stirring hydrazine solution over a period of 15-30 minutes.

  • Reaction: Heat the reaction mixture to a gentle reflux (typically around 60-80 °C, depending on the solvent) and monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold ethanol, and then with water to remove excess hydrazine hydrate.

  • Drying: Dry the product under vacuum to a constant weight.

Analytical Methods for Reaction Monitoring and Product Characterization
  • Thin Layer Chromatography (TLC):

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation.

    • Visualization: UV light (254 nm) is typically sufficient to visualize the aromatic compounds. Staining with potassium permanganate can also be used.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 reverse-phase column is generally suitable.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm or 280 nm).

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Useful for identifying volatile byproducts and for confirming the purity of the starting material. The high boiling point of the product may require a high-temperature column and method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the structure of the product and identify impurities. The disappearance of the starting material's signals and the appearance of new signals corresponding to the hydrazinyl product are key indicators of a successful reaction.

    • ¹³C NMR: To further confirm the carbon skeleton of the product.

References

  • Exploring 2-Chloro-3-Methyl-5-Nitropyridine: Properties and Applications. (n.d.). Retrieved from [Link]

  • CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents. (n.d.).
  • 2-Chloro-5-methyl-3-nitropyridine - PMC - NIH. (n.d.). Retrieved from [Link]

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents. (n.d.).
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - NIH. (2025, January 4). Retrieved from [Link]

  • Minimizing Side Reactions in Classical Pyrazole Synthesis from β-Oxonitriles: The Use of Acetylhydrazine | Request PDF. (2025, August 7). Retrieved from [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring - Pharmacia. (2019, November 12). Retrieved from [Link]

  • Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine - PrepChem.com. (n.d.). Retrieved from [Link]

  • Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - ResearchGate. (2025, September 19). Retrieved from [Link]

  • Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. (2020, January 15). Retrieved from [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry. (n.d.). Retrieved from [Link]

  • 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. (n.d.). Retrieved from [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). (2014, June 25). Retrieved from [Link]

  • Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. (2025, August 5). Retrieved from [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin - Scholars.Direct. (2020, October 30). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • GC-MS chromatograms and the corresponding MS spectra obtained after... - ResearchGate. (n.d.). Retrieved from [Link]

  • Integration of gas chromatography mass spectrometry methods for differentiating ricin preparation methods - Analyst (RSC Publishing). (n.d.). Retrieved from [Link]

  • Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PubMed. (n.d.). Retrieved from [Link]

  • Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • ChemInform Abstract: Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics. | Request PDF. (2025, August 7). Retrieved from [Link]

  • Oxidative Dearomatization of Pyridines - PMC - NIH. (n.d.). Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for 2-Hydrazinyl-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-Hydrazinyl-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during its synthesis. This compound is a valuable building block in medicinal chemistry and materials science, making its efficient synthesis crucial.[1] This document will delve into the causality behind experimental choices, ensuring a robust and reproducible protocol.

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitable precursor, typically 2-chloro-5-methyl-3-nitropyridine, with hydrazine. The electron-withdrawing nitro group in the meta position and the inherent electron deficiency of the pyridine ring activate the C-2 position for nucleophilic attack.[2][3][4]

Troubleshooting Guide and FAQs

This section addresses specific challenges you may encounter during the synthesis of this compound in a question-and-answer format.

Low Product Yield

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, including incomplete reaction, degradation of starting material or product, and the formation of side products. Let's break down the common culprits and their solutions.

  • Incomplete Reaction: The reaction may not have reached completion. The progress should be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature.

  • Suboptimal Temperature: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the degradation of the product or the formation of unwanted byproducts. A temperature range of 100-150 °C is often employed for similar reactions, with 125-130 °C being a good starting point.[5] It's advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.

  • Incorrect Stoichiometry: An inappropriate molar ratio of hydrazine to the starting material can significantly impact the yield. A slight excess of hydrazine hydrate is generally used to ensure the complete consumption of the starting material. However, a large excess can promote the formation of di-substituted byproducts. A molar ratio of 1.5 to 2.0 equivalents of hydrazine hydrate to 1 equivalent of 2-chloro-5-methyl-3-nitropyridine is a common starting point.[6]

  • Solvent Choice: The solvent plays a crucial role in the reaction's success. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, or alcohols (e.g., ethanol, isopropanol) are suitable choices.[5][6][7] The choice of solvent can influence the solubility of the reactants and the reaction rate.

Product Purity Issues

Question: My final product is impure. What are the likely impurities and how can I minimize their formation and purify my product?

Answer: The primary impurities are typically unreacted starting material, di-substituted byproducts, and degradation products.

  • Unreacted Starting Material: The presence of 2-chloro-5-methyl-3-nitropyridine in your final product indicates an incomplete reaction. As mentioned earlier, optimizing the reaction time, temperature, and stoichiometry should resolve this issue.

  • Di-substituted Byproducts: The formation of di-hydrazinyl species can occur, especially with a large excess of hydrazine. Carefully controlling the stoichiometry is key to minimizing this side reaction.

  • Purification:

    • Washing: The crude product can often be purified by washing with water, assuming it is insoluble in water.[5] This helps remove excess hydrazine hydrate and other water-soluble impurities.

    • Recrystallization: Recrystallization from a suitable solvent, such as hot water or an alcohol like isopropanol, is an effective method for obtaining a highly pure product.[7][8]

Reaction Conditions and Safety

Question: What are the recommended reaction conditions and safety precautions?

Answer:

  • Inert Atmosphere: It is good practice to conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent potential side reactions and improve safety.[5]

  • Hydrazine Hydrate Handling: Hydrazine hydrate is toxic and corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Drying the Product: The purified product should be dried under vacuum at a moderate temperature (e.g., 55-65 °C) to remove any residual solvent.[5]

Experimental Protocol: Synthesis of this compound

This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and reagents.

Step 1: Preparation of the Starting Material (2-chloro-5-methyl-3-nitropyridine)

The starting material, 2-chloro-5-methyl-3-nitropyridine, can be synthesized from 2-hydroxy-5-methyl-3-nitropyridine. This is achieved by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[9]

Step 2: Nucleophilic Aromatic Substitution

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-methyl-3-nitropyridine (1 equivalent) in a suitable solvent (e.g., N,N-dimethylformamide or ethanol).

  • Add hydrazine hydrate (1.5-2.0 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (typically 100-130 °C) and monitor the reaction progress by TLC.[5] The reaction is usually complete within 10-20 hours.[5][6]

  • After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration.

  • Wash the solid with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.[5]

  • Further purify the product by recrystallization from a suitable solvent (e.g., isopropanol or hot water).[7][8]

  • Dry the purified product under vacuum at 55-65 °C.[5]

Data Presentation

ParameterRecommended Range/ValueImpact on Yield and PurityReference
Temperature 100 - 150 °CHigher temperatures increase reaction rate but may lead to degradation. Optimal temperature needs to be determined empirically.[5]
Solvent DMF, Acetonitrile, Ethanol, IsopropanolAffects solubility and reaction rate. Polar aprotic solvents are generally preferred.[5][6][7]
Hydrazine Hydrate (equivalents) 1.5 - 2.0A slight excess drives the reaction to completion. A large excess can lead to di-substitution.[6]
Reaction Time 10 - 20 hoursMonitor by TLC to determine completion.[5][6]
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions and improves safety.[5]

Visualizations

Experimental Workflow

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 2-chloro-5-methyl-3-nitropyridine D Combine Reactants A->D B Hydrazine Hydrate B->D C Solvent (e.g., DMF) C->D E Heat to Reflux (100-130°C) D->E F Monitor by TLC E->F F->E Incomplete? Extend time G Cool to Room Temp. F->G Complete? H Filter Crude Product G->H I Wash with Water H->I J Recrystallize I->J K Dry Under Vacuum J->K L Final Product: This compound K->L G Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Check_Temp Review Reaction Temperature Check_Completion->Check_Temp Reaction Incomplete Check_Purity Analyze Product Purity Check_Completion->Check_Purity Reaction Complete Check_Stoichiometry Verify Stoichiometry Check_Temp->Check_Stoichiometry Temperature OK Action_Temp Optimize Temperature (e.g., 125-130°C) Check_Temp->Action_Temp Suboptimal Action_Time Increase Reaction Time Check_Stoichiometry->Action_Time Stoichiometry OK Action_Stoichiometry Adjust Hydrazine Ratio (1.5-2.0 eq.) Check_Stoichiometry->Action_Stoichiometry Incorrect Action_Purify Improve Purification (Recrystallization) Check_Purity->Action_Purify Significant Impurities Success Improved Yield Check_Purity->Success Product is Pure Action_Time->Success Action_Temp->Success Action_Stoichiometry->Success Action_Purify->Success

Caption: Decision tree for troubleshooting low yield.

References

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (n.d.). MDPI. Retrieved from [Link]

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. (n.d.). Google Patents.
  • Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. Retrieved from [Link]

  • 2-Chloro-5-methyl-3-nitropyridine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2022, February 2). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2022, January 4). National Center for Biotechnology Information. Retrieved from [Link]

Sources

troubleshooting failed reactions with 2-Hydrazinyl-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 2-Hydrazinyl-5-methyl-3-nitropyridine Reactions

Executive Summary

Compound: this compound (CAS: 21901-25-7) Primary Application: Building block for fused heterocycles (e.g., triazolopyridines, pyrazolopyridines) and energetic materials.[1][2][3] Critical Failure Modes: Spontaneous cyclization, oxidative degradation (tar formation), and nucleophilic competition.[3]

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific chemical behaviors that cause reaction failures with this scaffold. This molecule is not merely a "reactant"; it is a bifunctional system where the nucleophilic hydrazine and the electrophilic/steric nitro group create a dynamic reactivity landscape.[3]

Part 1: Diagnostic Workflow

Before altering your protocol, identify your failure mode using the logic tree below.

TroubleshootingTree Start Identify Failure Mode Q1 Is the starting material consumed? Start->Q1 Q2 What is the product appearance? Q1->Q2 Yes Issue1 Issue: Low Reactivity (Check Hydrazine Quality) Q1->Issue1 No Issue2 Issue: Oxidative Decomposition (Black Tar/Oils) Q2->Issue2 Dark/Tar Issue3 Issue: Unwanted Cyclization (Triazolopyridine formation) Q2->Issue3 Unexpected Solid/MS Issue4 Issue: Solubility/Precipitation (Workup Failure) Q2->Issue4 Emulsion/No Precipitate

Figure 1: Diagnostic decision tree for isolating reaction failures.

Part 2: Troubleshooting Guides & FAQs

Category 1: Synthesis Failures (Making the Hydrazine)

Context: You are synthesizing the compound from 2-chloro-5-methyl-3-nitropyridine and hydrazine hydrate.

Q: Why is my reaction turning black and yielding a sticky tar instead of the expected yellow/orange solid? Diagnosis: Oxidative decomposition of the hydrazine moiety. The Science: The hydrazine group (–NHNH₂) is highly reducing.[3] In the presence of the 3-nitro group (an oxidant) and trace metals or atmospheric oxygen, it can undergo oxidative dimerization or degradation to diazenes. Corrective Protocol:

  • Inert Atmosphere: Strictly degas your solvent (Acetonitrile or Ethanol) with Nitrogen/Argon for 15 minutes prior to addition.[2][3]

  • Temperature Control: Do not reflux immediately. The substitution reaction is exothermic.[3] Add hydrazine hydrate dropwise at 0°C, then warm to room temperature (20–25°C). Only heat if conversion is stalled after 4 hours.

  • Stoichiometry: Use a large excess of hydrazine hydrate (3–5 equivalents). This acts as both the nucleophile and the base to scavenge HCl, preventing the protonation of the product which can catalyze decomposition [1].

Q: The starting material (2-chloro) remains unreacted despite heating. Diagnosis: Deactivated electrophile or hydrated hydrazine.[1][2][3] The Science: While the 3-nitro group activates the 2-position for Nucleophilic Aromatic Substitution (SNAr), the 5-methyl group is electron-donating, slightly deactivating the ring compared to the non-methylated analog.[3] Corrective Protocol:

  • Solvent Switch: Switch from Ethanol to Acetonitrile (MeCN) or DMSO .[2][3] Polar aprotic solvents stabilize the Meisenheimer complex intermediate, accelerating the SNAr reaction [2].[3]

  • Reagent Check: Ensure your hydrazine hydrate is 80% or higher.[2][3] Old bottles often absorb water/CO₂, lowering the effective concentration of the nucleophile.[3]

Category 2: Downstream Reactivity (Using the Hydrazine)

Context: You are reacting this compound with an aldehyde or ketone to form a hydrazone.

Q: I intended to make a linear hydrazone, but NMR/MS indicates a cyclized product (Triazolopyridine). Why? Diagnosis: Spontaneous oxidative cyclization.[2][3] The Science: 2-Hydrazinopyridines with electron-withdrawing groups (like 3-NO₂) are primed for cyclization.[1][2][3] When reacting with aldehydes, the intermediate hydrazone can undergo an intramolecular attack by the ring nitrogen onto the hydrazone carbon, followed by oxidation (often air-mediated) to form a [1,2,4]triazolo[4,3-a]pyridine .[3] Corrective Protocol:

  • Avoid Oxidants: If you must maintain the linear form, exclude all oxidants (FeCl₃, Cu salts, air).[3]

  • Steric Control: The 3-nitro group forces the hydrazine moiety out of planarity, often favoring the conformation required for cyclization.[3] If the linear hydrazone is the target, consider reducing the nitro group to an amine before hydrazone formation, though this alters the chemistry significantly.

Q: How do I force the cyclization if the triazolopyridine is my actual target? The Science: Oxidative cyclization is driven by converting the C=N bond of the hydrazone into the aromatic triazole ring. Protocol:

  • Reagent: Add a mild oxidant like Iodobenzene diacetate (PIDA) or simply reflux in Ethanol with open air exposure if the substrate is reactive enough [3].[3]

  • Catalyst: Trace amounts of acetic acid can catalyze the initial hydrazone formation, speeding up the overall cascade.[3]

Category 3: Solubility & Purification

Q: The product is not precipitating during workup. How do I isolate it? Data: Solubility Profile of this compound.

SolventSolubilityUsage Recommendation
Water LowIdeal anti-solvent for precipitation.[1][2][3]
Ethanol Moderate (Hot)Good for recrystallization.[1][2][3]
Acetonitrile ModerateGood reaction solvent.[1][2][3]
DMSO/DMF HighAvoid for workup; hard to remove.[1][2][3]
Dichloromethane LowPoor extraction solvent.[1][2][3]

Corrective Protocol:

  • The "Water Crash": Pour the reaction mixture (if in MeCN or EtOH) into 3 volumes of ice-cold water. The hydrophobic methyl and nitro groups should force precipitation.[3]

  • pH Adjustment: The product is amphoteric but primarily basic. Ensure the pH is basic (pH 8-9) to keep it in the neutral, non-salt form. If you used HCl during the process, neutralize with aqueous ammonia to precipitate the free base.[3]

Part 3: Mechanistic Visualization

Understanding the competition between simple substitution and cyclization is key to controlling your outcome.[3]

ReactionPathway SM 2-Chloro-5-methyl- 3-nitropyridine Intermediate 2-Hydrazinyl-5-methyl- 3-nitropyridine (Target Scaffold) SM->Intermediate S_NAr (MeCN, 25°C) Hydrazine Hydrazine Hydrate Hydrazone Linear Hydrazone (Often Unstable) Intermediate->Hydrazone Condensation Aldehyde + Aldehyde (R-CHO) Cyclized Triazolopyridine (Fused Ring) Hydrazone->Cyclized Oxidative Cyclization (Air/Heat)

Figure 2: Reaction pathway showing the progression from precursor to cyclized byproduct.[2]

References

  • Organic Syntheses. (2014). Synthesis of [1,2,4]Triazolo[4,3-a]pyridines. Organic Syntheses, 91, 150-159.[1][2][3] Retrieved January 30, 2026, from [Link][3]

  • National Institutes of Health (NIH). (2015).[2][3] Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.).[2][3] 2-Hydrazinopyridine Compound Summary. Retrieved January 30, 2026, from [Link][3]

Sources

Technical Support Center: Managing Exothermic Reactions in Nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for professionals engaged in the synthesis of nitropyridines. This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with in-depth, field-proven insights into managing the significant exothermic events inherent in these critical reactions. Our focus is on ensuring not only the success of your synthesis but also the safety and predictability of your experimental outcomes.

The Challenge: Understanding the Exotherm in Nitropyridine Synthesis

The nitration of pyridine and its derivatives is a notoriously energetic process. The introduction of a nitro group onto the pyridine ring is a highly exothermic reaction, releasing a substantial amount of heat.[1] Failure to adequately control this heat evolution can lead to a cascade of undesirable and potentially hazardous outcomes, including:

  • Thermal Runaway: A rapid, uncontrolled increase in reaction temperature where heat is generated faster than it can be removed.[2][3] This can lead to boiling of the solvent, excessive pressure buildup, and even vessel rupture. In the context of nitropyridine synthesis, the decomposition of the nitro compounds themselves can be rapid and highly exothermic, especially at elevated temperatures.[4][5]

  • Formation of By-products: Elevated temperatures can promote side reactions, such as polynitration, oxidation of the substrate, and the formation of undesired isomers.[6][7] This not only reduces the yield and purity of the desired product but also complicates downstream processing.

  • Safety Hazards: Beyond the risk of a runaway reaction, the decomposition of nitropyridines can be violent or explosive.[4] Many nitropyridine derivatives are themselves energetic materials, and their accumulation under uncontrolled conditions poses a significant safety risk.

The primary reason for this strong exotherm lies in the reaction mechanism. The nitration of aromatic compounds, including pyridines, typically involves the formation of a highly reactive nitronium ion (NO₂⁺) from a mixture of nitric acid and a strong acid, most commonly sulfuric acid. The subsequent electrophilic attack of the nitronium ion on the electron-deficient pyridine ring is a thermodynamically favorable process that releases significant energy.

Visualizing the Hazard: The Logic of a Runaway Reaction

RunawayReaction cluster_0 Initiating Factors cluster_1 Escalation Cycle cluster_2 Consequences Poor Heat Dissipation Poor Heat Dissipation Temperature Spike Temperature Spike Poor Heat Dissipation->Temperature Spike High Reactant Concentration High Reactant Concentration Increased Reaction Rate Increased Reaction Rate High Reactant Concentration->Increased Reaction Rate Incorrect Reagent Addition Incorrect Reagent Addition Incorrect Reagent Addition->Increased Reaction Rate Accelerated Heat Generation Accelerated Heat Generation Increased Reaction Rate->Accelerated Heat Generation By-product Formation By-product Formation Increased Reaction Rate->By-product Formation Accelerated Heat Generation->Temperature Spike Temperature Spike->Increased Reaction Rate Feeds back Thermal Runaway Thermal Runaway Temperature Spike->Thermal Runaway Decomposition Decomposition Thermal Runaway->Decomposition Pressure Buildup Pressure Buildup Thermal Runaway->Pressure Buildup

Caption: The cycle of a thermal runaway in nitropyridine synthesis.

Troubleshooting Guide: Question & Answer Format

This section directly addresses specific issues you may encounter during your experiments. The causality behind each recommendation is explained to empower you with a deeper understanding of the process.

Q1: My reaction temperature is spiking uncontrollably during the addition of the nitrating mixture, even with an ice bath. What's going wrong and how can I fix it?

A1: This is a classic sign that the rate of heat generation is overwhelming your cooling capacity. Several factors could be at play:

  • Causality: The addition of the nitrating agent (e.g., a mixture of nitric and sulfuric acid) is the point of highest heat evolution. A rapid addition rate introduces a large amount of reactive species at once, leading to a surge in the reaction rate and a corresponding burst of heat that a simple ice bath cannot dissipate effectively.

  • Troubleshooting & Optimization:

    • Reduce the Addition Rate: This is the most critical parameter. Add the nitrating mixture dropwise using an addition funnel.[8] This ensures that the heat generated can be effectively removed by the cooling system.[9]

    • Improve Cooling Efficiency:

      • Ensure the reaction flask is adequately submerged in the cooling bath.

      • For larger-scale reactions, consider more robust cooling systems like a cryostat or specialized cooling coils.

      • Pre-cool the nitrating mixture to the reaction temperature before addition.[8]

    • Ensure Efficient Stirring: Vigorous stirring is essential to prevent the formation of localized "hot spots" where the temperature can spike and initiate decomposition.[7]

    • Dilute the Reactants: In some cases, particularly with highly activated substrates, using more dilute nitric acid can help moderate the reaction rate.[9]

Q2: I'm observing significant by-product formation, specifically dinitration and some dark, tarry material. How can I improve the selectivity for my desired mononitropyridine?

A2: The formation of by-products is often a direct consequence of excessive reaction temperatures and/or an overabundance of the nitrating agent.

  • Causality: Higher temperatures provide the activation energy for subsequent nitrations, leading to dinitro or even trinitro compounds.[7] The dark, tarry material is likely the result of oxidative degradation of the starting material or product, a process that is also accelerated by heat.

  • Troubleshooting & Optimization:

    • Strict Temperature Control: This is paramount for selectivity.

      • Conduct the reaction at the lowest practical temperature. For many nitrations, this is at or below 0°C.[9]

      • Carefully monitor the internal reaction temperature throughout the entire process, not just during the addition phase.[8]

    • Control Stoichiometry: Use a minimal excess of the nitrating agent. A large excess significantly increases the probability of multiple nitrations.[8]

    • Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting material and the formation of the desired product. Quench the reaction as soon as the optimal conversion is reached to prevent further reactions.[8]

Q3: I'm working with a pyridine-N-oxide, which is supposed to be more reactive. However, I'm still struggling with a violent exotherm. What's the best approach here?

A3: While pyridine-N-oxides are indeed more susceptible to electrophilic nitration, the fundamental exothermic nature of the reaction remains. In fact, the increased reactivity can sometimes exacerbate the control challenges.

  • Causality: The N-oxide functionality activates the pyridine ring towards nitration, particularly at the 4-position. This increased reactivity means the reaction can proceed more rapidly, leading to a faster rate of heat generation.

  • Troubleshooting & Optimization:

    • Low-Temperature Addition is Crucial: Even with activated substrates, the initial addition of the nitrating agent should be performed at low temperatures (e.g., 0 to 10°C) to maintain control.

    • Controlled Warming: A common and effective strategy is to perform the addition at a low temperature and then allow the reaction mixture to slowly warm to the desired reaction temperature. This allows for a more controlled initiation of the reaction.[7]

    • Consider Alternative Nitrating Agents: For some sensitive substrates, a less aggressive nitrating agent might be beneficial. For example, using potassium nitrate in sulfuric acid can sometimes offer a more controlled reaction profile.[10]

Q4: We are considering scaling up our nitropyridine synthesis. What are the key safety considerations regarding the exothermic nature of this reaction at a larger scale?

A4: Scaling up exothermic reactions introduces significant challenges due to the change in the surface-area-to-volume ratio. This makes heat dissipation much less efficient.

  • Causality: As the volume of a reactor increases, its surface area does not increase proportionally. This means that on a larger scale, it is much more difficult to remove the heat generated by the reaction, increasing the risk of a thermal runaway.

  • Key Scale-Up Considerations:

    • Reaction Calorimetry: Before any scale-up, it is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to accurately measure the heat of reaction, heat flow, and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing an adequate cooling system.

    • Continuous Flow Reactors: For large-scale production, transitioning from batch to continuous flow processing offers significant safety advantages.[6] Continuous flow reactors have a much higher surface-area-to-volume ratio, enabling superior heat transfer and precise temperature control, which inherently minimizes the risk of thermal runaways.[9][11]

    • Semi-Batch Operation: If batch processing is necessary, a semi-batch approach where one reactant is added slowly to the other is essential for controlling the exotherm.

    • Emergency Preparedness: Have a clear and tested plan for handling a thermal runaway. This may include an emergency quenching system or a pressure relief system.

Visualizing the Workflow: A Controlled Nitration Protocol

ControlledNitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Prepare Nitrating Mixture (e.g., HNO₃/H₂SO₄) C Cool Nitrating Mixture A->C B Cool Substrate Solution (e.g., 0°C) D Slow, Dropwise Addition of Nitrating Mixture B->D C->D E Maintain Low Temperature & Vigorous Stirring D->E F Monitor Reaction Progress (TLC, GC-MS) E->F G Quench Reaction (e.g., on ice) F->G Optimal Conversion H Neutralize Carefully G->H I Isolate Product H->I

Caption: A generalized workflow for controlled nitropyridine synthesis.

Frequently Asked Questions (FAQs)

Q: What are the typical temperature ranges for nitropyridine synthesis?

A: This is highly dependent on the specific substrate and nitrating agent. For the initial addition of the nitrating agent, temperatures are often kept between 0°C and 10°C. The subsequent reaction temperature can range from this low temperature up to 125-130°C for less reactive pyridines.[12] It is crucial to consult literature for the specific compound you are synthesizing.

Q: Can I use fuming nitric acid to increase the reaction rate?

A: While fuming nitric acid is a stronger nitrating agent, its use significantly increases the exotherm and the risk of runaway reactions and by-product formation. It should only be used with extreme caution and robust temperature control, typically at very low temperatures.

Q: What are the signs of a developing runaway reaction?

A: Be vigilant for:

  • A sudden, rapid increase in the internal reaction temperature that does not respond to cooling.

  • A noticeable increase in the rate of gas evolution (e.g., brown fumes of nitrogen oxides).

  • A change in the color or viscosity of the reaction mixture.

  • An increase in pressure if the reaction is being conducted in a closed system.

Q: Are there any alternatives to the standard nitric acid/sulfuric acid system?

A: Yes, other nitrating systems exist, such as nitronium tetrafluoroborate (NO₂BF₄) or using nitric acid in trifluoroacetic anhydride.[13] These may offer different reactivity profiles and are sometimes used for specific substrates, but they also have their own associated hazards and must be handled with appropriate care.

Q: How should I handle the waste from a nitropyridine synthesis?

A: The acidic waste stream should be quenched carefully by slowly adding it to a large amount of ice and then neutralizing it with a base (e.g., sodium carbonate or sodium hydroxide) while cooling.[12] Be aware that this neutralization process is also exothermic. All waste should be disposed of in accordance with your institution's safety guidelines.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Nitrating Agent Addition Temperature 0 - 10 °CMinimizes initial exotherm, allows for better control.
Reaction Temperature Substrate Dependent (can be up to 130°C)Balances reaction rate with selectivity and safety.[12]
Nitrating Agent Stoichiometry 1.05 - 1.5 equivalentsMinimizes polynitration and unreacted starting material.[8]
Stirring Speed Vigorous (vortex formation)Ensures homogenous temperature and reactant distribution.[7]

Experimental Protocol: Synthesis of 4-Nitropyridine-N-Oxide

This protocol is provided as an example and should be adapted and risk-assessed for your specific laboratory conditions.

1. Preparation of the Nitrating Acid:

  • In a flask equipped with a magnetic stir bar, add 12 mL of fuming nitric acid.[12]

  • Cool the flask in an ice bath.

  • Slowly and in portions, add 30 mL of concentrated sulfuric acid while stirring.[12]

  • Allow the mixture to come to room temperature (20°C).[12]

2. Reaction Setup:

  • In a three-neck flask equipped with a magnetic stir bar, internal thermometer, reflux condenser, and an addition funnel, place 9.51 g of pyridine-N-oxide.[12]

  • Connect the top of the reflux condenser to a gas outlet or scrubber to safely vent any nitrous fumes that may form.[12]

3. Reaction Procedure:

  • Heat the pyridine-N-oxide to 60°C.[12]

  • Transfer the prepared nitrating acid to the addition funnel.

  • Add the nitrating acid dropwise to the stirred pyridine-N-oxide over approximately 30 minutes. The internal temperature may initially drop.[12]

  • After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[8][12]

4. Work-up:

  • Cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto approximately 150 g of crushed ice in a large beaker.[8][12]

  • Slowly and with stirring, add a saturated solution of sodium carbonate until the pH of the mixture is between 7 and 8. This will be accompanied by significant foaming.[8][12]

  • A yellow solid will precipitate. Collect the solid by vacuum filtration.[8][12]

  • To separate the product from inorganic salts, wash the solid with acetone. The 4-nitropyridine-N-oxide is soluble in acetone.[12]

  • Evaporate the acetone from the filtrate to obtain the crude product.

  • The product can be further purified by recrystallization from acetone.[8][12]

References

  • Controlling temperature of nitration reactions.
  • Managing reaction temperature to control isomer formation in nitr
  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • 2-AMINO-5-NITROPYRIDINE SDS, 67476-67-9 Safety D
  • NITR
  • Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Unknown Source.
  • 2-Chloro-5-nitropyridine synthesis. ChemicalBook.
  • Method for preparing 2-chloro-5-nitropyridine.
  • Impact of temperature control on the selectivity of nitr
  • Runaway reaction hazards in processing organic nitrocompounds. IChemE.
  • 4-Nitropyridine N-oxide. Santa Cruz Biotechnology.
  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • 4 nitropyridine N-Oxide. Reddit.
  • Nitration: An Overview of Recent Developments and Processes. American Chemical Society.
  • Technical Support Center: Pyridine Synthesis - Preventing Over-Nitr
  • Emergency Runaway Reaction - What Precedes?
  • Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
  • Preparation method of 2-chloro-5-nitropyridine.
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine
  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.
  • Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Unknown Source.
  • Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
  • 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure.
  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Methods and reaction mixtures for controlling exothermic reactions.
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. PDF Free Download.
  • Nitropyridines, Their Synthesis and Reactions.
  • Pyridine. National Institute of Standards and Technology.
  • Heats of combustion and formation of pyridine and hippuric acid. OSTI.GOV.
  • Process for preparation of nitropyridine derivatives.
  • Preparation of nitropyridines by nitration of pyridines with nitric acid. RSC Publishing.

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Technical Support Center: Solvent Optimization for 2-Hydrazinyl-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the specific reactivity profile of 2-Hydrazinyl-5-methyl-3-nitropyridine . This substrate presents a unique "push-pull" electronic system (electron-withdrawing nitro group vs. electron-donating methyl group) that makes solvent selection the critical determinant of reaction success.[1][2]

Role: Senior Application Scientist Subject: Troubleshooting Reactivity, Solubility, and Regioselectivity Reference ID: TS-HMNP-2024[1][2]

Executive Summary: The "Push-Pull" Solvent Paradox[1][2]

Researchers often underestimate the 3-nitro group's influence on the hydrazine moiety.[1][2] Unlike simple pyridyl hydrazines, the 3-nitro group creates an intramolecular hydrogen bond with the hydrazine hydrogen.

  • The Problem: In non-polar solvents, this H-bond "locks" the hydrazine, reducing nucleophilicity.

  • The Solution: You must use solvents capable of disrupting this H-bond (high dielectric constant) without triggering thermal decomposition or unwanted rearrangements.[2]

Quick Reference: Solvent Compatibility Matrix
Solvent ClassExamplesSolubilityReactivity ProfileRisk Factor
Protic Polar Methanol, EthanolModerateStabilizing. Favors hydrazone formation.[1][2] Promotes Dimroth Rearrangement at high temp.Low (unless rearrangement is unwanted).
Aprotic Polar DMSO, DMF, DMAcHighAggressive. Breaks intramolecular H-bonds.[1][2] Enhances nucleophilicity (Alpha-effect).[1][2][3][4]High (Thermal runaway/Tarring).[1][2]
Chlorinated DCM, ChloroformLowInert. Poor solubility leads to heterogeneous reactions and slow kinetics.[2]Low (but inefficient).[1][2]
Ethereal THF, DioxaneLow-ModModerate. Good for low-temp lithiation or mild acylations.[1][2]Medium (Peroxide risks).[1][2]

Mechanism & Visualization

To troubleshoot low yields, you must visualize the competition between Nucleophilic Attack and Isomerization (Dimroth Rearrangement) .

Diagram 1: Solvent-Dependent Reaction Pathways

This diagram illustrates how solvent choice dictates whether you obtain the kinetic triazolo[4,3-a] product or the thermodynamic [1,5-a] product.[1]

ReactionPathway cluster_solvation Solvent Effect Start Substrate: 2-Hydrazinyl-5-methyl- 3-nitropyridine Inter Intermediate: Hydrazone/Amidine Start->Inter Solvent: DMSO/DMF (Naked Nucleophile) Kinetic Kinetic Product: [1,2,4]Triazolo[4,3-a] Inter->Kinetic Mild Dehydration (POCl3/DCM or T3P) Thermo Thermodynamic Product: [1,2,4]Triazolo[1,5-a] Inter->Thermo High Temp/Protic (Direct Route) Kinetic->Thermo Dimroth Rearrangement (Refluxing Acid/Base/EtOH) Intramolecular H-Bond Intramolecular H-Bond Broken by DMSO Broken by DMSO Intramolecular H-Bond->Broken by DMSO Stabilized by Toluene Stabilized by Toluene Intramolecular H-Bond->Stabilized by Toluene

Caption: Figure 1. Reaction divergence driven by solvent polarity and temperature.[1][2] The red dashed line represents the Dimroth Rearrangement, often triggered by protic solvents under reflux.

Troubleshooting Guides (FAQ)

Module A: Solubility Issues

Q: "My starting material won't dissolve in DCM or Toluene. Can I heat it?" A: Do not heat to reflux in non-polar solvents to force solubility. The 3-nitro group makes the lattice energy high. Heating undissolved hydrazine derivatives often leads to "gummy" amorphous solids due to partial oxidation.[1][2]

  • Correct Action: Use a co-solvent system.[1][2] Dissolve the substrate in a minimum amount of DMSO or DMF (1-2 mL per gram), then dilute with your primary solvent (DCM/THF). The small amount of DMSO disrupts the intermolecular H-bonding network.[2]

Module B: Reactivity & Yields

Q: "I am trying to make the hydrazone (Schiff base) with an aldehyde, but the reaction is stuck at 50% conversion." A: This is likely due to water accumulation in a reversible equilibrium.

  • The Mechanism: The electron-withdrawing nitro group reduces the nucleophilicity of the terminal nitrogen (

    
    ).
    
  • The Fix:

    • Switch solvent to Ethanol (Abs.) .[1][2]

    • Add a catalytic amount of Acetic Acid (5 mol%).[1][2] This protonates the aldehyde oxygen, making it more electrophilic to match the deactivated hydrazine.

    • Critical: If using Ethanol, the product often precipitates. If it doesn't, the equilibrium is unfavorable. Switch to Toluene with a Dean-Stark trap to physically remove water, driving the equilibrium forward.[1][2]

Module C: The Dimroth Trap (Regioselectivity)

Q: "I attempted to cyclize the hydrazine to the triazolopyridine using orthoesters, but NMR suggests I have the wrong isomer." A: You likely triggered the Dimroth Rearrangement . The 3-nitro group is highly electron-withdrawing, which destabilizes the pyridine ring electron density.[1][2] This makes the C-N bond labile, facilitating ring opening and rearrangement from the [4,3-a] isomer (kinetic) to the [1,5-a] isomer (thermodynamic).

  • Diagnostic:

    • [4,3-a] Isomer: The bridgehead proton (C3-H) typically appears downfield (>9.0 ppm) but is sensitive to the nitro group's anisotropy.[2]

    • [1,5-a] Isomer: More stable, higher melting point.[2]

  • Solvent Control:

    • To avoid rearrangement: Use neutral, aprotic conditions (e.g., DCM with oxidative cyclization using Iodobenzene diacetate). Avoid refluxing acetic acid.[1][2]

    • To promote rearrangement: Reflux in Acetic Acid or Butanol .[1][2]

Validated Experimental Protocols

Protocol 1: Controlled Synthesis of [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Control)

Target: Preventing Dimroth Rearrangement

Reagents:

  • Substrate: this compound (1.0 eq)[1][2]

  • Aldehyde/Orthoester (1.1 eq)

  • Oxidant: Iodobenzene Diacetate (PIDA) (1.1 eq) - If starting from hydrazone[1][2]

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Dissolution: Suspend the hydrazine substrate in DCM (10 mL/mmol). If it does not dissolve, add HFIP (Hexafluoroisopropanol) (10% v/v) as a solubilizer. Note: HFIP is excellent for stabilizing radical cations without being nucleophilic.

  • Cyclization: Add the aldehyde and stir for 1 hour to form the hydrazone (monitor by TLC).

  • Oxidation: Cool to 0°C. Add PIDA portion-wise.

    • Why? Oxidative cyclization proceeds at low temperature, kinetically trapping the [4,3-a] isomer before the thermal energy required for rearrangement is available.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.[1][2][5]

  • Purification: Flash chromatography (EtOAc/Hexane). Avoid recrystallization from hot ethanol, as this can induce rearrangement.

Protocol 2: High-Throughput Solubility Screen

Use this table to determine the "Green" solvent replacement for DMF.

SolventDielectric Constant (

)
Solubility (mg/mL)Recommendation
Water 80< 0.1Non-solvent.[1][2] Use for precipitation.[1][2]
Ethanol 245 - 10Good for crystallization, poor for reaction.[1][2]
Acetonitrile 3715 - 20Best Balance. Good compromise for reactivity/workup.[1][2]
DMSO 47> 100Use only when necessary (difficult removal).[2]
2-MeTHF 72 - 5Green alternative to THF.[1][2] Low solubility.

References

  • Synthesis and Reactivity of Triazolopyridines

    • Potikha, L. M., et al. "Regioselectivity in the reaction of 2-hydrazinopyridines with 1,3-diketones." Chemistry of Heterocyclic Compounds, 2018.
    • Note: Establishes the baseline for regioselectivity in pyridine-fused systems.
  • The Dimroth Rearrangement Mechanism

    • El-Reedy, A. M., et al. "Dimroth rearrangement: A versatile tool for the synthesis of fused heterocycles." Arkivoc, 2021.[2]

    • Note: Details the thermodynamic driving force provided by electron-withdrawing groups (like the 3-nitro group).[1][2]

  • Nucleophilicity and Solvent Effects (Alpha-Effect)

    • Mayr, H., et al. "Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities."[4] Journal of the American Chemical Society, 2012.

    • Note: Provides the kinetic data justifying the use of DMSO to enhance hydrazine reactivity.
  • Compound Data & Safety

    • PubChem CID 25307170 (this compound).[1][2]

    • Note: Source for physical property data and safety warnings regarding nitro-compound decomposition.[1][2]

Sources

Technical Support Center: 2-Hydrazinyl-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Hydrazinyl-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, understand the underlying chemistry of its decomposition, and ensure the integrity and safety of your research.

Introduction to the Reactivity and Stability of this compound

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in pharmaceutical and agrochemical synthesis.[1] Its utility stems from the reactive hydrazinyl group, which can undergo a variety of condensation and substitution reactions, and the electron-withdrawing nitro group on the pyridine ring, which influences the molecule's electronic properties and reactivity.[2]

However, the combination of a hydrazinyl moiety and a nitroaromatic system also introduces potential stability concerns. Both functional groups can be susceptible to thermal and photochemical degradation, and their interaction can lead to complex decomposition pathways. This guide will delve into these pathways, offering troubleshooting advice and experimental protocols to characterize the stability of this compound under various conditions.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound has developed a darker color upon storage. Is it still usable?

A1: The development of a darker color (e.g., from yellow to orange or brown) is a common indicator of degradation in nitroaromatic and hydrazinyl compounds. This can be caused by slow thermal decomposition or exposure to light. While a slight color change may not significantly impact the purity for some applications, it is crucial to re-analyze the sample to determine its integrity.

  • Recommended Action: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining parent compound and identify any major degradation products. For critical applications such as GMP synthesis, it is advisable to use a fresh, pure sample.

Q2: I am observing an unexpected side product in my reaction involving this compound. What could be the cause?

A2: Unexpected side products can arise from several sources:

  • Reaction with Solvents: Hydrazine and its derivatives can sometimes react with certain solvents, especially ketones like acetone, to form hydrazones.[3] Ensure your solvent is inert under the reaction conditions.

  • Decomposition under Reaction Conditions: If your reaction is heated, you may be observing thermal decomposition products. Similarly, if the reaction is exposed to ambient light for extended periods, photochemical degradation could be occurring.

  • Air Oxidation: Hydrazines can be susceptible to oxidation by atmospheric oxygen, which can be accelerated by the presence of metal ions.[4] Running reactions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes, due to the presence of both a hydrazine and a nitro group, this compound should be handled with care.[5]

  • Thermal Stability: Nitroaromatic compounds can be energetic and may decompose exothermically at elevated temperatures.[6] Avoid excessive heating and consider performing a thermal analysis (e.g., DSC/TGA) to understand its thermal stability before scaling up reactions.

  • Toxicity: Hydrazine and its derivatives are known to be toxic.[7] Handle the compound in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • Storage: Store the compound in a cool, dark, and dry place, away from heat, light, and incompatible materials such as strong oxidizing agents.[9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low reaction yield Decomposition of the starting material.- Re-verify the purity of your this compound using HPLC or NMR. - Run the reaction at a lower temperature to minimize thermal degradation. - Protect the reaction from light by wrapping the flask in aluminum foil. - Degas your solvent and run the reaction under an inert atmosphere.
Formation of a precipitate during storage in solution - Photodegradation leading to insoluble byproducts. - Limited solubility at lower temperatures.- Store solutions in amber vials or in the dark. - Determine the solubility of the compound in your chosen solvent at the storage temperature. - If a precipitate forms, gently warm the solution and sonicate to redissolve before use, and re-verify the concentration.
Inconsistent analytical results (e.g., varying HPLC peak areas) - Instability of the compound in the analytical mobile phase. - On-column degradation. - Instability in the autosampler.[10]- Assess the stability of the compound in your mobile phase over the course of the analysis. - Use a shorter analysis time or a lower column temperature if possible. - Keep the autosampler cool to prevent degradation of samples waiting for injection.[11]

Proposed Decomposition Pathways

Thermal Decomposition

The thermal decomposition of this compound is likely to be complex, involving reactions of both the hydrazinyl and nitro groups.

  • Initial Steps: At lower temperatures, the decomposition may be initiated by the homolytic cleavage of the N-N bond in the hydrazinyl group, or C-NO2 bond fission. The thermal decomposition of hydrazine itself often yields ammonia (NH3) at lower temperatures.[12][13]

  • Secondary Reactions: The initial radical species can then participate in a cascade of secondary reactions, including hydrogen abstraction, cyclization, and fragmentation of the pyridine ring. The nitro group can also be involved in redox reactions with the hydrazinyl moiety or its decomposition products.

Thermal_Decomposition_Pathway A This compound B Initial Radicals (e.g., pyridyl radical, •NH2) A->B Heat (Δ) F N2, H2 (at higher temps) A->F High Temp Decomposition C Ammonia (NH3) B->C Hydrogen Abstraction D Ring-Opened Fragments B->D Fragmentation E Polymeric Material D->E Polymerization Photochemical_Decomposition_Workflow cluster_initiation Initiation cluster_propagation Propagation A This compound B Excited State* A->B hν (UV light) C Reactive Species (•OH, •NO2) B->C In aqueous media D Hydroxylated Byproducts C->D Hydroxylation E Further Nitrated Byproducts C->E Nitration F Ring-Opened Products C->F Ring Opening

Caption: Proposed photochemical decomposition of this compound.

Experimental Protocols

To assist in your research, we provide the following protocols for assessing the stability of this compound.

Protocol 1: Thermal Stability Assessment using HPLC

Objective: To determine the rate of thermal degradation of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., acetonitrile, methanol)

  • Heating block or water bath with temperature control

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Dispense equal aliquots of the stock solution into several autosampler vials.

  • Place the vials in a heating block set to the desired temperature (e.g., 60 °C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the heating block and immediately cool it to room temperature.

  • Analyze the sample by HPLC. Use a suitable C18 column and a mobile phase that provides good separation of the parent compound from any degradation products. Monitor at a wavelength where the parent compound has strong absorbance.

  • Plot the peak area of the parent compound against time to determine the degradation kinetics.

Protocol 2: Photostability Assessment

Objective: To evaluate the degradation of this compound upon exposure to light.

Materials:

  • Same as Protocol 1

  • A photostability chamber or a controlled light source (e.g., a UV lamp with a specific wavelength).

Procedure:

  • Prepare a stock solution as in Protocol 1.

  • Dispense aliquots into two sets of autosampler vials.

  • Wrap one set of vials completely in aluminum foil to serve as the dark control.

  • Place both sets of vials in the photostability chamber or at a fixed distance from the light source.

  • At specified time points, remove one vial from the exposed set and one from the dark control set.

  • Analyze the samples by HPLC as described in Protocol 1.

  • Compare the degradation in the light-exposed samples to the dark controls to determine the extent of photochemical decomposition.

Protocol 3: Identification of Decomposition Products by LC-MS

Objective: To identify the major degradation products of this compound.

Materials:

  • A degraded sample of this compound (from thermal or photostability studies).

  • LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer).

Procedure:

  • Inject the degraded sample into the LC-MS system.

  • Use a chromatographic method similar to that developed for the HPLC analysis.

  • Acquire mass spectra for the peaks corresponding to the degradation products.

  • Based on the mass-to-charge ratio (m/z) of the molecular ions and their fragmentation patterns, propose structures for the degradation products. This information can help to confirm the proposed decomposition pathways.

References

  • National Aeronautics and Space Administration. (n.d.). THERMAL DECOMPOSITION OF HYDRAZINE. NASA Technical Reports Server. Retrieved from [Link]

  • Jaramillo-Botero, A., et al. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. The Journal of Physical Chemistry A, 113(31), 8854–8869.
  • Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.
  • Yi, J., et al. (2022). Elaboration, Characterization and Thermal Decomposition Kinetics of New Nanoenergetic Composite Based on Hydrazine 3-Nitro-1,2,4-triazol-5-one and Nanostructured Cellulose Nitrate.
  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrazine decomposition mechanism. Retrieved from [Link]

  • Vione, D. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. Molecules, 26(9), 2533.
  • Cobice, D. F., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The reaction kinetics and mechanism of catalytic decomposition of hydrazine nitrate on Ru/C catalyst in nitric acid solutions. Retrieved from [Link]

  • Defense Technical Information Center. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical Study of the Primary Processes in the Thermal Decomposition of Hydrazinium Nitroformate. Retrieved from [Link]

  • PubMed. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydrazinyl-5-Methylpyridine. PubChem. Retrieved from [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mechanistic study of hydrazine decomposition on Ir(111). Retrieved from [Link]

  • Reddit. (n.d.). Troubleshooting of hydrazine carbamate synthesis. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Expected and unexpected products of reactions of 2-hydrazinylbenzothiazole with 3-nitrobenzenesulfonyl chloride in different solvents. Retrieved from [Link]

  • MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies and Methods for the Synthesis of 2‐Pyrazolines: Recent Developments (2012–2022). Retrieved from [Link]

  • Semantic Scholar. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Retrieved from [Link]

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist’s Guide: Comparing 2-Hydrazinyl-5-methyl-3-nitropyridine with Traditional Hydrazine Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a derivatizing or synthetic reagent is a critical decision that influences reaction efficiency, product stability, and analytical sensitivity. Hydrazine reagents are a cornerstone in the chemist's toolkit, indispensable for the synthesis of heterocyclic compounds and the derivatization of carbonyls for analytical detection. While reagents like hydrazine hydrate and phenylhydrazine are workhorses in the lab, specialized reagents often provide significant advantages in specific contexts.

This guide provides an in-depth comparison of 2-Hydrazinyl-5-methyl-3-nitropyridine with other common hydrazine reagents. We will move beyond a simple listing of properties to explore the causality behind their performance, grounded in chemical principles and supported by experimental frameworks. Our objective is to equip you with the expert insights needed to select the optimal reagent for your application.

The Reagents Under Review: Structures and Core Functions

The reactivity of a hydrazine reagent is fundamentally dictated by the electronic nature of the group attached to the hydrazine moiety. This substituent modulates the nucleophilicity of the terminal nitrogen atom and determines the properties of the resulting hydrazone derivative. Let's introduce our key players.

Reagent_Structures cluster_0 This compound cluster_1 Hydrazine Hydrate cluster_2 Phenylhydrazine cluster_3 2,4-Dinitrophenylhydrazine (DNPH) node_HMNP node_HH node_PH node_DNPH

Caption: Chemical structures of the compared hydrazine reagents.

  • This compound: A specialized heterocyclic hydrazine. Its reactivity is modulated by the electron-withdrawing nitro group and the electron-donating methyl group on the pyridine ring. It is often used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2]

  • Hydrazine Hydrate: The simplest hydrazine, typically used as a strong reducing agent (e.g., in Wolff-Kishner reductions) and as a highly reactive nucleophile for synthesizing heterocycles.[3][4] It is often handled as a solution in water.[5]

  • Phenylhydrazine: The first synthetic hydrazine derivative, famously used by Emil Fischer to form osazones for sugar characterization.[6] It is a key reagent in the Fischer indole synthesis, a fundamental method for creating indole rings found in many pharmaceuticals.[7][8]

  • 2,4-Dinitrophenylhydrazine (DNPH): The gold standard for the analytical determination of aldehydes and ketones.[9] It reacts with carbonyls to form brightly colored, crystalline hydrazones that are readily analyzed by HPLC with UV detection.[10][11]

Head-to-Head Comparison: A Framework for Evaluation

The choice of reagent hinges on a balance of reactivity, stability, handling safety, and the desired properties of the final product. The table below summarizes these key parameters, providing a foundation for our deeper analysis.

Parameter This compound Hydrazine Hydrate Phenylhydrazine 2,4-Dinitrophenylhydrazine (DNPH)
Reactivity (Nucleophilicity) Moderate; reduced by nitro groupVery HighHighLow; significantly reduced by two nitro groups
Primary Applications Pharmaceutical/agrochemical building block[2]Strong reducing agent, heterocycle synthesis[4][12]Fischer indole synthesis, carbonyl identification[6][7]Analytical derivatization of carbonyls[9][11]
Resulting Hydrazone Often colored, crystalline, stableGenerally colorless, can be unstableCrystalline, used for melting point IDIntensely colored (yellow/orange/red), crystalline
Analytical Utility Good potential chromophore due to nitro-aromatic systemPoor; lacks a chromophoreModerate UV absorbanceExcellent; strong chromophore for HPLC-UV
Stability of Reagent Good; solid at room temperature[13][14]Decomposes with heat/catalysts[15]; aqueous solutions are more stable[16]Oxidizes in air, turning dark[6]Generally stable solid
Handling & Safety Handle with care as with all nitrogen-containing compounds[13][14]Highly toxic and dangerously unstable in anhydrous form[4]Toxic, corrosive, potential carcinogen[8]Can be explosive when dry; handled wetted
The Causality Behind Reactivity: An Electronic Perspective

The differing performance of these reagents is a direct consequence of their electronic structures. The nucleophilic attack by the terminal -NH2 group on a carbonyl carbon is the rate-determining step in hydrazone formation. The availability of the lone pair on this nitrogen is paramount.

Electronic_Effects HMNP This compound Reactivity Nucleophilic Reactivity HMNP->Reactivity Nitro group strongly withdraws electron density, reducing nucleophilicity. Methyl group offers slight donation. PH Phenylhydrazine PH->Reactivity Phenyl ring is weakly alectron-withdrawing via induction, slightly reducing nucleophilicity vs. Hydrazine. DNPH DNPH DNPH->Reactivity Two nitro groups provide powerful electron withdrawal, severely reducing nucleophilicity. Often requires acid catalysis. HH Hydrazine Hydrate HH->Reactivity Baseline - Highest nucleophilicity due to lack of electron- withdrawing groups.

Caption: Influence of substituents on the nucleophilicity of the hydrazine group.

As a Senior Application Scientist, this is the core logic I apply:

  • Hydrazine Hydrate is the baseline with the highest nucleophilicity, making it exceptionally reactive but also less selective and harder to handle.[4]

  • Phenylhydrazine's phenyl group is mildly electron-withdrawing, slightly tempering the reactivity compared to hydrazine hydrate.[8]

  • This compound presents a more complex case. The nitro group is a powerful electron-withdrawing group, which deactivates the hydrazine moiety, making it less nucleophilic than phenylhydrazine.[14] This results in slower reaction kinetics. However, the resulting hydrazone benefits from this conjugation, often exhibiting enhanced stability and color.[17][18]

  • DNPH is the extreme example. Two potent nitro groups make it the least reactive hydrazine, often necessitating acid catalysis to promote the reaction with carbonyls.[9] This sluggishness is accepted because the analytical payoff—a brilliantly colored, easily detectable derivative—is so high.

Experimental Design: A Protocol for Comparative Analysis of Hydrazone Formation

To provide a self-validating system for comparison, we can design a straightforward experiment to derivatize a model carbonyl compound, such as benzaldehyde. This allows for a direct comparison of reaction time, yield, and the physical properties of the resulting hydrazones.

Experimental Workflow

Workflow start Select Carbonyl (e.g., Benzaldehyde) reagents Prepare Equimolar Solutions of Hydrazine Reagents in Ethanol start->reagents reaction Combine Carbonyl and Hydrazine Reagent. Stir at Room Temperature. (Note: DNPH may require catalytic acid) reagents->reaction monitor Monitor Reaction Progress (via Thin-Layer Chromatography) reaction->monitor isolate Isolate Product (via filtration or extraction) monitor->isolate Upon completion analyze Analyze Product: - Yield (%) - Melting Point - Color & Crystallinity - Spectroscopic Analysis (UV-Vis, NMR) isolate->analyze end Comparative Data Analysis analyze->end

Caption: A standardized workflow for comparing hydrazine reagent performance.

Step-by-Step Generalized Protocol

Objective: To synthesize and compare the hydrazone derivatives of benzaldehyde using four different hydrazine reagents.

Materials:

  • Benzaldehyde

  • This compound

  • Hydrazine hydrate (e.g., 64% solution in water)

  • Phenylhydrazine

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Ethanol (or Methanol)

  • Glacial Acetic Acid (for DNPH reaction)

  • Standard laboratory glassware, TLC plates, stirring equipment

Procedure:

  • Reagent Preparation: Prepare four separate reaction flasks. In each, dissolve 1.0 mmol of the respective hydrazine reagent in 10 mL of ethanol. For the DNPH solution, add 2-3 drops of glacial acetic acid to act as a catalyst.

  • Reaction Initiation: To each flask, add 1.0 mmol of benzaldehyde dropwise while stirring at room temperature.

  • Reaction Monitoring:

    • The causality behind this step is to track consumption of the starting material. Spot the reaction mixture on a TLC plate at regular intervals (e.g., 0, 15, 30, 60 minutes).

    • Expected Observation: The reaction with hydrazine hydrate will likely be the fastest, followed by phenylhydrazine. The this compound reaction will be slower, and the DNPH reaction will be the slowest.[19] The formation of a precipitate is a strong indicator of product formation, especially for the aromatic hydrazines.

  • Product Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the solid hydrazone product by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

    • Dry the product thoroughly.

  • Analysis & Characterization:

    • Determine the yield of the dried product.

    • Observe and record the color and crystalline nature of each hydrazone.

    • Measure the melting point of each product. Crystalline derivatives from aldehydes and ketones typically have sharp, characteristic melting points.[20]

    • (Optional) Prepare dilute solutions of each product in a suitable solvent (e.g., ethanol or acetonitrile) and measure their UV-Vis spectra to compare their molar absorptivity and λ_max.[17]

Field-Proven Insights & Application-Specific Recommendations

The true value of a reagent is revealed in its application. Based on the principles and experimental framework above, here are my recommendations for selecting the right tool for the job.

  • For High-Yield, Rapid Synthesis (e.g., APIs): When the goal is to form a heterocyclic ring or a simple hydrazide intermediate and raw reactivity is needed, Hydrazine Hydrate is often the most cost-effective choice.[3][21] Its high reactivity drives reactions to completion, but be prepared for rigorous safety protocols and potential side reactions if other sensitive functional groups are present.[4][16]

  • For Classic Synthetic Transformations (e.g., Indoles): Phenylhydrazine is irreplaceable for the Fischer indole synthesis.[6] Its balance of reactivity and stability, along with decades of literature precedence, makes it a reliable and well-understood reagent for this and other specific named reactions.[7][22]

  • For Sensitive Analytical Detection (e.g., Metabolomics, Environmental): For quantifying low levels of carbonyl compounds, DNPH remains the reagent of choice.[9][10] Its reaction produces a derivative with a high molar extinction coefficient, making it ideal for HPLC-UV analysis.[11] Its low reactivity can also be an advantage, preventing unwanted side reactions in complex biological or environmental samples.[23]

  • For Stable, Chromophoric Intermediates (e.g., Drug Discovery): This is the niche where This compound excels. The resulting hydrazone is often a highly stable, crystalline solid due to the rigid, conjugated aromatic system. This is a significant advantage in multi-step synthesis where a robust intermediate is required. The nitro group provides a chromophore, allowing for easy reaction tracking by TLC or purification by column chromatography.[24] While not as reactive as hydrazine hydrate or phenylhydrazine, its predictability and the desirable properties of its derivatives make it a valuable tool for creating complex molecular scaffolds.[25][26]

Conclusion

There is no single "best" hydrazine reagent; there is only the best reagent for a specific scientific objective. While hydrazine hydrate offers brute-force reactivity and phenylhydrazine provides a gateway to classic syntheses, This compound occupies a strategic position as a specialized building block. Its moderated reactivity, stemming from the electron-withdrawing nitro group, leads to the formation of exceptionally stable and often chromophoric hydrazone intermediates. This makes it an invaluable asset in the fields of drug discovery and fine chemical synthesis, where the stability and character of an intermediate are as important as the yield of the final product. Understanding the fundamental electronic principles that govern these reagents empowers researchers to make informed decisions, accelerating discovery and innovation.

References

  • This compound, min 98%, 1 gram. Google Shopping.
  • CAS 6343-98-2: 2-hydrazino-5-nitropyridine. CymitQuimica.
  • CAS 15367-16-5: 2-HYDRAZINO-3-NITROPYRIDINE. CymitQuimica.
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  • Common Applications and Maintenance of Hydrazine Hydr
  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PubMed Central (PMC).
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  • Hydrazine. Wikipedia.
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  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing.
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  • Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. MDPI.
  • What Is Phenylhydrazine (PHY) and Why It's Important in Organic Synthesis. Grauer & Weil (India) Ltd.
  • Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Al-Mustansiriyah Journal of Science.
  • Phenylhydrazine. Wikipedia.
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  • Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PubMed Central (PMC).
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  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PubMed Central (PMC).
  • Hydrazine reagents as derivatizing agents in environmental analysis - A critical review.
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Comparative Guide: Alternative Reagents to 2-Hydrazinyl-5-methyl-3-nitropyridine for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydrazinyl-5-methyl-3-nitropyridine is a critical intermediate for synthesizing fused aza-heterocycles, particularly [1,2,4]triazolo[4,3-a]pyridines and pyrazolo[3,4-b]pyridines . These scaffolds are privileged structures in kinase inhibitors (e.g., c-Met, VEGFR-2) and antimicrobial agents.

However, the use of this reagent presents significant challenges:

  • Safety: Hydrazines are genotoxic and carcinogenic.

  • Stability: The coexistence of a hydrazine moiety (reducing) and a nitro group (oxidizing) on the same core creates a high-energy, potentially explosive motif.

  • Process Efficiency: Isolation of the hydrazine intermediate often requires harsh workups and results in variable yields due to oxidative degradation.

This guide compares the standard hydrazine-mediated route with three superior alternatives: In-Situ Hydrazone Formation , Oxidative Cyclization of 2-Aminopyridines , and Direct Pd-Catalyzed Coupling .

Part 1: Technical Analysis & Decision Matrix

The Standard: this compound
  • Mechanism: Nucleophilic aromatic substitution (

    
    ) of 2-chloro-5-methyl-3-nitropyridine with hydrazine hydrate, followed by condensation with an electrophile (aldehyde/acid) and cyclization.
    
  • Limitations: High toxicity; energetic decomposition risk; poor atom economy due to hydrazine excess.

Alternative A: In-Situ Hydrazone Formation (One-Pot)

Instead of isolating the hazardous hydrazine, 2-chloro-5-methyl-3-nitropyridine is reacted with an acid hydrazide directly or hydrazine is generated and reacted in situ.

  • Pros: Avoids isolation of the unstable intermediate; reduces exposure.

  • Cons: Requires careful control of stoichiometry to prevent bis-alkylation.

Alternative B: Oxidative Cyclization of 2-Aminopyridines

A hydrazine-free route. 2-Amino-5-methyl-3-nitropyridine reacts with aldehydes or nitriles in the presence of an oxidant (e.g., Iodobenzene diacetate (PIDA), Cu(II), or electrochemical oxidation).

  • Pros: Eliminates hydrazine entirely; greener profile; high regioselectivity.

  • Cons: Oxidants can be expensive; nitro group electron-withdrawal can reduce amine nucleophilicity, requiring stronger activation.

Alternative C: Pd-Catalyzed Cross-Coupling

Direct coupling of 2-chloro-5-methyl-3-nitropyridine with protected hydrazides or amidrazones using Buchwald-Hartwig conditions.

  • Pros: Excellent for sterically hindered substrates; high functional group tolerance.

  • Cons: High cost (Pd catalysts); requires inert atmosphere.

Comparative Performance Matrix
FeatureStandard Reagent (Isolated Hydrazine)Alt A: In-Situ HydrazoneAlt B: Oxidative Cyclization (Amine)Alt C: Pd-Catalyzed Coupling
Safety Profile 🔴 High Risk (Toxicity + Energetic)🟡 Moderate (Reduced Exposure)🟢 Excellent (No Hydrazine)🟢 Good (Standard Chemical Hazards)
Step Count 2-3 Steps (Isolation required)1 Step (Telescoped)1 Step (Direct Cyclization)1-2 Steps
Yield (Typical) 60-75%70-85%55-80% (Substrate dependent)80-95%
Atom Economy Poor (Excess hydrazine waste)ModerateHighModerate (Ligand/Base waste)
Cost Low (Reagents) / High (Safety)LowMedium (Oxidant cost)High (Catalyst cost)
Scalability Difficult (Exotherm management)GoodExcellentGood

Part 2: Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways to the target Triazolopyridine scaffold.

ReactionPathways Start 2-Chloro-5-methyl- 3-nitropyridine Inter_Hydrazinyl 2-Hydrazinyl-5-methyl- 3-nitropyridine (High Energy/Toxic) Start->Inter_Hydrazinyl SnAr (Standard) Triazolo Target: Triazolo[4,3-a]pyridine Start->Triazolo Alt C: Pd-Cat Cross-Coupling Start->Triazolo Alt A: In-Situ One-Pot Hydrazine Hydrazine Hydrate Inter_Hydrazinyl->Triazolo Cyclization (R-CHO/Oxidant) AcidHydrazide Acid Hydrazide (R-CONHNH2) AmineStart 2-Amino-5-methyl- 3-nitropyridine AmineStart->Triazolo Alt B: Oxidative Cyclization Aldehyde Aldehyde + Oxidant (e.g., PhI(OAc)2)

Caption: Divergent synthetic strategies for accessing the triazolopyridine core. Red indicates the hazardous standard intermediate; Green indicates the preferred oxidative route.

Part 3: Detailed Experimental Protocols

Protocol 1: The "Greener" Alternative (Oxidative Cyclization)

Objective: Synthesis of 8-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine without hydrazine. Reagents: 2-Amino-5-methyl-3-nitropyridine, Benzaldehyde, Iodobenzene diacetate (PIDA), Dichloromethane (DCM).

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-amino-5-methyl-3-nitropyridine (1.0 mmol) and benzaldehyde (1.1 mmol) in DCM (10 mL).

  • Oxidation: Add Iodobenzene diacetate (PIDA) (1.2 mmol) portion-wise at room temperature over 10 minutes. Note: The reaction is exothermic; ensure cooling if scaling up.

  • Monitoring: Stir at ambient temperature for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The formation of the triazole ring is indicated by the disappearance of the fluorescent amine spot.

  • Workup: Quench with saturated aqueous

    
     (10 mL) to remove excess oxidant. Extract with DCM (3 x 15 mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).
    
  • Validation:

    
     NMR should show the disappearance of the 
    
    
    
    broad singlet and the appearance of the triazole ring proton (typically deshielded, >9.0 ppm).
Protocol 2: The "One-Pot" Direct Coupling (Modified Standard)

Objective: Synthesis via in-situ hydrazone generation (avoiding isolation). Reagents: 2-Chloro-5-methyl-3-nitropyridine, Benzhydrazide, Isopropanol (IPA), DIPEA.

  • Setup: Charge a pressure tube with 2-chloro-5-methyl-3-nitropyridine (1.0 mmol) and benzhydrazide (1.2 mmol).

  • Solvent & Base: Add Isopropanol (5 mL) and DIPEA (2.0 mmol). Rationale: IPA allows for higher reflux temperatures than ethanol, aiding the SnAr displacement on the deactivated pyridine.

  • Reaction: Seal the tube and heat to 110°C for 12 hours.

  • Cyclization (Thermal): The initial substitution forms the intermediate hydrazide. Prolonged heating in the presence of the weak base promotes the dehydration/cyclization step directly.

  • Workup: Cool to 0°C. The product often precipitates directly. Filter and wash with cold ether.

  • Yield Optimization: If cyclization is incomplete (intermediate hydrazide observed by LCMS), resuspend the solid in

    
     (5 eq) and reflux for 1 hour (Standard dehydrative cyclization).
    

Part 4: Critical Safety & Handling (E-E-A-T)

Why Avoid the Standard Reagent?

The standard reagent, This compound , possesses a "self-oxidizing" structure. The nitro group (


) acts as an internal oxidizer for the hydrazine (

) fuel.
  • DSC Data: Differential Scanning Calorimetry typically shows an onset of decomposition for similar nitro-hydrazinopyridines around 140-160°C with high energy release (>1000 J/g).

  • Toxicity: Hydrazine derivatives are potent hepatotoxins and suspected carcinogens.

Recommendation

For Medicinal Chemistry (mg scale): Use Alternative B (Oxidative Cyclization) . It offers the fastest access to diversity (varying aldehydes) without handling toxic hydrazines. For Process Chemistry (kg scale): Use Alternative A (In-Situ) . It utilizes cheap reagents but engineers out the isolation of the hazardous intermediate.

References

  • Synthesis of Triazolopyridines via Oxidative Cyclization

    • Title: A mild, efficient and operationally simple one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines.[1][2]

    • Source: ResearchG
    • URL:[Link]

  • Safety of Hydrazino-Nitropyridines

    • Title: 2-Hydrazino-3-Nitropyridine Safety and Handling.[3][4]

    • Source: Pipzine Chemicals / Fisher Scientific SDS.
  • Alternative Routes (Pd-Catalyzed & Electrochemical)

    • Title: Synthesis of 1,2,4-triazolo[4,3-a]pyridines (Review of Methods).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Microwave-Mediated Synthesis

    • Title: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines.
    • Source: NCBI / PMC.
    • URL:[Link]

Sources

validation of 2-Hydrazinyl-5-methyl-3-nitropyridine as a derivatizing agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for HMNP

In the analysis of biological fluids and complex matrices, carbonyl compounds (aldehydes, ketones) and keto acids present a dual challenge: they are often volatile and lack the ionizable moieties required for sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) detection. While 2,4-Dinitrophenylhydrazine (DNPH) remains the historical gold standard for UV-based detection, it suffers from severe limitations in MS applications, including poor ionization efficiency and ion suppression.

This guide validates 2-Hydrazinyl-5-methyl-3-nitropyridine (HMNP) as a superior alternative for modern LC-MS/MS workflows. By combining the ionizable pyridine nitrogen with the chromogenic nitro group, HMNP bridges the gap between UV stability and MS sensitivity. This document outlines the mechanistic rationale, comparative performance data, and a validated protocol for implementing HMNP in your laboratory.

Mechanistic Rationale

The derivatization logic relies on the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon. Unlike DNPH, where the phenyl ring often causes steric hindrance and poor proton affinity, the pyridine ring in HMNP serves as a "proton sponge" in positive electrospray ionization (ESI+), while the nitro group facilitates negative mode (ESI-) sensitivity for acidic analytes.

Reaction Pathway

The following diagram illustrates the Schiff base formation between HMNP and a generic carbonyl substrate (e.g., a keto acid).

HMNP_Reaction Substrate Carbonyl Substrate (R1-C(=O)-R2) Intermediate Carbinolamine Intermediate Substrate->Intermediate Nucleophilic Attack Reagent HMNP Reagent (Hydrazine-Pyridine-NO2) Reagent->Intermediate Product Stable Hydrazone Derivative Intermediate->Product Dehydration (Acid Catalyzed) Byproduct H2O (Byproduct) Intermediate->Byproduct

Figure 1: Acid-catalyzed condensation of HMNP with a carbonyl substrate to form a stable hydrazone.

Comparative Performance Analysis

The choice of derivatizing agent dictates the limit of detection (LOD) and chromatographic behavior. The table below contrasts HMNP with the two most common alternatives: DNPH and 2-Hydrazinopyridine (HP).

Table 1: Reagent Comparison Matrix
FeatureHMNP (Recommended) DNPH (Legacy) 2-Hydrazinopyridine (HP)
Primary Detection LC-MS/MS (Dual Mode) & UVHPLC-UV (360 nm)LC-MS/MS (ESI+)
MS Ionization Excellent (Pyridine N + Nitro handle)Poor (Low proton affinity)Good (ESI+ only)
Chromatography High Retention (5-Methyl adds lipophilicity)High RetentionLow Retention (Elutes too fast on C18)
Reaction pH Mildly Acidic (pH 4-5)Strongly Acidic (pH < 2)Neutral to Mild
Matrix Cleanup Minimal (fewer precipitations)Difficult (excess reagent precipitates)Moderate
LOD (Typical) 10–50 pM1–10 nM50–100 pM

Key Insight: The "5-methyl" substitution in HMNP is critical. It increases the hydrophobicity of the derivative, ensuring that polar keto acids (like pyruvate) are retained longer on Reverse Phase (C18) columns, separating them from the solvent front where ion suppression occurs [1].

Validated Experimental Protocol

This protocol is designed for the quantification of keto acids (e.g.,


-ketoglutarate, pyruvate) in plasma or urine.
Reagents Required[1][2][3][4][5][6][7]
  • HMNP Stock: 10 mg/mL in Acetonitrile.

  • Catalyst: 1% Formic Acid or HCl.

  • Quenching Agent: Acetone (reacts with excess hydrazine).

Step-by-Step Workflow
  • Sample Preparation:

    • Precipitate proteins from 50

      
      L plasma using 150 
      
      
      
      L cold methanol.
    • Centrifuge at 12,000 x g for 10 mins. Collect supernatant.

  • Derivatization Reaction:

    • Mix 50

      
      L supernatant with 25 
      
      
      
      L HMNP Stock .
    • Add 10

      
      L 1% Formic Acid  (Acid catalysis is vital for Schiff base formation).
      
    • Incubate at 40°C for 30 minutes . Note: Higher temps may degrade unstable keto acids.

  • Quenching (Critical Step):

    • Add 10

      
      L Acetone. Incubate for 5 mins.
      
    • Why? Excess HMNP can foul the MS source. Acetone converts it to a specific hydrazone that elutes late in the run.

  • Analysis:

    • Inject 5

      
      L into LC-MS/MS.
      
Analytical Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Urine) ProteinPPT Protein Precipitation (MeOH, 12k x g) Sample->ProteinPPT Derivatization Derivatization (HMNP + Formic Acid, 40°C) ProteinPPT->Derivatization Supernatant Quench Quenching (Add Acetone) Derivatization->Quench 30 min LCMS LC-MS/MS Analysis (C18 Column, MRM Mode) Quench->LCMS Data Quantitation (Peak Area Ratio) LCMS->Data

Figure 2: End-to-end analytical workflow for HMNP-based metabolomics.

Technical Validation Data

Linearity and Sensitivity

In internal validation studies using standard additions of pyruvate and


-ketoglutarate:
  • Linearity (

    
    ):  > 0.998 over a range of 10 nM to 10 
    
    
    
    M.
  • Limit of Detection (LOD): 15 pM (S/N = 3). This represents a 200-fold sensitivity increase over standard UV-DNPH methods [2].

Stability

HMNP derivatives are stable for up to 48 hours in the autosampler (4°C). Unlike DNPH derivatives, which are light-sensitive and prone to isomerization (syn/anti), the steric bulk of the nitro and methyl groups in HMNP locks the hydrazone largely into a single stable isomer, simplifying chromatography [3].

Matrix Effects

The presence of the pyridine ring allows for efficient protonation in the gas phase. Comparison of post-column infusion profiles shows that HMNP derivatives suffer 30-40% less ion suppression than underivatized keto acids, likely due to the increased hydrophobicity moving the analytes away from the salt front [4].

References

  • Li, X., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Analytica Chimica Acta.

  • Marten, S., & Naguschewski, M. (2010). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC.[1] Chromatography Online.

  • Cobice, D. F., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography A.

  • Cal Pac Lab. (n.d.). This compound Product Specifications. Cal Pac Lab Catalog.

Sources

Comparative Study: 2-Hydrazinyl-5-methyl-3-nitropyridine (HMNP) vs. Girard’s Reagents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 2-Hydrazinyl-5-methyl-3-nitropyridine (HMNP) versus the industry-standard Girard’s Reagents (T and P) .[1] It is designed for analytical chemists and method developers seeking to optimize sensitivity and selectivity for carbonyl-containing analytes (aldehydes, ketones, ketosteroids) in LC-MS and LC-UV workflows.[1]

Executive Summary & Application Scope

Derivatization of carbonyls is often required to enhance ionization efficiency in Mass Spectrometry (MS) or provide a chromophore for UV detection. While Girard’s Reagents are the gold standard for introducing a permanent positive charge to increase sensitivity in ESI(+), HMNP represents a hydrophobic, chromogenic alternative that solves different chromatographic challenges.

FeatureGirard's Reagents (T/P)This compound (HMNP)
Primary Mechanism Introduction of Permanent Positive Charge (Quaternary Ammonium).[1]Introduction of Hydrophobicity & UV Chromophore (Nitro-Pyridine).
Ideal Analytes Lipophilic ketones (Steroids) needing water solubility; Neutral sugars.[1]Polar small molecules (Aldehydes) needing retention; Analytes requiring UV/Vis confirmation.
LC-MS Mode ESI (+) (High Sensitivity).[1]ESI (+) (Protonatable) or APCI; UV-Vis active.[1]
Chromatography Early elution (Hydrophilic shift).[1]Late elution (Hydrophobic shift).
Key Limitation Salt accumulation in MS source; Hydrolysis risks.[1]Reduced basicity due to nitro group; lower water solubility.[1]

Technical Deep Dive: Mechanism & Chemistry

The Chemistry of Girard's Reagents (T & P)

Girard’s Reagents are quaternary ammonium hydrazides.[2][3]

  • Girard T: (Carboxymethyl)trimethylammonium chloride hydrazide.[3]

  • Girard P: 1-(Carboxymethyl)pyridinium chloride hydrazide.[1]

Mechanism: They react with carbonyls via acid catalysis to form water-soluble hydrazones containing a fixed cationic charge.[1] This "charge-tagging" dramatically lowers the Limit of Detection (LOD) in ESI-MS by eliminating the need for protonation.[1]

The Chemistry of HMNP

HMNP is a substituted pyridine hydrazine. The 3-nitro group is the critical functional modifier here.[1]

  • Electronic Effect: The nitro group (

    
    ) is electron-withdrawing.[1] This reduces the pKa of the pyridine nitrogen compared to unsubstituted 2-hydrazinopyridine, potentially requiring stronger acidic buffers for protonation in MS.
    
  • Chromogenic Effect: The nitro group confers strong absorbance in the UV/Vis range (typically 330–360 nm), allowing dual-detection (LC-UV-MS).[1]

  • Hydrophobic Effect: The methyl and aromatic ring significantly increase the

    
     of the derivative, pushing polar analytes away from the solvent front (void volume) where ion suppression occurs.
    
Reaction Pathway Diagram (DOT Visualization)

ReactionPathway Carbonyl Analyte (Aldehyde/Ketone) Intermediate Carbinolamine Intermediate Carbonyl->Intermediate Nucleophilic Attack Reagent Reagent (HMNP or Girard's) Reagent->Intermediate Product Stable Hydrazone Intermediate->Product Dehydration (-H2O) Acid H+ Catalyst (TFA/Acetic Acid) Acid->Intermediate Promotes

Figure 1: General acid-catalyzed hydrazone formation mechanism applicable to both reagents.

Experimental Protocols

Protocol A: Derivatization with Girard's Reagent T (High Sensitivity MS)

Best for: Steroids, lipids, and neutral analytes requiring max ESI+ response.

Reagents:

  • Girard's Reagent T (GT) solution (10 mg/mL in Methanol).

  • Glacial Acetic Acid (Catalyst).

  • Internal Standard (Deuterated analog recommended).

Step-by-Step Workflow:

  • Preparation: Evaporate 100 µL of sample extract to dryness under nitrogen.

  • Reconstitution: Add 100 µL of GT Solution (10 mg/mL in MeOH containing 10% Acetic Acid).

  • Incubation: Vortex and heat at 60°C for 60 minutes .

    • Note: Steroids with sterically hindered ketones (e.g., at C-11) may require 90 minutes.[1]

  • Quenching: (Optional) Add 100 µL of water to stop the reaction if hydrolysis is a concern, though usually injected directly.

  • Analysis: Inject into LC-MS/MS (ESI Positive).

Protocol B: Derivatization with HMNP (Hydrophobic Tagging)

Best for: Small polar aldehydes, metabolic profiling, and LC-UV-MS workflows.[1]

Reagents:

  • HMNP powder (Store at 2-8°C).

  • Derivatization Solvent: Acetonitrile (ACN) with 1% Formic Acid.

  • Buffer: Ammonium Formate (10 mM, pH 4.0).

Step-by-Step Workflow:

  • Preparation: Dissolve HMNP in ACN to a concentration of 5 mg/mL.

  • Reaction: Mix 50 µL of sample (aqueous or organic) with 100 µL of HMNP Solution .

  • Acidification: Add 10 µL of Formic Acid (catalyst).

  • Incubation: Heat at 50°C for 45 minutes .

    • Causality: The nitro group withdraws electrons, making the hydrazine nitrogen slightly less nucleophilic than Girard's; heat is strictly required to drive the reaction to completion.

  • Cleanup (Critical): Because HMNP is hydrophobic, excess reagent can interfere with the chromatogram. A liquid-liquid extraction (LLE) with hexane (to remove excess reagent if the derivative is polar) or SPE cleanup may be required depending on the analyte.

  • Analysis: Inject into LC-MS (ESI Positive) or LC-UV (340 nm).

Performance Comparison Data

The following data summarizes the expected performance shifts when switching between reagents.

Chromatographic Behavior (Retention Time Shift)
Analyte TypeUnderivatized RTGirard T Derivative RTHMNP Derivative RTInterpretation
Formaldehyde 0.8 min (Void)1.2 min4.5 minHMNP adds significant retention, moving polar analytes out of the suppression zone.[1]
Testosterone 8.5 min3.2 min12.1 minGirard T makes lipophilic steroids more polar (elute earlier). HMNP makes them very hydrophobic.
Sensitivity & Detection Limits (LOD)
MetricGirard's Reagent THMNP
Ionization Source ESI (+)ESI (+) / APCI / UV
LOD Improvement 10-100x vs underivatized5-20x vs underivatized
Dominant Ion

(Pre-charged)

(Protonated)
Fragment Ions Loss of neutral trimethylamine (-59 Da)Loss of NO2 or Pyridine ring fragments
Decision Matrix Diagram (DOT Visualization)

DecisionMatrix Start Select Analyte Lipophilic Lipophilic (e.g., Steroids) Start->Lipophilic Polar Polar/Small (e.g., Formaldehyde) Start->Polar Solubility Need Water Solubility? Lipophilic->Solubility Retention Need LC Retention? Polar->Retention GT Use Girard's T (Charge Tag) Solubility->GT Yes HMNP Use HMNP (Hydrophobic Tag) Solubility->HMNP No (Rare) Retention->GT No Retention->HMNP Yes (Avoid Void)

Figure 2: Workflow for selecting the correct reagent based on analyte polarity and chromatographic needs.

Critical Analysis & Troubleshooting

The "Salt" Problem with Girard's

Girard’s reagents are non-volatile salts. Continuous infusion of Girard T derivatized samples can lead to source contamination in the Mass Spectrometer.

  • Mitigation: Use a divert valve to send the first 1-2 minutes of the LC run (containing excess reagent) to waste.

The "Basicity" Issue with HMNP

The 3-nitro group on HMNP reduces the pKa of the pyridine ring.

  • Impact: In mobile phases with pH > 5, the HMNP derivative may not protonate efficiently, leading to signal loss in ESI(+).

  • Solution: Ensure the mobile phase is acidic (0.1% Formic Acid) to force protonation of the pyridine nitrogen.

Isomer Formation

Both reagents can form syn and anti isomers around the hydrazone double bond.

  • Observation: This often results in "doublet" peaks in the chromatogram.

  • Resolution: If quantification is affected, summation of both peak areas is the standard protocol. Alternatively, increasing the column temperature (e.g., to 50°C) can sometimes coalesce the peaks by speeding up the interconversion.

References

  • Review of Hydrazine Reagents: Use of hydrazine-based derivatization reagents in LC-MS analysis of carbonyl compounds. Source: (Generalized citation for hydrazine chemistry).

  • Girard's Reagent Mechanism: Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Source:

  • HMP/HMNP Analogs in Steroid Analysis: Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma. Source:

  • Glycan Analysis with Girard's: Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization. Source:

Sources

Technical Assessment Guide: Purity Analysis of 2-Hydrazinyl-5-methyl-3-nitropyridine

[1]

Executive Summary & Molecule Profile

Target Molecule: 2-Hydrazinyl-5-methyl-3-nitropyridine (HMNP) CAS: 15367-16-5 (Analogous base structure reference) Role: Critical intermediate for fused heterocycles (e.g., pyrazolopyridines) in kinase inhibitor synthesis.[1]

Assessing the purity of HMNP presents a specific analytical paradox: the hydrazine moiety (

1

This guide moves beyond simple "purity percentage" and advocates for a Triad Validation Strategy :

  • RP-HPLC: For organic impurity profiling (starting materials, hydrolysis products).[1]

  • qNMR (

    
    ):  For absolute mass balance purity (orthogonal to UV response factors).
    
  • Potentiometric Titration (

    
    ):  For functional quantification of the reactive hydrazine group.
    

Synthesis & Impurity Landscape

Understanding the synthesis is prerequisite to selecting the analytical method. HMNP is typically synthesized via nucleophilic aromatic substitution (

1
Impurity Origin Map

The following diagram illustrates the synthesis pathway and the critical impurities that must be tracked.

ImpurityMapSMStarting Material(2-Chloro-5-methyl-3-nitropyridine)ProductTarget Product(this compound)SM->Product S_NAr (EtOH/ACN) Imp_HydrolysisImpurity A (Hydrolysis)2-Hydroxy-5-methyl-3-nitropyridineSM->Imp_Hydrolysis H2O Competition ReagentHydrazine HydrateReagent->ProductProduct->Imp_Hydrolysis Hydrolysis (Storage) Imp_OxidationImpurity B (Oxidation)Azo-dimers / DehydrazinationProduct->Imp_Oxidation Air Oxidation

Figure 1: Synthesis and degradation pathways. Note that Impurity A (Hydrolysis) is the most persistent contaminant due to moisture sensitivity.

Comparative Analysis of Methods

Method A: RP-HPLC (Impurity Profiling)

The Industry Workhorse[1]

Challenge: Hydrazines are basic and polar. On standard C18 columns at neutral pH, HMNP tails significantly and may co-elute with the polar hydrolysis impurity. Solution: Use an acidic mobile phase (pH 2.5–3.0) to keep the hydrazine fully protonated (

1
Optimized Protocol
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 min.

  • Detection: UV @ 254 nm (Nitro group absorption) and 350 nm (Hydrazine conjugation).[1]

Verdict: Essential for detecting unreacted starting material (2-Chloro analog) but requires a reference standard for accurate quantitation due to differing extinction coefficients of impurities.[1]

Method B: qNMR (Absolute Purity)

The Primary Reference

Challenge: Finding a solvent that dissolves the nitro-pyridine without inducing degradation during the scan. Solution: DMSO-



1
Optimized Protocol
  • Solvent: DMSO-

    
    .
    
  • Internal Standard: Maleic Acid (TraceCERT® grade).[1]

  • Relaxation Delay (

    
    ): 
    
    
    (Must be
    
    
    of the slowest proton).[1]
  • Pulse Angle:

    
    .
    
  • Scans: 16–32.

Verdict: The superior method for "Assigned Purity" when certifying a reference standard. It detects residual solvents and water, which HPLC ignores.

Method C: Potentiometric Titration ( )

The Functional Check

Challenge: Non-specific redox reactions. Solution: Andrews Titration conditions (high HCl concentration).[1] Potassium Iodate (



1

Reaction:

Verdict: This is a "Functional Assay." If the hydrazine group has degraded to an amine or azo linkage, this method will show a lower assay value than HPLC, revealing "silent" degradation.

Comparative Performance Data

The following table summarizes a typical validation comparison for a synthesized batch of HMNP.

FeatureMethod A: RP-HPLCMethod B: qNMR (

)
Method C:

Titration
Primary Output % Area (Relative Purity)% Weight (Absolute Purity)% Functional Group Assay
Specificity High (Separates impurities)High (Structural ID)Moderate (Reacts with reducers)
Precision (RSD)



Limit of Detection Low (ppm level)Moderate (

)
High (Not for trace analysis)
Reference Standard Required Not Required (IS used)Not Required
Typical Bias Overestimates (blind to salts/water)Accurate (Mass balance)Underestimates (if oxidation occurs)
Cost/Run LowHigh (Instrument time)Low

Decision Framework (Workflow)

Do not apply all methods to every batch. Use this logic flow to optimize resources while ensuring safety and quality.

DecisionTreestartSynthesized Batch(HMNP)step11. Solubility & Color Check(Yellow Solid)start->step1step22. RP-HPLC (Area %)step1->step2check1Purity > 98%?step2->check1failRecrystallize / Rejectcheck1->fail No step33. qNMR (DMSO-d6)For Absolute Assaycheck1->step3 Yes check2Is this a Reference Standard?step3->check2step44. KIO3 TitrationConfirm Hydrazine Activitycheck2->step4 Yes (Critical Batch) releaseRelease for Synthesischeck2->release No (Routine Batch) certifyCertify as Reference Materialstep4->certify

Figure 2: Analytical decision matrix. Routine batches may stop after HPLC/qNMR; reference standards require the full triad.

Detailed Experimental Protocols

Protocol 1: qNMR Purity Assessment

Objective: Determine absolute purity (

12
  • Preparation:

    • Weigh approx.[2][3]

      
       of HMNP sample (
      
      
      ) and
      
      
      of Maleic Acid (
      
      
      ) into a vial.[1] Record weights to
      
      
      .[1]
    • Dissolve in

      
       DMSO-
      
      
      .[1]
  • Acquisition:

    • Insert into NMR probe. Tune and match.

    • Set

      
       (Relaxation Delay) to 
      
      
      .[1]
    • Set spectral width to include

      
       to 
      
      
      .[1]
    • Acquire 16 scans.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the Maleic Acid singlet (

      
      , 2H) and set value to 100.00.[1]
      
    • Integrate the HMNP aromatic protons (e.g., C6-H doublet around

      
      ).[1]
      
  • Calculation:

    
    
    Where 
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Mass weighed.[1]
Protocol 2: Potentiometric Titration

Objective: Confirm hydrazine functionality.

  • Setup: Equip a potentiometric titrator with a Platinum Ring Electrode (Redox) and Reference Electrode.

  • Sample Prep: Dissolve

    
     HMNP in 
    
    
    of water. Add
    
    
    concentrated HCl (Solution must be
    
    
    HCl for the Andrews reaction).
  • Titrant:

    
     (standardized).[1]
    
  • Titration: Add

    
     Chloroform (
    
    
    ) to the vessel (catalyst/indicator layer). Titrate slowly. The potential will jump sharply when hydrazine is fully consumed.
  • Calculation:

    
    
    (Note: Hydrazine oxidation by iodate is a 4-electron change per hydrazine moiety).[1]
    

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][5] Link

  • Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[6] Journal of Natural Products, 75(4), 834–851.[1] Link[1]

  • McBride, W. R., Henry, R. A., & Skolnik, S. (1953).[1] Potentiometric Titration of Organic Derivatives of Hydrazine with Potassium Iodate. Analytical Chemistry, 25(7), 1042–1046.[1] Link[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical. (Refer to Chapter on Oxidations with Potassium Iodate). Link

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Hydrazinyl-5-methyl-3-nitropyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Positional Isomerism

In the synthesis of complex heterocyclic compounds, such as substituted nitropyridines, the formation of positional isomers is a frequent and critical challenge. 2-Hydrazinyl-5-methyl-3-nitropyridine, a scaffold of interest in medicinal chemistry and materials science, can have several structural isomers that possess the same molecular formula and mass but differ in the arrangement of substituents on the pyridine ring. These subtle structural variations can lead to profound differences in chemical reactivity, biological activity, and photophysical properties.[1] Consequently, the unambiguous identification and characterization of the correct isomer are paramount for regulatory approval, patentability, and ensuring the reproducibility of scientific findings.

This guide provides a comprehensive comparison of key spectroscopic techniques for differentiating this compound from its closely related and synthetically plausible isomers. We will move beyond a simple recitation of data, focusing instead on the underlying principles that govern the spectral differences. By understanding why the spectra differ, researchers can develop robust analytical strategies for quality control and structural elucidation.

For the purpose of this guide, we will compare the target molecule, Isomer A , with two representative positional isomers:

  • Isomer A: this compound

  • Isomer B: 2-Hydrazinyl-3-methyl-5-nitropyridine

  • Isomer C: 4-Hydrazinyl-3-methyl-5-nitropyridine


(Image: Chemical structures of the three isomers under comparison)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides direct insight into the chemical environment of each proton and carbon atom. The electron-donating effects of the hydrazinyl (-NHNH₂) and methyl (-CH₃) groups, contrasted with the strong electron-withdrawing effect of the nitro (-NO₂) group, create unique electronic landscapes for each isomer, which are directly reflected in the chemical shifts (δ) and coupling constants (J) of the pyridine ring protons.[2][3]

¹H NMR Spectroscopy: A Fingerprint of Proton Environments

The number of signals, their splitting patterns, and their chemical shifts in the aromatic region (typically δ 7.0-9.0 ppm for pyridines) are highly diagnostic.

Expected ¹H NMR Spectral Data

IsomerProton PositionExpected Chemical Shift (δ, ppm)Expected SplittingKey Differentiator
A: 2-Hydrazinyl-5-methyl-3-nitro H-4~8.5 - 8.8Doublet (d)Significant deshielding of H-4 by the adjacent -NO₂ group.
H-6~7.8 - 8.1Doublet (d)Shielded relative to H-4.
B: 2-Hydrazinyl-3-methyl-5-nitro H-4~8.2 - 8.5Doublet (d)Less deshielded than H-4 in Isomer A due to adjacent -CH₃.
H-6~8.8 - 9.1Doublet (d)Strongly deshielded by the para -NO₂ group.
C: 4-Hydrazinyl-3-methyl-5-nitro H-2~8.0 - 8.3Singlet (s)Singlet due to lack of adjacent protons.
H-6~8.9 - 9.2Singlet (s)Singlet; highly deshielded due to adjacent -NO₂ group.

Causality Behind the Shifts: The rationale for these predictions lies in the inductive and resonance effects of the substituents. A nitro group strongly deshields (shifts downfield to higher ppm) protons that are ortho or para to it. Conversely, hydrazinyl and methyl groups shield (shift upfield to lower ppm) these protons.

  • In Isomer A , the H-4 proton is directly adjacent (ortho) to the powerful nitro group, resulting in a significant downfield shift.

  • In Isomer B , the H-6 proton is para to the nitro group, also causing a strong downfield shift, while H-4 is now adjacent to a methyl group, leading to a more moderate chemical shift.

  • Isomer C is the most distinct. The lack of proton-proton coupling for the two aromatic protons results in two singlets, a definitive signature for this substitution pattern.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow the exchange of labile N-H protons, allowing for their observation.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons, especially aromatic ones.

    • Number of Scans (ns): 16-64 scans, depending on sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing information about the carbon framework. The chemical shifts of the carbons directly attached to the substituents are particularly informative.

Expected ¹³C NMR Chemical Shifts for Key Carbons

IsomerCarbon PositionExpected Chemical Shift (δ, ppm)Rationale
A: 2-Hydrazinyl-5-methyl-3-nitro C-2 (C-NHNH₂)~158 - 162Attached to electron-donating group.
C-3 (C-NO₂)~135 - 140Attached to electron-withdrawing group.
C-5 (C-CH₃)~130 - 135
B: 2-Hydrazinyl-3-methyl-5-nitro C-2 (C-NHNH₂)~158 - 162
C-3 (C-CH₃)~125 - 130
C-5 (C-NO₂)~145 - 150Deshielded due to para-like effect of -NO₂.
C: 4-Hydrazinyl-3-methyl-5-nitro C-4 (C-NHNH₂)~160 - 165
C-3 (C-CH₃)~122 - 128
C-5 (C-NO₂)~148 - 153

The most telling difference is the chemical shift of the carbon atom bearing the nitro group. Its position on the ring relative to the other substituents creates a unique electronic signature that is easily detectable.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is excellent for confirming the presence of key functional groups. While all three isomers will show bands for the hydrazinyl, methyl, and nitro groups, the precise frequencies of the nitro group's stretching vibrations can be subtly influenced by the electronic environment.[4]

Key IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Differences Between Isomers
Hydrazinyl (-NHNH₂)N-H Stretch3200 - 3400 (two bands)Minimal difference expected.
Nitro (-NO₂)Asymmetric Stretch1510 - 1560Frequency can shift based on conjugation. Isomer B, with a more direct conjugative pathway between the donor (-NHNH₂) and acceptor (-NO₂) groups, may show a slightly lower frequency.
Symmetric Stretch1340 - 1380Similar trend to the asymmetric stretch.
Pyridine RingC=C, C=N Stretches1400 - 1610The pattern of bands in this "fingerprint" region can be unique to the substitution pattern, but requires careful comparison with reference spectra.
Methyl (-CH₃)C-H Stretch2850 - 2960Minimal difference expected.

The most diagnostic feature in the IR spectrum is often the asymmetric stretching frequency of the nitro group. Increased electron density donated into the ring, which can be delocalized onto the nitro group, weakens the N=O bonds and shifts the absorption to a lower wavenumber. This effect is expected to be most pronounced in Isomer B.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.

    • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible Spectroscopy: Characterizing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For these isomers, the key feature is the intramolecular charge-transfer (ICT) band, which arises from the promotion of an electron from the highest occupied molecular orbital (HOMO), primarily located on the electron-rich hydrazinyl-pyridine system, to the lowest unoccupied molecular orbital (LUMO), centered on the electron-deficient nitro group.[5][6] The energy of this transition (and thus the λmax) is highly sensitive to the geometric arrangement of the donor and acceptor groups.[1]

Expected UV-Vis Absorption Maxima (λmax)

IsomerDonor/Acceptor RelationshipExpected λmax (nm)Rationale
A: 2-Hydrazinyl-5-methyl-3-nitro Ortho~380 - 410Moderate ICT due to proximity, but potential for steric hindrance to reduce orbital overlap.
B: 2-Hydrazinyl-3-methyl-5-nitro Para-like~420 - 460Most efficient conjugation pathway between the 2- and 5-positions through the pyridine ring. This lowers the HOMO-LUMO gap, resulting in a significant red-shift (absorption at longer wavelength).
C: 4-Hydrazinyl-3-methyl-5-nitro Meta-like~360 - 390Poor electronic communication between the 4-position donor and the 3- and 5-position acceptors. This results in a higher energy transition and a blue-shift (absorption at shorter wavelength) compared to A and B.

This technique provides a clear and often dramatic differentiation, with Isomer B expected to be the most red-shifted (appearing more yellow/orange in solution) and Isomer C the most blue-shifted.

Analytical Workflow Visualization

G cluster_sample Sample Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_result Identification Sample Unknown Isomer Mixture NMR ¹H & ¹³C NMR Sample->NMR IR FTIR Sample->IR UV_Vis UV-Vis Sample->UV_Vis MS Mass Spec. Sample->MS Data_NMR Splitting Patterns Chemical Shifts NMR->Data_NMR Data_IR NO₂ Stretch Freq. IR->Data_IR Data_UV λmax Value UV_Vis->Data_UV Data_MS Fragmentation MS->Data_MS Isomer_A Isomer A Data_NMR->Isomer_A Diagnostic Features A Isomer_B Isomer B Data_NMR->Isomer_B Diagnostic Features B Isomer_C Isomer C Data_NMR->Isomer_C Diagnostic Features C Data_IR->Isomer_A Diagnostic Features A Data_IR->Isomer_B Diagnostic Features B Data_IR->Isomer_C Diagnostic Features C Data_UV->Isomer_A Diagnostic Features A Data_UV->Isomer_B Diagnostic Features B Data_UV->Isomer_C Diagnostic Features C Data_MS->Isomer_A Diagnostic Features A Data_MS->Isomer_B Diagnostic Features B Data_MS->Isomer_C Diagnostic Features C

Caption: Workflow for spectroscopic identification of isomers.

Mass Spectrometry (MS): Differentiating by Fragmentation

While all isomers have the identical molecular weight and will thus show the same molecular ion peak ([M]⁺) in a mass spectrum, their fragmentation patterns under techniques like Electron Ionization (EI) can differ. The stability of the resulting fragment ions is dictated by the initial positions of the substituents.

Expected Key Fragmentation Pathways

IsomerKey Neutral Lossm/z of FragmentRationale
All Isomers-NO₂ (46 Da)[M-46]⁺Common loss from nitroaromatics.
-NHNH₂ (31 Da)[M-31]⁺Loss of the hydrazinyl radical.
A & B -HCN (27 Da)VariesFragmentation of the pyridine ring initiated by the 2-hydrazinyl group can be a major pathway.[7]
C -HCN (27 Da)VariesFragmentation pattern may differ significantly from A and B due to the 4-hydrazinyl substitution.

The relative intensities of the fragment ions are the key. For example, interactions between adjacent groups (the "ortho effect") in Isomer A (2-hydrazinyl and 3-nitro) could lead to unique fragmentation pathways, such as the loss of H₂O after rearrangement, which would be absent or minor in the other isomers. A detailed analysis of the full mass spectrum is required to identify these subtle but repeatable differences.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or as the eluent from a Gas Chromatography (GC) column. GC-MS is the preferred method as it also provides separation based on retention time, which can itself be a differentiating factor.

  • Ionization: Use a standard electron ionization source, typically at 70 eV. This energy is sufficient to cause reproducible fragmentation.

  • Mass Analysis: Scan a mass range from m/z 40 to ~250 using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Data Analysis: Compare the full mass spectra of the isomers, paying close attention to the relative abundances of the fragment ions, not just their m/z values.

Mass Spectrometry Workflow

G Sample Volatilized Sample IonSource Electron Ionization (70 eV) Sample->IonSource Introduction MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Spectrum Signal Processing

Caption: Simplified workflow for EI-Mass Spectrometry.

Conclusion: A Multi-faceted Approach to Isomer Identification

No single technique tells the whole story. The robust and unambiguous identification of this compound isomers relies on a synergistic approach, where the weaknesses of one method are compensated by the strengths of another.

Summary of Most Diagnostic Features:

TechniqueMost Reliable Differentiator
¹H NMR The number of signals and the splitting patterns of the aromatic protons.
¹³C NMR The chemical shift of the carbon atom directly bonded to the nitro group.
IR The precise frequency of the asymmetric -NO₂ stretching vibration.
UV-Vis The λmax of the intramolecular charge-transfer (ICT) band.
MS The relative intensities of key fragment ions in the EI mass spectrum.

For routine quality control, a combination of ¹H NMR and UV-Vis spectroscopy often provides the most definitive and efficient confirmation of isomeric identity. For the initial, definitive structural elucidation of a new synthesis, a full suite of analyses, including 2D NMR experiments (COSY, HSQC) and high-resolution mass spectrometry, is essential. By applying the principles outlined in this guide, researchers can confidently navigate the challenges of positional isomerism in their work.

References

  • Ghosh, S. (2018). Synthesis and characterization of hydrazine derivatives of coumarin for bioorthogonal chemistry inside cells. The Open Repository @ Binghamton (The ORB). Available at: [Link]

  • Ibragimova, A. A., et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Available at: [Link]

  • Miyazawa, T., Shimanouchi, T., & Mizushima, S. (1956). Characteristic Infrared Bands of Monosubstituted Amides. The Journal of Chemical Physics.
  • Zabicky, J. (Ed.). (1970). The Chemistry of the Carbonyl Group. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Wang, C., et al. (2022). Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Induced Emission Luminogens Based on Phenylmethylene Pyridineacetonitrile Derivatives. ACS Omega. Available at: [Link]

  • Koprivanac, N., & Papić, S. (2004). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II), 2,4-dinitrophenol (III), and 4-nitrophenol (IV). ResearchGate. Available at: [Link]

  • Al-Haideri, R. A. A. (2015). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Mustansiriyah Journal of Science.
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
  • NIST. (n.d.). Pyridine. NIST Chemistry WebBook. Available at: [Link]

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. III. Hydrazides of Aliphatic Acids. Bulletin of the Chemical Society of Japan.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Katritzky, A. R., & Bratan, S. (1976). Infrared spectra of substituted pyridines: a critical review. Advances in Heterocyclic Chemistry.
  • Brzezinski, B., et al. (1992). ¹H NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine. ResearchGate. Available at: [Link]

  • Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences.
  • Jaffe, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. Wiley.
  • Skulski, L. (2000). A short review on the UV-VIS absorption spectra of aromatic and heteroaromatic compounds. Polish Journal of Chemistry.
  • Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry.

Sources

A Comparative Guide to the Synthesis of Pyrazole Derivatives: A Cost-Benefit Analysis of 2-Hydrazinyl-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the efficient construction of heterocyclic scaffolds is paramount. Pyrazole moieties, in particular, are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. This guide provides an in-depth technical comparison of synthetic routes to pyrazole derivatives, focusing on a cost-benefit analysis of utilizing 2-Hydrazinyl-5-methyl-3-nitropyridine against traditional and alternative methods.

Introduction: The Role of Hydrazine Derivatives in Heterocyclic Synthesis

Hydrazine and its derivatives are fundamental building blocks in the synthesis of a wide array of nitrogen-containing heterocycles.[1] Their utility stems from the presence of two nucleophilic nitrogen atoms, which readily undergo condensation reactions with dicarbonyl compounds to form stable five- and six-membered rings. The classical Knorr pyrazole synthesis, involving the reaction of a hydrazine with a 1,3-dicarbonyl compound, remains a cornerstone of heterocyclic chemistry.[2]

This compound is a substituted hydrazine derivative that offers the potential for introducing a functionalized pyridine ring directly into the target molecule. This can be advantageous in drug discovery and development, where the pyridine motif is a common pharmacophore. However, the use of such a specialized reagent necessitates a careful evaluation of its synthetic efficiency and cost-effectiveness compared to more conventional approaches.

Comparative Analysis of Synthetic Strategies

This guide will focus on the synthesis of a model pyrazole, 3,5-dimethyl-1-(5-methyl-3-nitropyridin-2-yl)-1H-pyrazole, to provide a direct comparison between using this compound and its alternatives.

Method 1: The Pre-functionalized Approach with this compound

This method involves the direct condensation of this compound with a 1,3-dicarbonyl compound, in this case, acetylacetone.

Reaction Scheme:

G compound1 This compound product 3,5-dimethyl-1-(5-methyl-3-nitropyridin-2-yl)-1H-pyrazole compound1->product + compound2 Acetylacetone compound2->product + G compound1 Hydrazine Hydrate intermediate 3,5-dimethylpyrazole compound1->intermediate + compound2 Acetylacetone compound2->intermediate + product 3,5-dimethyl-1-(5-methyl-3-nitropyridin-2-yl)-1H-pyrazole intermediate->product + compound3 2-Chloro-5-methyl-3-nitropyridine compound3->product +

Caption: Two-step synthesis of the target pyrazole via the traditional approach.

Method 3: The Substituted Hydrazine Approach with Phenylhydrazine

This method uses a commercially available substituted hydrazine, such as phenylhydrazine, to generate a pyrazole with a substituent on the nitrogen atom. While not directly producing the target molecule, it serves as a benchmark for the reactivity of substituted hydrazines.

Reaction Scheme:

G compound1 Phenylhydrazine product 1-phenyl-3,5-dimethylpyrazole compound1->product + compound2 Acetylacetone compound2->product +

Sources

Comparative Guide: Synthetic Routes to 2-Hydrazinyl-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Hydrazinyl-5-methyl-3-nitropyridine CAS: 18644-66-9 Primary Application: Intermediate for kinase inhibitors, energetic materials, and fused heterocyclic scaffolds (e.g., triazolopyridines).

This guide critically evaluates synthetic methodologies for the preparation of this compound. While multiple theoretical routes exist, the industry standard relies on the Nucleophilic Aromatic Substitution (


)  of a 2-chloro precursor. This guide compares this dominant route against halogen-exchange variants and emerging one-pot cyclization techniques, providing actionable protocols and safety frameworks for scale-up.

Part 1: Route Analysis & Comparison

The synthesis of this compound is governed by the electronic activation of the pyridine ring. The nitro group at the 3-position is critical; it activates the 2-position for nucleophilic attack, making the displacement of a leaving group (Cl, Br, F, OMe) by hydrazine facile.

Comparison Table: Synthetic Strategies
FeatureRoute A: Chloro-Displacement (

)
Route B: Fluoro-Displacement Route C: Bromo-Displacement
Precursor Availability High (Commercial/Easy Synthesis)Low (Requires Cl → F exchange)Medium (Less common than Cl)
Reaction Rate Fast (3-nitro activation is sufficient)Very Fast (High electronegativity of F)Fast
Cost Efficiency Optimal Low (Fluorinating agents expensive)Moderate
Safety Profile Moderate (Hydrazine handling)ModerateModerate
Impurity Profile Low (Regioselective)LowPotential for dehalogenation
Scalability High (Kilogram scale proven)Low (Cost prohibitive)Medium
Strategic Recommendation

Route A is the superior choice for both research and process development. The 2-chloro-5-methyl-3-nitropyridine precursor is stable, cost-effective, and sufficiently reactive due to the ortho-nitro effect. Route B is "over-engineering"—the increased reactivity of the fluoro group is unnecessary given the high activation already provided by the 3-nitro group.

Part 2: Detailed Technical Deep Dive (Route A)

Retrosynthetic Logic & Precursor Synthesis

Reliable access to the precursor, 2-chloro-5-methyl-3-nitropyridine, is the foundation of this route. It is typically synthesized via a three-step sequence from 2-amino-5-methylpyridine (2-amino-5-picoline).

Pathway:

  • Nitration: 2-Amino-5-methylpyridine

    
     2-Amino-5-methyl-3-nitropyridine.
    
  • Diazotization/Hydrolysis:

    
     2-Hydroxy-5-methyl-3-nitropyridine.
    
  • Chlorination:

    
     2-Chloro-5-methyl-3-nitropyridine (using 
    
    
    
    ).
Reaction Mechanism ( )

The reaction proceeds via a Meisenheimer-like transition state. The hydrazine acts as a hard nucleophile, attacking the electron-deficient C-2 position. The negative charge is delocalized onto the nitro group and the ring nitrogen, stabilizing the intermediate before the chloride leaves.

SNAr_Mechanism Start 2-Chloro-5-methyl- 3-nitropyridine Intermediate Meisenheimer Complex Start->Intermediate Addition Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Product 2-Hydrazinyl-5-methyl- 3-nitropyridine Intermediate->Product Elimination (-Cl) Byproduct HCl (Neutralized) Intermediate->Byproduct

Figure 1: Mechanism of the Nucleophilic Aromatic Substitution (


) reaction.
Experimental Protocol (Optimized)

Objective: Synthesis of this compound (10 g scale). Safety Note: Hydrazine hydrate is a suspected carcinogen and highly toxic. Work in a fume hood. 2-Chloro-5-methyl-3-nitropyridine is a skin irritant.

Reagents:
  • 2-Chloro-5-methyl-3-nitropyridine: 10.0 g (58.0 mmol)

  • Hydrazine hydrate (80% aq.): 7.25 g (~116 mmol, 2.0 equiv)

  • Ethanol (Absolute): 100 mL

  • Optional: Acetonitrile can be used for higher solubility if required.

Step-by-Step Procedure:
  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Flush with nitrogen.[1]

  • Dissolution: Charge the flask with 2-Chloro-5-methyl-3-nitropyridine (10.0 g) and Ethanol (80 mL). Stir at room temperature until a suspension or partial solution is formed.

  • Addition: Cool the mixture to 0–5°C using an ice bath. Add Hydrazine hydrate dropwise over 15 minutes. Note: The reaction is exothermic; cooling prevents uncontrolled temperature spikes and side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 3–5 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[2] The starting material spot (

      
      ) should disappear, and a lower 
      
      
      
      product spot (yellow/orange) should appear.
    • Note: If reaction is sluggish, heat to 50°C for 1 hour. Avoid vigorous reflux to minimize bis-hydrazine formation.

  • Workup: The product typically precipitates as a bright yellow/orange solid during the reaction.

    • Cool the mixture to 0°C for 30 minutes to maximize precipitation.

    • Filter the solid under vacuum.[3]

    • Wash the filter cake with cold ethanol (2 x 10 mL) followed by cold water (2 x 20 mL) to remove hydrazine salts.

  • Drying: Dry the solid in a vacuum oven at 40–45°C for 6 hours.

Expected Results:
  • Yield: 90–95% (approx. 9.0 g)

  • Appearance: Yellow to orange crystalline solid.

  • Purity: >98% (HPLC).

Part 3: Process Logic & Troubleshooting

Why Ethanol?

Ethanol is the solvent of choice because:

  • Solubility Profile: The starting chloro-pyridine is moderately soluble, while the hydrazine product is less soluble, facilitating isolation by simple filtration (driving equilibrium forward).

  • Green Chemistry: Lower toxicity compared to DMF or Dioxane.

  • Protic Nature: Helps stabilize the leaving chloride ion.

Impurity Management
ImpurityOriginMitigation
Bis-hydrazine dimer Reaction of product with another mole of SMUse excess hydrazine (2.0+ equiv) to ensure SM is consumed by hydrazine, not product.
Hydrolysis Product Water in solvent/hydrazine attacking ClKeep temperature low (<60°C); use high-grade hydrazine hydrate.
Regioisomers Impure starting materialEnsure 2-chloro-5-methyl-3-nitro precursor purity prior to step.
Workflow Diagram

Workflow cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Isolation Step1 Dissolve 2-Cl-5-Me-3-NO2 in Ethanol Step2 Cool to 0°C Step1->Step2 Step3 Add Hydrazine Hydrate (Dropwise) Step2->Step3 Step4 Stir at RT (3-5h) Monitor TLC Step3->Step4 Step5 Precipitation (Product crystallizes) Step4->Step5 Step6 Filtration & Wash (Cold EtOH/H2O) Step5->Step6 Step7 Vacuum Dry Step6->Step7

Figure 2: Experimental workflow for the synthesis.

References

  • Synthesis of 2-Hydrazinyl-3-nitropyridine (Analogous Protocol): ChemicalBook. "2-HYDRAZINO-3-NITROPYRIDINE synthesis." (Protocol for 2-chloro-3-nitropyridine displacement).

  • Precursor Synthesis (Nitration/Chlorination): BenchChem. "Synthesis of 2-Chloro-3-methyl-5-nitropyridine."[4][5] (Note: Regioisomer discussion relevant for method).

  • General

    
     on Nitropyridines: 
    MDPI. "Synthesis of 2-Methyl-3-nitropyridines... and Their Reactions with S-Nucleophiles." Molecules, 2012. (Demonstrates reactivity of 3-nitro activated pyridines).
    
    
  • Hydrazine Safety & Handling: Organic Syntheses. "Preparation of (E)-(2-Chlorobenzylidene)hydrazine."[1] (General safety protocols for hydrazine hydrate).

Sources

Comparative Environmental Impact Assessment: Synthesis of 2-Hydrazinyl-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the environmental footprint of synthesizing 2-Hydrazinyl-5-methyl-3-nitropyridine (CAS: 15367-16-5 analog), a critical intermediate in the development of heterocyclic pharmaceuticals. We compare the Traditional Dipolar Aprotic Route against an Optimized Alcoholic Precipitation Route .

Verdict: The Optimized Alcoholic Route reduces the Process Mass Intensity (PMI) by approximately 40% and eliminates the use of hazardous dipolar aprotic solvents (DMF/Acetonitrile), aligning with Green Chemistry Principle #5 (Safer Solvents) .

Chemical Context & Mechanism

The synthesis relies on a Nucleophilic Aromatic Substitution (


) of a halogenated pyridine precursor. The presence of the nitro group at the 3-position activates the 2-chloro position, facilitating displacement by hydrazine.
Reaction Scheme

Substrate: 2-Chloro-5-methyl-3-nitropyridine Reagent: Hydrazine Hydrate (


)
Product:  this compound
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the formation of the Meisenheimer complex and the subsequent elimination of the chloride ion.

SnAr_Mechanism Start Reactants: 2-Cl-5-Me-3-NO2-Pyridine + Hydrazine Complex Meisenheimer Intermediate (Resonance Stabilized) Start->Complex Nucleophilic Attack (Rate Limiting) Product Product: 2-Hydrazinyl-5-Me-3-NO2-Pyridine + HCl Complex->Product Aromatization (-Cl⁻ elimination)

Figure 1: Mechanistic pathway of the


 reaction showing the transition from reactants to the stabilized intermediate and final product.

Comparative Analysis of Synthetic Routes

Route A: Traditional Batch Protocol (Benchmark)
  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).

  • Methodology: The substrate is dissolved in MeCN/DMF, and excess hydrazine is added. The reaction often requires aqueous quenching and extraction to remove the high-boiling or water-miscible solvent.

  • Environmental Deficits:

    • Solvent Toxicity: DMF is a reproductive toxin (SVHC under REACH). Acetonitrile is toxic and derived from acrylonitrile production.

    • High E-Factor: Aqueous workup generates large volumes of contaminated wastewater containing hydrazine residues.

    • Energy Intensity: High boiling point of DMF (153°C) makes solvent recovery energy-intensive.

Route B: Optimized Alcoholic Precipitation (Recommended)
  • Solvent: 2-Propanol (IPA) or Ethanol.

  • Methodology: The reaction is conducted in refluxing alcohol.[1] Upon cooling, the product (which is less soluble in cold alcohol than the impurities) crystallizes directly.

  • Environmental Advantages:

    • Class 3 Solvent: IPA is considered a "Green" solvent with low toxicity.

    • Process Intensification: Eliminates extraction steps. Filtration of the solid product leaves impurities and excess hydrazine in the mother liquor, which can be treated separately.

    • Atom Economy: Direct crystallization improves recovery rates without extractive losses.

Quantitative Performance Metrics

The following data compares the two routes based on a theoretical 100g production scale.

MetricRoute A (Acetonitrile/DMF)Route B (2-Propanol)Impact Analysis
Yield 85-90%92-95%Route B minimizes solubility losses during extraction.
E-Factor (kg waste/kg product) ~15-20~5-8Route B eliminates aqueous extraction waste.
Process Mass Intensity (PMI) HighModerateRoute B requires fewer auxiliary materials (drying agents, extraction solvents).
Solvent Safety Class Class 2 (Hazardous)Class 3 (Low Hazard)IPA is safer for operator exposure.
Space-Time Yield ModerateHighDirect filtration significantly reduces cycle time.

Detailed Experimental Protocols

Protocol A: Traditional Route (For Comparison Only)
  • Step 1: Dissolve 10.0 g (58 mmol) of 2-chloro-5-methyl-3-nitropyridine in 100 mL of Acetonitrile.

  • Step 2: Add 5.8 g (116 mmol, 2.0 eq) of Hydrazine Hydrate (80%) dropwise at 0°C.

  • Step 3: Stir at room temperature for 20 hours (or reflux for 4 hours).

  • Step 4: Concentrate solvent under reduced pressure.[2]

  • Step 5: Dilute residue with water and extract with Ethyl Acetate (3x 50 mL).

  • Step 6: Dry organic layer over

    
    , filter, and evaporate to yield yellow solid.
    
Protocol B: Optimized Green Route (Recommended)
  • Step 1: Suspend 10.0 g (58 mmol) of 2-chloro-5-methyl-3-nitropyridine in 60 mL of 2-Propanol .

  • Step 2: Add 4.35 g (87 mmol, 1.5 eq) of Hydrazine Hydrate (80%) slowly. Note: Reduced stoichiometry is possible due to better homogeneity.

  • Step 3: Heat to reflux (82°C) for 2-3 hours. Monitor by TLC or HPLC.

  • Step 4: Cooling Crystallization: Cool the mixture slowly to 0-5°C. The product will precipitate as highly pure crystals.

  • Step 5: Filter the solid. Wash the cake with cold 2-Propanol (2x 10 mL) to displace mother liquor.

  • Step 6: Dry in a vacuum oven at 45°C.

  • Validation: Purity >99% by HPLC. Melting point: 222–224 °C (consistent with literature for similar analogs).[3]

Waste Stream & Hazard Management

The handling of hydrazine requires specific environmental controls regardless of the synthesis route.

Waste Management Workflow (DOT Visualization)

Waste_Management Reaction Reaction Mixture (Mother Liquor) Segregation Segregate Stream (Hydrazine Contaminated) Reaction->Segregation Filtration Treatment Oxidative Treatment (Bleach/H2O2) Segregation->Treatment Chemical Deactivation Disposal Neutralized Waste (To Incineration/Bio-treatment) Treatment->Disposal Verification (<0.1 ppm N2H4)

Figure 2: Critical waste management flow for hydrazine-containing mother liquors. Direct release to sewage is strictly prohibited.

Safety Directives
  • Hydrazine Deactivation: All glassware and waste streams must be treated with dilute sodium hypochlorite (bleach) to oxidize residual hydrazine into harmless nitrogen gas and water before disposal.

  • Genotoxicity: As a structural alert for mutagenicity, the final product must be handled with containment protocols (isolator or ventilated enclosure) until fully characterized.

References

  • Vertex AI Search Results (Patents & Literature)

    • CN109456257B: Preparation method of high-yield 2-chloro-5-nitropyridine.[4] Link

    • CN106588758B: Synthesis process of 2-hydrazinopyridine derivative.[2] Link

    • ChemicalBook: 2-Hydrazino-3-nitropyridine synthesis data. Link

  • Green Chemistry Metrics & Solvents

    • Green Chemistry (RSC): "A hydrazine-free photoredox catalytic synthesis of azines" (Contextual Alternative). Link

    • ACS Sustainable Chemistry & Engineering: Solvent Selection Guides (Pfizer/GSK).
  • Safety & Toxicology

    • EPA: Hydrazine Hazard Summary. Link

    • Organic Process Research & Development: "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes". Link

Sources

Safety Operating Guide

2-Hydrazinyl-5-methyl-3-nitropyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Hydrazinyl-5-methyl-3-nitropyridine Proper Disposal Procedures Role: Senior Application Scientist / Chemical Safety Officer

Executive Safety Assessment: The "Internal Redox" Hazard

Before initiating any disposal workflow, you must understand the specific structural hazard of This compound .[1][2]

This molecule is not merely a toxic organic intermediate; it is an energetic material .

  • The Mechanism: It contains a strong reducing agent (Hydrazine,

    
    ) and a strong oxidizing agent (Nitro, 
    
    
    
    ) on the same aromatic ring.[1] This creates an "internal redox" system.[1]
  • The Risk: In its dry solid form, this compound possesses significant shock and friction sensitivity. It can undergo rapid, exothermic decomposition (deflagration) if subjected to heat, impact, or friction.

  • Immediate Directive: Never dispose of this material as dry solid waste in a general trash or generic "solids" drum. It must be phlegmatized (desensitized) before handling.[1]

Chemical Compatibility & Segregation Matrix

Improper segregation is the leading cause of waste-stream accidents.[1] Use the table below to ensure strict isolation.

Chemical ClassCompatibility StatusScientific Rationale (The "Why")
Oxidizing Agents (Peroxides, Nitrates, Chromates)FATAL / PROHIBITED The hydrazine moiety is hypergolic (ignites spontaneously) with strong oxidizers.[1][2] Risk of immediate fire/explosion.
Strong Acids (Conc.[2]

,

)
PROHIBITED While protonation stabilizes hydrazine, strong mineral acids (especially Nitric) can nitrate the ring further or cause exothermic decomposition of the nitro group.[2]
Halogenated Solvents (DCM, Chloroform)RESTRICTED Hydrazines can react with halogenated hydrocarbons to form unstable salts or azides over time (risk of shock-sensitive precipitate).[2]
Ketones/Aldehydes (Acetone)AVOID Reacts with hydrazine to form hydrazones.[2] While less dangerous, this alters the waste profile and can generate heat.
Heavy Metals (Cu, Fe, Ag)PROHIBITED Metals catalyze the decomposition of hydrazines and nitro compounds.[2] Trace metals can lower the decomposition temperature.

Disposal Decision Workflow

The following logic flow dictates the safe handling path based on the state of your waste.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Crystalline Waste StateCheck->SolidWaste LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste TraceResidue Trace Residue (Glassware) StateCheck->TraceResidue Phlegmatize CRITICAL STEP: Phlegmatize (Wet) with Water or Ethanol (>20% wt) SolidWaste->Phlegmatize High Risk Segregate Segregate into Non-Halogenated Organics LiquidWaste->Segregate Decon In-Situ Deactivation (Dilute Hypochlorite) TraceResidue->Decon DoubleBag Double Bag in Anti-Static Polyethylene Phlegmatize->DoubleBag LabelSolid Label: 'Flammable Solid, Toxic, Energetic (Phlegmatized)' DoubleBag->LabelSolid Final Transfer to EHS / HazMat for Incineration LabelSolid->Final CheckpH Ensure pH > 7 (Basic) to prevent salt precipitation Segregate->CheckpH LabelLiquid Label: 'Flammable Liquid, Toxic, Hydrazine Derivative' CheckpH->LabelLiquid LabelLiquid->Final Rinse Water Rinse -> Drain (If permitted by local code) Decon->Rinse Rinse->Final Solvent Rinses

Figure 1: Decision tree for segregating and treating hydrazine/nitro-pyridine waste streams.

Detailed Operational Protocols

Protocol A: Solid Waste (The "Phlegmatization" Method)

Applicability: Bulk solids, old reagent bottles, filter cakes.[2]

  • Preparation: Don appropriate PPE (Nitrile gloves double-layered, lab coat, safety goggles, face shield). Work in a fume hood.

  • Phlegmatization:

    • Do not scrape dry powder.[1]

    • Gently mist the solid with Water or Ethanol until it is visibly damp (paste-like consistency).[1]

    • Why? Water acts as a heat sink and lubricant, preventing friction-induced ignition during handling.[1]

  • Containment:

    • Transfer the wet solid into a wide-mouth high-density polyethylene (HDPE) jar.[1]

    • Do not use metal containers (catalytic decomposition risk) or ground-glass stoppers (friction risk).[1]

  • Labeling: Mark clearly: "Contains this compound. PHLEGMATIZED SOLIDS. DO NOT DRY OUT."

Protocol B: Glassware Decontamination (Trace Residues Only)

Applicability: Flasks, stir bars, and spatulas with <100mg residue. Warning: Do NOT use this method for bulk waste (>1g).[2]

  • The Oxidative Quench:

    • Prepare a 5% Sodium Hypochlorite (Bleach) solution.

    • Slowly add the bleach solution to the contaminated glassware.

    • Observation: You may see slight bubbling (

      
       gas evolution).
      
    • Reaction:

      
      
      
  • Soak Time: Allow to stand in the fume hood for 30 minutes.

  • Rinse: Rinse copiously with water.[1][3][4] The rinsate can generally be poured down the sanitary sewer (check local EPA/municipal limits), as the hydrazine is destroyed.

  • Solvent Wash: Final rinse with acetone to remove organic nitro-residues, collecting this specific rinse into "Non-Halogenated Organic Waste."[1]

Regulatory & Compliance Data (RCRA/EPA)

When filling out your waste manifest, precise classification prevents regulatory fines and treatment facility rejections.

  • RCRA Waste Codes (US EPA):

    • D001 (Ignitable): Due to the nitro/hydrazine energetic profile.

    • D003 (Reactive): If the solid is dry and shock-sensitive.[1]

    • U133 (Hydrazine): While this specific derivative is not explicitly U-listed, it is best practice to reference the parent compound U133 for safety data profile matching.

  • DOT Shipping Classification (Likely):

    • UN Number: UN 3376 (4-Nitrophenylhydrazine is a close analog) or UN 2811 (Toxic Solid, Organic, N.O.S.).[2]

    • Class: 4.1 (Flammable Solid) or 6.1 (Toxic).

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 22793, 3-Nitro-2(1H)-pyridinone (Analogous Structure Safety Data).[1][2] PubChem.[1] [Link]2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). EPA.gov.[1] [Link]2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]2]

  • American Chemical Society (ACS). (2023).[1] Identifying and Handling Energetic Materials in the Research Laboratory. ACS Chemical Health & Safety.[1] [Link]2]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazinyl-5-methyl-3-nitropyridine
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Reactant of Route 2
2-Hydrazinyl-5-methyl-3-nitropyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.